Bemcentinib
説明
This compound is an orally available and selective inhibitor of the AXL receptor tyrosine kinase (UFO), with potential antineoplastic activity. Upon administration, this compound targets and binds to the intracellular catalytic kinase domain of AXL and prevents its activity. This blocks AXL-mediated signal transduction pathways and inhibits the epithelial-mesenchymal transition (EMT), which, in turn, inhibits tumor cell proliferation and migration. In addition, this compound enhances chemo-sensitivity. AXL, a member of the TAM (TYRO3, AXL and MER) family of receptor tyrosine kinases overexpressed by many tumor cell types, plays a key role in tumor cell proliferation, survival, invasion and metastasis; its expression is associated with drug resistance and poor prognosis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 11 investigational indications.
an Axl kinase inhibito
特性
IUPAC Name |
1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMZDGSRSGHMMK-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673109 | |
| Record name | Bemcentinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037624-75-1 | |
| Record name | BGB 324 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1037624-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bemcentinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037624751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bemcentinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12411 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bemcentinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEMCENTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ICW2LX8AS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bemcentinib: A Technical Deep-Dive into On-Target AXL Inhibition and Off-Target Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemcentinib (formerly BGB324 and R428) is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is a key player in tumor cell proliferation, survival, invasion, and metastasis.[4][5] Its overexpression is associated with poor prognosis and the development of resistance to various cancer therapies.[1][2][5] This technical guide provides an in-depth analysis of this compound's target engagement, mechanism of action, and its known off-target effects, supported by experimental data and methodologies.
Core Mechanism: Targeting the AXL Signaling Nexus
This compound exerts its primary therapeutic effect by binding to the intracellular catalytic kinase domain of AXL, thereby inhibiting its autophosphorylation and subsequent downstream signaling cascades.[2][4] The primary ligand for AXL is the vitamin K-dependent protein Growth Arrest-Specific 6 (Gas6).[6][7] The binding of Gas6 to the extracellular domain of AXL induces receptor dimerization, leading to the activation of multiple downstream pathways crucial for cancer progression.[1][7]
The AXL Signaling Pathway
Upon activation, AXL initiates a complex network of intracellular signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation.[1][7]
-
MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and survival.[1][7]
-
JAK/STAT Pathway: This pathway plays a critical role in immune responses and inflammation, and its activation by AXL can contribute to an immunosuppressive tumor microenvironment.[2][6]
-
NF-κB Pathway: This pathway is involved in inflammation, immunity, and cell survival.[8][9]
By inhibiting AXL, this compound effectively dampens these pro-tumorigenic signals.
AXL Signaling Pathway and this compound's Point of Intervention.
Quantitative Analysis of this compound's On-Target and Off-Target Activities
This compound is characterized by its high selectivity for AXL. However, like most kinase inhibitors, it exhibits some degree of off-target activity. The following tables summarize the available quantitative data on this compound's inhibitory profile.
| Target Kinase | IC50 (nM) | Selectivity vs. AXL | Reference |
| AXL | 14 | - | [3][10] |
| Abl | >1400 | >100-fold | [3][10] |
| Mer | ~700 - 1400 | 50- to 100-fold | [3][10] |
| Tyro3 | >1400 | >100-fold | [3][10] |
| InsR | >1400 | >100-fold | [10] |
| EGFR | >1400 | >100-fold | [10] |
| HER2 | >1400 | >100-fold | [10] |
| PDGFRβ | >1400 | >100-fold | [10] |
| FLT3 | - (Inhibited at therapeutic concentrations) | - | [11] |
| Table 1: this compound's Kinase Inhibitory Profile. |
| Off-Target Effect | Observation | AXL-Dependency | Reference |
| Endo-lysosomal system impairment | Changes in the morphology and function of endosomes and lysosomes. | Independent | [12] |
| Autophagy inhibition | Blockade of autophagic flux. | Independent | [12] |
| Table 2: AXL-Independent Off-Target Effects of this compound. |
Adverse Events Observed in Clinical Trials
Clinical studies of this compound, both as a monotherapy and in combination with other agents, have reported several treatment-related adverse events.
| Adverse Event | Grade | Frequency | Reference |
| Neutropenia | ≥G3 | 76% | [3][13] |
| Diarrhea | Any grade | 57% | [3][13] |
| Fatigue | Any grade | 57% | [3][13] |
| Nausea | Any grade | 52% | [3][13] |
| Increased Transaminases (ALT/AST) | Any grade | 32-33% | [14] |
| Rash | - | - | - |
| Table 3: Common Adverse Events Associated with this compound Treatment in Clinical Trials. |
Experimental Protocols
The identification and characterization of this compound's targets and off-target effects rely on a suite of sophisticated experimental techniques. Detailed below are representative protocols for key assays.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Principle: The assay is a luminescent ADP detection assay. After the kinase reaction, remaining ATP is depleted, and the ADP produced is converted to ATP, which is then used in a luciferase-based reaction to generate a light signal proportional to the ADP concentration.[4][6][7][15][16]
Workflow Diagram:
Workflow for a typical ADP-Glo™ Kinase Assay.
Detailed Methodology:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, and this compound at various concentrations in a kinase reaction buffer. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.
-
Data Analysis: Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement by a drug in a cellular environment.
Principle: The binding of a ligand (e.g., this compound) to its target protein (e.g., AXL) can alter the protein's thermal stability. CETSA measures the change in the thermal denaturation profile of a protein in the presence and absence of a ligand.[17][18][19][20][21]
Workflow Diagram:
General workflow for a Western Blot-based CETSA.
Detailed Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with either this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature.[19]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for AXL.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics approach used to identify the targets of a compound on a proteome-wide scale.
Principle: ABPP utilizes chemical probes that covalently bind to the active sites of enzymes. In a competitive ABPP experiment, a decrease in probe labeling of a protein in the presence of an inhibitor (like this compound) indicates that the inhibitor binds to that protein.[22][23][24][25][26]
Workflow Diagram:
Workflow for competitive Activity-Based Protein Profiling.
Detailed Methodology:
-
Proteome Treatment: Incubate a cell lysate or intact cells with this compound or a vehicle control.
-
Probe Labeling: Add a broad-spectrum, alkyne-tagged kinase probe to the treated proteome to label the active sites of kinases that are not blocked by this compound.
-
Reporter Tag Conjugation: Lyse the cells (if applicable) and perform a click chemistry reaction to attach a reporter tag, such as biotin-azide, to the alkyne-tagged probe.
-
Enrichment: Enrich the biotin-labeled proteins using streptavidin-coated beads.
-
Proteomic Analysis: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of peptides from the this compound-treated and vehicle-treated samples. A significant reduction in the signal for a particular kinase in the this compound-treated sample indicates that it is a target or off-target of the inhibitor.
3D Spheroid Invasion Assay
This assay assesses the effect of a compound on the invasive potential of cancer cells in a more physiologically relevant 3D model.
Principle: Cancer cell spheroids are embedded in an extracellular matrix, and their invasion into the matrix is monitored over time in the presence or absence of an inhibitor.[27][28][29][30]
Workflow Diagram:
Workflow for a 3D Spheroid Invasion Assay.
Detailed Methodology:
-
Spheroid Formation: Generate uniformly sized tumor spheroids using a method such as the hanging drop technique or by seeding cells in ultra-low attachment plates.[30]
-
Embedding in Matrix: Embed the mature spheroids in a basement membrane extract like Matrigel® in a multi-well plate.
-
Treatment: Overlay the matrix with cell culture medium containing different concentrations of this compound or a vehicle control.
-
Imaging: Acquire images of the spheroids at regular intervals (e.g., every 24 hours) for several days using an inverted microscope.
-
Data Analysis: Measure the area of cell invasion extending from the central spheroid core at each time point. Compare the invasion area in the this compound-treated groups to the control group to determine the effect of the inhibitor on cancer cell invasion.
Conclusion
This compound is a highly selective AXL inhibitor with a well-defined on-target mechanism of action that disrupts multiple pro-tumorigenic signaling pathways. While its primary target is AXL, it is important for researchers and clinicians to be aware of its potential off-target effects, particularly those affecting the endo-lysosomal and autophagy systems, which are independent of AXL inhibition. The adverse event profile observed in clinical trials is generally manageable. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other kinase inhibitors, facilitating a deeper understanding of their therapeutic potential and potential liabilities. As research progresses, a more comprehensive quantitative understanding of this compound's full kinome profile will further refine its clinical application and the development of next-generation AXL inhibitors.
References
- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
- 7. ulab360.com [ulab360.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. The AXL inhibitor this compound overcomes microenvironment‐mediated resistance to pioglitazone in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. news-medical.net [news-medical.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 25. bitesizebio.com [bitesizebio.com]
- 26. msbioworks.com [msbioworks.com]
- 27. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Spheroid Invasion Assay of Melanoma Cells by Hanging Drop Technique | Springer Nature Experiments [experiments.springernature.com]
- 29. agilent.com [agilent.com]
- 30. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Gas6/AXL Signaling Pathway for Researchers and Drug Development Professionals
Abstract
The Growth Arrest-Specific 6 (Gas6)/AXL signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, migration, and immune modulation. As a member of the TAM (Tyro3, AXL, MerTK) receptor tyrosine kinase subfamily, AXL and its ligand Gas6 have emerged as significant players in both normal physiology and a range of pathologies, most notably cancer. Dysregulation of the Gas6/AXL axis is frequently associated with tumor progression, metastasis, and the development of therapeutic resistance, making it a compelling target for novel drug development. This comprehensive technical guide provides an in-depth exploration of the Gas6/AXL signaling pathway, tailored for researchers, scientists, and drug development professionals. It details the molecular architecture of Gas6 and AXL, the mechanism of receptor activation, and the intricate network of downstream signaling cascades. Furthermore, this guide presents key quantitative data, detailed experimental protocols for studying the pathway, and visual diagrams to facilitate a deeper understanding of its complex biology.
The Core Components: Gas6 and the AXL Receptor
The Gas6/AXL signaling axis is initiated by the interaction of the vitamin K-dependent protein, Gas6, with the AXL receptor tyrosine kinase.
Gas6 (Growth Arrest-Specific 6): Gas6 is a secreted protein that functions as the primary ligand for all three TAM family receptors, exhibiting the highest affinity for AXL.[1][2][3] Its structure comprises several key domains: an N-terminal γ-carboxyglutamic acid (Gla) domain that facilitates binding to phosphatidylserine on the surface of apoptotic cells, followed by four epidermal growth factor (EGF)-like domains, and two C-terminal laminin G-like (LG) domains which are responsible for receptor binding.[4]
AXL Receptor Tyrosine Kinase: AXL is a transmembrane receptor characterized by an extracellular domain composed of two immunoglobulin (Ig)-like domains and two fibronectin type III (FNIII) repeats.[4][5] This is followed by a single transmembrane helix and an intracellular region containing the tyrosine kinase domain.[4] The Ig-like domains of AXL are the primary sites for Gas6 interaction.[5]
Mechanism of AXL Activation
The activation of AXL by Gas6 is a multi-step process that leads to the initiation of downstream signaling cascades.
-
Ligand Binding and Dimerization: Gas6 binds to the extracellular Ig-like domains of AXL.[5] This interaction is thought to occur in a 1:1 stoichiometry, forming a high-affinity Gas6/AXL complex. Subsequently, two of these 1:1 complexes dimerize to form a 2:2 Gas6/AXL signaling complex.[6][7][8][9] This dimerization is crucial for receptor activation.
-
Autophosphorylation: The Gas6-induced dimerization brings the intracellular kinase domains of the two AXL receptors into close proximity, facilitating their trans-autophosphorylation on specific tyrosine residues. Three key autophosphorylation sites in the intracellular domain of AXL have been identified: Y779, Y821, and Y866.
-
Recruitment of Downstream Effectors: The phosphorylated tyrosine residues serve as docking sites for various intracellular signaling proteins containing phosphotyrosine-binding domains, such as Src homology 2 (SH2) and phosphotyrosine-binding (PTB) domains. This recruitment initiates the downstream signaling cascades.
Downstream Signaling Cascades
Activation of the Gas6/AXL pathway triggers a network of intracellular signaling pathways that collectively regulate a wide array of cellular functions. The major downstream cascades include the PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB pathways.[1][2][3]
PI3K/AKT Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling axis downstream of AXL, primarily involved in promoting cell survival, proliferation, and growth.[10]
-
Activation: Upon AXL activation, the p85 regulatory subunit of PI3K is recruited to the phosphorylated AXL receptor.[10] This recruitment activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
AKT Activation: PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane. PDK1 and other kinases, such as mTORC2, then phosphorylate and fully activate AKT.
-
Cellular Effects: Activated AKT proceeds to phosphorylate a multitude of downstream targets, leading to the inhibition of apoptosis (e.g., through phosphorylation of Bad and caspase-9) and the promotion of cell cycle progression and protein synthesis (e.g., through the mTOR pathway).
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical cascade activated by Gas6/AXL signaling, primarily regulating cell proliferation, differentiation, and migration.[1][2][3]
-
Activation: The activated AXL receptor can recruit adaptor proteins like Grb2, which in turn activates the small GTPase Ras. Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK1/2.
-
Cellular Effects: Phosphorylated ERK1/2 translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the expression of genes involved in cell cycle progression and cell motility. Gas6 has been shown to induce ERK signaling to promote melanoma cell proliferation.[1][2]
JAK/STAT Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is also implicated in Gas6/AXL signaling, contributing to cell proliferation and survival.[1][2][3]
-
Activation: Upon AXL activation, JAK family kinases can be recruited and activated. Activated JAKs then phosphorylate STAT proteins.
-
Cellular Effects: Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival and proliferation.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, immunity, and cell survival, is also modulated by Gas6/AXL signaling.[1][2][3]
-
Activation: AXL-mediated activation of the PI3K/AKT pathway can lead to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).
-
Cellular Effects: The degradation of IκB allows the NF-κB transcription factor to translocate to the nucleus and activate the transcription of target genes, many of which are involved in promoting cell survival and inflammation.
Visualization of the Gas6/AXL Signaling Pathway
The following diagrams illustrate the key interactions and cascades within the Gas6/AXL signaling pathway.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Integrated proteomics-based physical and functional mapping of AXL kinase signaling pathways and inhibitors define its role in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Combined inhibition of AXL, Lyn and p130Cas kinases block migration of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Bemcentinib for AML and MDS: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the research and clinical development of bemcentinib, a selective AXL inhibitor, for the treatment of Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). It is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound is an orally bioavailable, potent, and selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] The AXL signaling pathway is frequently overexpressed in AML and MDS, contributing to disease progression, chemotherapy resistance, and an immunosuppressive tumor microenvironment.[3][4][5] AXL activation, triggered by its ligand Gas6, promotes the proliferation and survival of leukemic cells through various downstream signaling cascades, including PI3K/AKT/mTOR, JAK/STAT, NFκB, and RAS/RAF/MEK/ERK.[6] By inhibiting AXL, this compound aims to block these pro-survival signals, restore sensitivity to other treatments, and enhance anti-leukemic immune responses.[1][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AXL signaling pathway targeted by this compound and a typical clinical trial workflow for its investigation in AML and MDS.
Caption: AXL Signaling Pathway Inhibition by this compound.
Caption: this compound Clinical Trial Workflow for AML and MDS.
Clinical Efficacy Data
This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents. The following tables summarize key efficacy data from these studies.
BERGAMO Phase II Trial (NCT03824080)
This trial evaluated this compound monotherapy in patients with higher-risk MDS or AML who were refractory to or had relapsed after treatment with hypomethylating agents (HMAs).[3][7]
| Patient Population | N | Overall Hematological Response (OHR) | Complete Remission (CR) |
| MDS | 18 | Not explicitly stated | Not explicitly stated |
| AML | 27 | Not explicitly stated | Not explicitly stated |
| Total | 45 | 33% (preliminary) [8] | - |
Note: Detailed response breakdowns were not fully available in the initial search results.
BGBC003 Phase Ib/II Trial (NCT02488408)
This study assessed this compound as a single agent and in combination with low-dose cytarabine (LDAC) or decitabine in patients with AML or high-risk MDS.[9][10]
| Cohort | Treatment | N (evaluable) | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| B1 | Monotherapy (R/R AML/MDS) | - | 18% | 45% |
| B3 | Monotherapy (R/R AML/MDS) | - | 0% | 31% |
| B2+B5 | Combination with LDAC | - | 25% | 31% |
| B4 | Combination with Decitabine | - | 19% | 56% |
Data from final results presented at ASH 2023.[11]
A key finding from this trial was the encouraging activity of this compound monotherapy in AXL-positive patients:
| Patient Subgroup | N | Response Rate (CR/CRi/CRp) |
| AXL-Positive R/R AML/MDS | 14 | 43% |
CR: Complete Response, CRi: Complete Response with incomplete hematologic recovery, CRp: Complete Response with incomplete platelet recovery.[12]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments cited in this compound research.
AXL Phosphorylation Inhibition Assay
Objective: To determine the extent to which this compound inhibits the phosphorylation of AXL in target cells.
Methodology:
-
Cell Culture: AML cell lines (e.g., MV4-11) or primary patient blasts are cultured under standard conditions.[13]
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[13]
-
Cell Lysis: Following treatment, cells are harvested and lysed to extract total protein.
-
Immunoblotting (Western Blot):
-
Protein concentrations are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-AXL and total AXL. An antibody for a housekeeping protein (e.g., actin) is used as a loading control.[13]
-
The membrane is then incubated with corresponding secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Protein bands are visualized using an appropriate detection reagent and imaging system.
-
-
Analysis: The intensity of the phospho-AXL band is normalized to the total AXL band to quantify the degree of inhibition.
In Vitro Proliferation and Anti-Clonogenic Assays
Objective: To assess the effect of this compound on the growth and colony-forming ability of AML cells.
Methodology:
-
Cell Proliferation Assay:
-
AML cell lines (e.g., KG-1a, MOLM-14, OCI-AML3) or primary patient cells are seeded in multi-well plates.[14][15]
-
Cells are treated with this compound, a control compound, or vehicle.
-
Cell proliferation is measured at various time points using methods such as flow cytometry-based cell counting or viability assays (e.g., MTS or CellTiter-Glo).[14]
-
-
Colony-Forming (Clonogenic) Assay:
-
AML cells are plated in a semi-solid medium (e.g., methylcellulose) containing this compound or a control.
-
The plates are incubated for a period that allows for colony formation (typically 10-14 days).
-
Colonies are stained and counted to determine the effect of the drug on the self-renewal capacity of leukemic progenitors.
-
Co-culture with Stromal Cells to Model Microenvironment Resistance
Objective: To investigate if the bone marrow microenvironment confers resistance to anti-leukemic agents and if this compound can overcome this resistance.
Methodology:
-
Stromal Cell Layer: A layer of bone marrow stromal cells (e.g., MS-5) is established in a culture plate.
-
AML Cell Co-culture: AML cells are cultured either in direct contact with the stromal layer or separated by a transwell insert to assess the role of soluble factors.[14]
-
Treatment: The co-culture system is treated with an anti-leukemic agent (e.g., pioglitazone) with or without this compound.[14][15]
-
Analysis: The anti-proliferative effect on the AML cells is measured as described above. This allows for the determination of whether the stromal cells protect the AML cells from the therapeutic agent and if this compound can reverse this protective effect.[15]
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated, both as a monotherapy and in combination with chemotherapy.[1][12] The side effect profile is considered mild and manageable, with a low incidence of high-grade adverse events.[12]
Future Directions
The promising clinical activity, particularly in AXL-positive patient populations, supports the continued development of this compound for AML and MDS. Ongoing and future research will likely focus on:
-
Refining biomarker strategies to identify patients most likely to benefit from this compound therapy.
-
Exploring novel combination strategies with other targeted agents and immunotherapies.[1][2]
-
Investigating the role of this compound in overcoming resistance to other established AML therapies.[14]
This guide provides a comprehensive summary of the current state of research on this compound for AML and MDS. The data presented underscores the potential of AXL inhibition as a valuable therapeutic strategy for these challenging hematologic malignancies.
References
- 1. bergenbio.com [bergenbio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Efficacy and safety of this compound in patients with advanced myelodysplastic neoplasms or acute myeloid leukemia failing hypomethylating agents- the EMSCO phase II BERGAMO trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL in myeloid malignancies – an elusive target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as monotherapy and in combination with low-dose cytarabine in acute myeloid leukemia patients unfit for intensive chemotherapy: a phase 1b/2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. BerGenBio Reports 43% Response Rate With this compound Monotherapy in AXL Positive R/R AML/MDS Patients at ASH [prnewswire.com]
- 13. Receptor tyrosine kinase Axl is required for resistance of leukemic cells to FLT3-targeted therapy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The AXL inhibitor this compound overcomes microenvironment-mediated resistance to pioglitazone in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
AXL as a therapeutic target in oncology
An In-depth Technical Guide to AXL as a Therapeutic Target in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, has emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance.[1][2][3] Unlike classic oncogenic drivers that are often mutated or amplified, AXL is typically upregulated through non-genetic mechanisms in response to therapeutic pressure or microenvironmental cues, such as hypoxia.[4][5] Its activation, primarily through its ligand Growth Arrest-Specific 6 (Gas6), triggers a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively promote cell survival, proliferation, migration, and immune evasion.[4][6][7] AXL's profound involvement in the epithelial-to-mesenchymal transition (EMT) phenotype and its role in fostering an immunosuppressive tumor microenvironment further underscore its significance as a therapeutic target.[3][8][9] Consequently, a diverse array of therapeutic agents, including small molecule tyrosine kinase inhibitors (TKIs), monoclonal antibodies (mAbs), and antibody-drug conjugates (ADCs), are in various stages of preclinical and clinical development to counteract AXL-driven malignancy.[10][11] This guide provides a comprehensive overview of AXL biology, its role in oncology, current therapeutic strategies, and key experimental protocols for its investigation.
AXL Biology: Structure, Ligand, and Activation
AXL is a transmembrane receptor consisting of an extracellular domain with two immunoglobulin-like (IgL) domains and two fibronectin type III (FNIII) domains, a single transmembrane helix, and an intracellular tyrosine kinase domain.[1][12]
Ligand-Dependent Activation: The primary endogenous ligand for AXL is Gas6.[13] Gas6 binds to the IgL domains of AXL with a 1:1 stoichiometry, inducing receptor dimerization with another Gas6-AXL complex.[7][13] This dimerization leads to trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain (Y779, Y821, Y866), creating docking sites for various downstream signaling molecules.[14]
Ligand-Independent Activation: AXL can also be activated independently of Gas6. This can occur through:
-
Receptor Overexpression: High levels of AXL on the cell surface can lead to spontaneous homodimerization and activation.[11]
-
Heterodimerization: AXL can form heterodimers with other receptors, both within the TAM family (e.g., TYRO3) and with other receptor tyrosine kinases like EGFR, HER2, and c-MET.[4][14][15] This interaction can lead to transactivation and diversification of downstream signaling, often contributing to drug resistance.[14][16]
-
Environmental Stress: Conditions such as oxidative stress can induce AXL phosphorylation and activation.[1]
AXL Signaling Pathways
Once activated, AXL initiates several key signaling cascades that are fundamental to cancer progression:
-
PI3K/AKT/mTOR Pathway: Recruitment of the p85 regulatory subunit of PI3K to phosphorylated AXL (specifically at Tyr821) activates the AKT pathway, a central regulator of cell survival, proliferation, and metabolism.[13][14][16]
-
MAPK/ERK Pathway: The adaptor protein Grb2 binds to phosphorylated AXL, leading to the activation of the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation and differentiation.[16][17]
-
JAK/STAT Pathway: AXL activation can also lead to the phosphorylation and activation of STAT transcription factors, promoting the expression of genes involved in cell survival and proliferation.[4][6][7]
-
NF-κB Pathway: AXL signaling can lead to the nuclear translocation of NF-κB, a key transcription factor for anti-apoptotic and pro-proliferative genes.[4][16]
-
Actin Remodeling and Migration: AXL signaling promotes significant actin cytoskeleton remodeling, leading to the formation of membrane ruffles and increased cell motility, which are essential for invasion and metastasis.[7][18][19]
Below is a diagram illustrating the core AXL signaling cascade.
Caption: AXL Signaling Pathway Activation and Downstream Effectors.
The Role of AXL in Oncology
AXL is broadly implicated in cancer pathogenesis, contributing to multiple hallmarks of cancer. Its overexpression is frequently correlated with poor prognosis and aggressive disease across numerous malignancies.[3][20][21]
Key Roles of AXL in Cancer:
-
Tumor Progression and Metastasis: AXL signaling is a potent driver of cell migration, invasion, and the EMT program, processes that are critical for metastatic dissemination.[8][21][22]
-
Therapeutic Resistance: Increased AXL expression is a well-documented mechanism of acquired resistance to a wide range of therapies, including conventional chemotherapy, targeted agents (e.g., EGFR inhibitors), and immunotherapy.[9][16][20] AXL-mediated signaling provides bypass routes that allow cancer cells to survive therapeutic insults.[14][16]
-
Immune Evasion: AXL plays a significant role in creating an immunosuppressive tumor microenvironment.[3][22] It dampens the innate immune response, for instance by inhibiting the activity of Natural Killer (NK) cells, and promotes the polarization of macrophages towards an M2-like, pro-tumorigenic phenotype.[6][23]
-
Angiogenesis: AXL is expressed on endothelial cells and its signaling contributes to tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11][24]
Data Presentation: AXL in Human Cancers
The following tables summarize quantitative data related to AXL expression, inhibitor potency, and clinical development status.
Table 1: AXL Overexpression and Prognosis in Various Cancers
| Cancer Type | AXL Expression Context | Correlation with Prognosis | Reference(s) |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Frequently overexpressed, especially in resistant tumors. | Associated with poor survival and resistance to EGFR TKIs. | [5][11][21] |
| Breast Cancer (especially TNBC) | Highly expressed in aggressive and metastatic subtypes. | Correlates with poor prognosis and chemoresistance. | [21][25][26] |
| Acute Myeloid Leukemia (AML) | Overexpressed in a majority of patient samples. | Associated with poor overall survival. | [6][21] |
| Pancreatic Cancer | High expression levels are common. | Correlates with aggressive phenotype and poor outcomes. | [5][26] |
| Ovarian Cancer | Overexpression is frequently observed. | Associated with poor prognosis and chemoresistance. | [6][21] |
| Glioblastoma | Highly expressed in tumor cells. | Correlates with poor patient survival. | [21] |
| Renal Cell Carcinoma (RCC) | Upregulated in tumor tissues. | Associated with metastasis and poor prognosis. |[5][21] |
Table 2: Preclinical Efficacy of Selected AXL Tyrosine Kinase Inhibitors
| Inhibitor | Target(s) | IC50 / EC50 | Cell/Assay Context | Reference(s) |
|---|---|---|---|---|
| Bemcentinib (BGB324) | AXL | 14 nM | Cell-based AXL signaling assay (HeLa) | [27] |
| RXDX-106 | pan-TAM (AXL, TYRO3, MER) | AXL: 0.69 nM | Biochemical kinase assay | [27] |
| Arcus Compound [I] | AXL | Human AXL: 2.8 nM | HTRF Assay | [28] |
| Arcus Compound [II] | AXL | Human AXL: 3.0 nM | HTRF Assay | [28] |
| Staurosporine | Pan-kinase | 0.9 nM | Radiometric HotSpot™ kinase assay |[29] |
Table 3: Overview of AXL-Targeted Therapies in Development
| Therapeutic Agent | Modality | Mechanism of Action | Development Phase (Representative) | Reference(s) |
|---|---|---|---|---|
| This compound (BGB324) | Small Molecule TKI | Inhibits AXL kinase activity. | Phase I/II Clinical Trials | [17][27] |
| Enapotamab Vedotin | Antibody-Drug Conjugate (ADC) | AXL-targeting antibody delivers cytotoxic MMAE payload. | Phase I/II Clinical Trial (NCT02988817) | [24][30] |
| CAB-AXL-ADC | Antibody-Drug Conjugate (ADC) | Conditionally active ADC delivers cytotoxic agent to tumor microenvironment. | Preclinical | [24] |
| YW327.6S2 | Monoclonal Antibody (mAb) | Blocks receptor activation and downstream signaling. | Preclinical | [24] |
| ONO-7475 | Small Molecule TKI | Dual AXL/MER inhibitor. | Preclinical |[24] |
Therapeutic Strategies Targeting AXL
The central role of AXL in driving malignancy and resistance has led to the development of several distinct therapeutic strategies.[11][31]
-
Small Molecule Tyrosine Kinase Inhibitors (TKIs): These agents typically bind to the ATP-binding pocket of the AXL intracellular kinase domain, preventing autophosphorylation and subsequent downstream signaling.[17] Examples include this compound (BGB324) and various other compounds in development.[17][27]
-
Monoclonal Antibodies (mAbs): Therapeutic antibodies can target the extracellular domain of AXL to block Gas6 binding, thereby preventing ligand-dependent activation. They can also induce receptor internalization and degradation.[24]
-
Antibody-Drug Conjugates (ADCs): ADCs utilize an AXL-specific antibody to selectively deliver a potent cytotoxic payload (e.g., MMAE) to AXL-expressing tumor cells.[12][24][32] This approach offers targeted cell killing while minimizing systemic toxicity.[23][30]
-
Soluble Receptors (Ligand Traps): These consist of the extracellular domain of AXL, which acts as a decoy receptor to sequester Gas6 and prevent it from activating cell-surface AXL.[11][24]
The diagram below illustrates these therapeutic intervention points.
Caption: Mechanisms of AXL-Targeted Therapeutic Agents.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate AXL in an oncology research setting.
Protocol: Immunohistochemistry (IHC) for AXL in FFPE Tissue
This protocol is for the detection of AXL protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking:
-
Primary Antibody Incubation:
-
Detection:
-
Chromogen and Counterstain:
-
Develop the signal by adding a chromogen substrate solution, such as 3,3'-diaminobenzidine (DAB), and incubate until the desired brown color intensity is reached (typically <10 minutes).[33][35]
-
Rinse with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes to stain cell nuclei.[33][35]
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and clear in xylene.[33]
-
Mount with a permanent mounting medium and coverslip.
-
Protocol: In Vitro AXL Kinase Assay
This protocol describes a method to measure the kinase activity of AXL and assess the potency of inhibitors (IC50 determination). This can be performed using various platforms, such as ADP-Glo® or LanthaScreen®.[37][38]
-
Reagents and Plate Setup:
-
Kinase Buffer: A buffer containing MgCl₂, MnCl₂, DTT, and BSA.
-
Enzyme: Purified, recombinant human AXL kinase domain.
-
Substrate: A specific peptide substrate for AXL (e.g., poly[Glu:Tyr] or IRS1-tide).[29][38]
-
ATP: Adenosine triphosphate, at a concentration near the Km for AXL.
-
Test Compound: Serially diluted AXL inhibitor.
-
Plate: 96-well or 384-well assay plate.
-
-
Assay Procedure:
-
Add kinase buffer to all wells.
-
Add serially diluted test compound to appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Add the AXL enzyme to all wells except the background control.
-
Incubate for 10-20 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding a mix of the peptide substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature or 30°C.
-
-
Detection (Example using ADP-Glo®):
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo® Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent, which converts the newly generated ADP to ATP, and then uses the new ATP in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes.
-
Read luminescence on a plate reader. The signal is directly proportional to AXL kinase activity.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol: Transwell Cell Migration Assay
This assay measures the effect of AXL inhibition on the migratory capacity of cancer cells.
-
Cell Preparation:
-
Culture cancer cells expressing AXL to ~80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce baseline motility.
-
Harvest cells and resuspend them in a serum-free medium at a specific concentration (e.g., 1 x 10⁵ cells/mL).
-
Pre-treat the cell suspension with the AXL inhibitor or vehicle control for 30-60 minutes.
-
-
Assay Setup:
-
Use Transwell inserts with a porous membrane (e.g., 8.0 µm pore size).
-
Add medium containing a chemoattractant (e.g., 10% FBS or Gas6) to the lower chamber of the companion plate.
-
Add the pre-treated cell suspension to the upper chamber (the Transwell insert). Ensure the inhibitor/vehicle is present in the upper chamber medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 12-48 hours, depending on the cell line).
-
-
Staining and Quantification:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with a crystal violet solution.
-
Rinse the inserts with water to remove excess stain and allow them to dry.
-
-
Data Analysis:
-
Image multiple random fields of the bottom of the membrane using a microscope.
-
Count the number of migrated cells per field.
-
Calculate the average number of migrated cells for each condition (vehicle vs. inhibitor).
-
Express the data as a percentage of migration relative to the vehicle control.
-
Workflow: Preclinical Evaluation of a Novel AXL Inhibitor
The following diagram outlines a typical workflow for the preclinical assessment of a new AXL inhibitor.
Caption: Standard Preclinical Workflow for AXL Inhibitor Development.
References
- 1. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Receptor Tyrosine Kinase AXL in Cancer Progression. — Department of Oncology [oncology.ox.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]
- 6. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]
- 8. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Axl Receptor Tyrosine Kinase in Tumor Cell Plasticity and Therapy Resistance | Semantic Scholar [semanticscholar.org]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. AXL/Gas6 signaling mechanisms in the hypothalamic-pituitary-gonadal axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. iris.cnr.it [iris.cnr.it]
- 16. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 18. pnas.org [pnas.org]
- 19. GAS6-AXL signaling triggers actin remodeling and macropinocytosis that drive cancer cell invasion | bioRxiv [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AXL Receptor Tyrosine Kinase as a Promising Therapeutic Target Directing Multiple Aspects of Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. AXL antibody and AXL-ADC mediate antitumor efficacy via targeting AXL in tumor-intrinsic epithelial-mesenchymal transition and tumor-associated M2-like macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 25. Expression of Axl and its prognostic significance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld [bioworld.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. ADC Development Services Targeting AXL - Creative Biolabs [creative-biolabs.com]
- 31. AXL Inhibitors: Status of Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. apps.dtic.mil [apps.dtic.mil]
- 33. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 34. Preclinical validation of AXL receptor as a target for antibody-based pancreatic cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubcompare.ai [pubcompare.ai]
- 36. Immunohistochemistry staining [bio-protocol.org]
- 37. tools.thermofisher.com [tools.thermofisher.com]
- 38. bpsbioscience.com [bpsbioscience.com]
Preclinical Profile of Bemcentinib in Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemcentinib (formerly BGB324) is a first-in-class, orally bioavailable, and highly selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor cell proliferation, survival, invasion, and metastasis.[1] In breast cancer, high AXL expression is often associated with aggressive phenotypes, including triple-negative breast cancer (TNBC) and resistance to conventional therapies.[2][3] This technical guide provides a comprehensive summary of the preclinical studies of this compound in breast cancer, focusing on its mechanism of action, in vitro and in vivo efficacy, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in breast cancer models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (AXL Kinase Inhibition) | Cell-free assay | 14 nM | [4] |
| IC50 (Cell Viability) | MDA-MB-231 (TNBC) | Data not available | |
| MCF-7 (ER+) | Data not available | ||
| 4T1 (Murine TNBC) | Data not available |
Table 2: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models
| Animal Model | Treatment Dose & Schedule | Key Findings | Reference |
| MDA-MB-231 (TNBC) | 125 mg/kg, oral, twice daily | Significantly blocks metastasis development. | [4] |
| 4T1 (Murine TNBC) | Not specified | Reduces metastatic burden and extends survival. | [4] |
Note: Specific percentages of tumor growth inhibition are not consistently reported in publicly available literature. The primary focus of many preclinical studies has been on metastasis and survival.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by targeting the AXL signaling cascade. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cancer progression.
AXL Signaling Pathway in Breast Cancer
The AXL signaling network is complex and can crosstalk with other pathways. Key downstream effectors include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[5][6]
In the context of estrogen receptor-positive (ER+) breast cancer, this compound has been shown to decrease the phosphorylation of S6K1, a downstream effector of the mTOR pathway.[7] Interestingly, in this context, this compound treatment can also lead to the activation of STAT3, suggesting a potential feedback mechanism or off-target effect that warrants further investigation.[7]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections outline the general methodologies used in the preclinical evaluation of this compound in breast cancer.
In Vitro Assays
Cell Lines:
-
MDA-MB-231: Human triple-negative breast cancer cell line.
-
MCF-7: Human estrogen receptor-positive breast cancer cell line.
-
4T1: Murine triple-negative breast cancer cell line, highly metastatic.
Cell Viability Assay (MTT/XTT):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
This compound is added at various concentrations and incubated for a specified period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
After incubation, the formazan product is solubilized, and the absorbance is measured using a microplate reader.
-
IC50 values are calculated from the dose-response curves.
Western Blot Analysis:
-
Cells are treated with this compound for a specified time.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-AXL, total AXL, phospho-Akt, total Akt, etc.).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Studies
Animal Models:
-
Immunocompromised mice (e.g., nude or SCID mice) are typically used for human cell line xenografts (MDA-MB-231).
-
Syngeneic mouse models (e.g., BALB/c mice for 4T1 cells) are used for studies involving an intact immune system.
Tumor Implantation:
-
Orthotopic Model: Breast cancer cells (e.g., 1 x 10^6 cells) are injected into the mammary fat pad of the mice.
-
Metastasis Model: Cells can be injected intravenously (tail vein) or intracardially to model metastasis.
Drug Administration:
-
This compound is typically formulated for oral gavage. A common vehicle is a suspension in a solution such as 0.5% methylcellulose.
-
Treatment schedules can vary, but a common regimen is twice-daily administration.
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width^2).
-
At the end of the study, tumors are excised and weighed.
-
Metastatic burden can be assessed by imaging (e.g., bioluminescence for luciferase-expressing cells) or by histological analysis of organs like the lungs and liver.
-
Survival studies monitor the lifespan of the animals following treatment.
Conclusion
Preclinical studies have established this compound as a potent and selective AXL inhibitor with significant anti-tumor activity in breast cancer models. Its ability to inhibit key signaling pathways involved in proliferation, survival, and metastasis, particularly in aggressive subtypes like TNBC, highlights its therapeutic potential. Furthermore, its activity in ER-positive models suggests a broader applicability. The data summarized in this guide provide a solid foundation for the ongoing clinical development of this compound as a novel therapeutic agent for breast cancer. Further research is warranted to identify predictive biomarkers and optimal combination strategies to maximize its clinical benefit.
References
- 1. This compound | C30H34N8 | CID 46215462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances sensitivity to estrogen receptor inhibitors in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bemcentinib's Antiviral Properties Against COVID-19: A Technical Guide for Drug Development Professionals
Topic: Bemcentinib Antiviral Properties Against COVID-19 Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a first-in-class, orally bioavailable, and selective AXL kinase inhibitor, has been investigated as a potential host-directed therapy for COVID-19.[1][2][3][4] Preclinical studies have demonstrated its capacity to inhibit SARS-CoV-2 entry and replication by targeting the host AXL receptor, a pathway exploited by the virus to facilitate infection.[1][2][4] Furthermore, this compound has been shown to enhance the innate anti-viral interferon response. Clinical trials have explored its efficacy in hospitalized COVID-19 patients, suggesting a potential for improved outcomes in certain patient subgroups. This document provides a comprehensive technical overview of the preclinical and clinical data, experimental methodologies, and the underlying mechanism of action of this compound as an antiviral agent against SARS-CoV-2.
Mechanism of Action: Targeting AXL-Mediated Viral Entry
SARS-CoV-2, along with other enveloped viruses like Ebola and Zika, can exploit the AXL receptor tyrosine kinase to facilitate entry into host cells.[3][5][6] The virus is thought to utilize a process of "apoptotic mimicry," where phosphatidylserine on the viral envelope is recognized by the AXL ligand, Gas6, which in turn bridges the virus to the AXL receptor, promoting viral internalization.[7][6] AXL activation also dampens the host's type I interferon response, a critical component of the innate anti-viral defense system.[1][2][4][7]
This compound is a potent and highly selective AXL inhibitor that binds to the intracellular catalytic kinase domain of the AXL receptor, blocking its activity.[1][2][4] By inhibiting AXL, this compound is proposed to have a dual antiviral effect: directly blocking AXL-dependent viral entry and enhancing the host's innate anti-viral immune response. This host-centric mechanism is independent of the viral spike protein, suggesting that this compound could remain effective against emerging SARS-CoV-2 variants.[2][7]
References
- 1. BerGenBio Announces Top Line Data from Phase II Trial Assessing this compound in Hospitalised COVID-19 Patients [prnewswire.com]
- 2. BerGenBio Announces Update From Investigational Phase II Trials Assessing this compound In Hospitalised COVID-19 Patients [prnewswire.com]
- 3. news.cision.com [news.cision.com]
- 4. news.cision.com [news.cision.com]
- 5. 1736P Elevated AXL expression following SARS-CoV-2 infection in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uhs.nhs.uk [uhs.nhs.uk]
- 7. files.bergenbio.com [files.bergenbio.com]
An In-Depth Technical Guide to the TAM (Tyro3, Axl, Mer) Family of Receptors
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
The Tyro3, Axl, and Mer (TAM) receptors constitute a family of receptor tyrosine kinases (RTKs) that play a pivotal role in regulating homeostasis in adult tissues, particularly those undergoing continuous renewal such as the immune, nervous, reproductive, and vascular systems.[1] Unlike many other RTKs, the TAM family is not essential for embryonic development.[1] However, their dysregulation in adults is implicated in a range of pathologies, including autoimmune diseases, cancer, and neurodegeneration.[1][2] This guide provides a comprehensive technical overview of the TAM receptors, their ligands, signaling pathways, and the experimental methodologies used to study them.
Structure of TAM Receptors and Ligands
TAM receptors are type I transmembrane proteins characterized by a conserved extracellular domain composed of two immunoglobulin-like (Ig-like) domains and two fibronectin type III (FNIII) domains.[3][4] The intracellular region contains a conserved tyrosine kinase domain.[3][4]
The primary ligands for TAM receptors are the vitamin K-dependent proteins Growth Arrest-Specific 6 (Gas6) and Protein S (PROS1).[4] These ligands act as a bridge, binding to phosphatidylserine (PtdSer) exposed on the surface of apoptotic cells and simultaneously to the Ig-like domains of the TAM receptors on phagocytic cells.[5] This interaction is crucial for the process of efferocytosis, the silent clearance of apoptotic cells.[5]
Quantitative Data
Ligand-Receptor Binding Affinities
The binding affinities (Kd) of Gas6 and Protein S to the TAM receptors are crucial for understanding their specific biological roles. Gas6 is a pan-TAM ligand, binding to all three receptors, whereas Protein S primarily activates Tyro3 and MerTK.[6]
| Ligand | Receptor | Binding Affinity (Kd) | Species | Reference |
| Gas6 | Axl | ~0.4 nM | Human | [7] |
| Gas6 | Tyro3 | ~1.5 µM | Mouse | [8] |
| Gas6 | MerTK | 3–10-fold lower than Axl/Tyro3 | Human | [7] |
| Protein S | Tyro3 | High Affinity | Bovine/Human | [9] |
| Protein S | MerTK | Lower Affinity than Tyro3 | Bovine/Human | [9] |
| Protein S | Axl | No significant binding | Human | [9] |
Expression of TAM Receptors in Human Tissues
The differential expression of Tyro3, Axl, and MerTK across various tissues dictates their specific physiological functions. Data from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project provide a quantitative overview of their mRNA and protein expression levels.
Table 2.1: TAM Receptor mRNA Expression in Selected Human Tissues (TPM - Transcripts Per Million)
| Tissue | TYRO3 (ENSG00000092446) | AXL (ENSG00000167601) | MERTK (ENSG00000157600) | Data Source |
| Brain - Cortex | High | Low | Low | Human Protein Atlas |
| Lung | Medium | Medium | Medium | Human Protein Atlas |
| Liver | Low | Low | Low | Human Protein Atlas |
| Kidney | Medium | Medium | Low | Human Protein Atlas |
| Testis | High | High | Low | Human Protein Atlas |
| Ovary | Medium | Medium | Low | Human Protein Atlas |
| Monocytes | Low | Medium | High | [10] |
| Macrophages | Low | Low | High | [10] |
Table 2.2: TAM Receptor Protein Expression in Selected Human Tissues
| Tissue | TYRO3 | AXL | MERTK | Data Source |
| Cerebral Cortex | High | Low | Low | Human Protein Atlas |
| Lung | Medium | Medium | Medium | Human Protein Atlas |
| Liver | Low | Low | Low | Human Protein Atlas |
| Kidney | Medium | Medium | Low | Human Protein Atlas |
| Testis | High | High | Low | Human Protein Atlas |
| Ovary | Medium | Medium | Low | Human Protein Atlas |
TAM Receptor Inhibitors
The role of TAM receptors in cancer has led to the development of numerous small molecule inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of these inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| R428 (Bemcentinib) | Axl | 14 | |
| LDC1267 | Tyro3, Axl, MerTK | <5, 8, 29 | [11] |
| UNC2250 | MerTK | <10 | |
| Cabozantinib | VEGFR2, MET, AXL, MER | 1.6, 1.3, 3.4, 7.2 | [11] |
| Gilteritinib | FLT3, AXL | 0.29, 0.73 | [11] |
Signaling Pathways
Upon ligand binding and dimerization, TAM receptors autophosphorylate their intracellular tyrosine kinase domains, initiating downstream signaling cascades that regulate cell survival, proliferation, migration, and inflammation. The primary signaling pathways activated by TAM receptors include the PI3K/Akt, MAPK/ERK, and STAT pathways.
Axl Signaling Pathway
Axl signaling is robustly activated by Gas6 and plays a significant role in cell survival, proliferation, and migration.
Caption: Axl signaling cascade.
MerTK Signaling Pathway in Efferocytosis
MerTK is a key receptor in the process of efferocytosis, particularly in macrophages. Its signaling cascade involves the recruitment of focal adhesion kinase (FAK) and the activation of Rac1, leading to cytoskeletal rearrangement and engulfment of apoptotic cells.
Caption: MerTK-mediated efferocytosis.
Tyro3 Signaling in the Nervous System
Tyro3 is highly expressed in the central nervous system and is involved in neuronal survival and myelination. Its signaling often involves the PI3K/Akt and MAPK/ERK pathways.
Caption: Tyro3 signaling in neurons.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of TAM Receptors
This protocol is designed to isolate TAM receptors and their interacting proteins from cell lysates.
Materials:
-
Cell lysis buffer (RIPA or a non-denaturing buffer) supplemented with protease and phosphatase inhibitors.
-
Protein A/G magnetic beads.
-
Primary antibody against the TAM receptor of interest (e.g., anti-Axl).
-
Isotype control antibody.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
Procedure:
-
Cell Lysis: Lyse cultured cells expressing the TAM receptor of interest in ice-cold lysis buffer.
-
Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the TAM receptor or an isotype control antibody overnight at 4°C with gentle rotation.
-
Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer. For downstream Western blot analysis, elution can be done by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the TAM receptor and putative interacting partners.
Western Blotting for Phosphorylated TAM Receptors
This protocol is optimized for the detection of phosphorylated TAM receptors, a key indicator of their activation.
Materials:
-
Cell lysis buffer supplemented with phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[12]
-
Primary antibodies: Phospho-specific TAM receptor antibody and total TAM receptor antibody.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Sample Preparation: Lyse cells in buffer containing phosphatase inhibitors. Determine protein concentration and normalize samples.
-
Gel Electrophoresis: Separate protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody diluted in 5% BSA/TBST overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: (Optional) The membrane can be stripped and re-probed with an antibody against the total TAM receptor to normalize for protein loading.
Quantitative Efferocytosis Assay by Microscopy
This assay allows for the quantification of apoptotic cell engulfment by phagocytes.
Materials:
-
Phagocytic cells (e.g., macrophages).
-
Target cells to be made apoptotic (e.g., Jurkat T cells).
-
Fluorescent dyes for labeling cells (e.g., CellTracker for phagocytes and a pH-sensitive dye like pHrodo for apoptotic cells).
-
Apoptosis-inducing agent (e.g., staurosporine or UV irradiation).
-
Microscopy imaging system.
Procedure:
-
Cell Labeling: Label the phagocytic cells with a stable fluorescent dye. Label the target cells with a pH-sensitive dye that fluoresces brightly in the acidic environment of the phagolysosome.
-
Induction of Apoptosis: Treat the labeled target cells with an apoptosis-inducing agent.
-
Co-culture: Add the apoptotic target cells to the phagocytic cells at a defined ratio (e.g., 5:1).
-
Incubation: Incubate the co-culture for a specific time course (e.g., 30, 60, 120 minutes) to allow for efferocytosis.
-
Imaging: Acquire fluorescent images of the cells at different time points.
-
Quantification: Analyze the images to quantify efferocytosis. This can be done by measuring the integrated fluorescence intensity of the pH-sensitive dye within the phagocytes or by counting the number of phagocytes containing one or more apoptotic bodies. The efferocytosis index can be calculated as the percentage of phagocytes that have engulfed at least one apoptotic cell.
Conclusion
The TAM family of receptors are critical regulators of tissue homeostasis with profound implications in health and disease. Their intricate signaling pathways and diverse functions present both challenges and opportunities for therapeutic intervention. This guide provides a foundational technical resource for researchers and drug development professionals working to further unravel the complexities of TAM receptor biology and translate this knowledge into novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of AXL in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. Collection - Data from Integrated Proteomics-Based Physical and Functional Mapping of AXL Kinase Signaling Pathways and Inhibitors Define Its Role in Cell Migration - Molecular Cancer Research - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Coordinated expression of tyro3, axl, and mer receptors in macrophage ontogeny - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwo.scholaris.ca [uwo.scholaris.ca]
- 12. researchgate.net [researchgate.net]
AXL-Independent Effects of Bemcentinib: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Bemcentinib (formerly BGB324, R428) is a first-in-class, orally bioavailable, and selective inhibitor of the AXL receptor tyrosine kinase, currently under investigation in multiple clinical trials for various malignancies and COVID-19.[1][2] While its on-target AXL inhibition is well-documented, a growing body of evidence reveals that this compound exerts significant biological effects independent of its primary target. These AXL-independent activities, including the profound disruption of autophagy and the endo-lysosomal system, off-target kinase inhibition leading to anti-proliferative effects, and contributions to its antiviral activity, are critical for a comprehensive understanding of its mechanism of action, clinical efficacy, and potential toxicities.[3][4][5] This technical guide provides an in-depth overview of the known AXL-independent effects of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Disruption of Autophagy and the Endo-Lysosomal System
One of the most significant AXL-independent effects of this compound is its ability to impair autophagic flux.[3][6] This action is distinct from that of highly specific AXL inhibitors, such as LDC1267, which do not impact the autophagy process, and from AXL gene silencing via CRISPR-Cas9 or siRNA, which also has no effect on autophagic flux.[3][4][5] This evidence strongly indicates that this compound's effect on autophagy is an off-target activity.
Mechanism of Action
This compound blocks the later stages of autophagy, specifically inhibiting the fusion of autophagosomes with lysosomes. This blockade prevents the degradation of autophagic cargo, leading to the intracellular accumulation of autophagosomes, evidenced by an increase in the lipidated form of LC3 (LC3-II) and the autophagy substrate p62 (sequestosome 1).[5][6] This disruption of the endo-lysosomal system often results in pronounced cytoplasmic vacuolization.[3] Studies have shown that this effect persists even in AXL knockout (KO) cells, confirming its independence from the drug's primary target.[5]
Supporting Data
Table 1: Effect of this compound on Autophagy Markers in Glioblastoma Cells Data summarized from studies in LN229 glioblastoma cell lines treated for 24 hours.[5][6]
| Treatment Group (2.5 µM) | Cell Line | LC3-II / LC3-I Ratio (Fold Change vs. WT DMSO) | p62 Level (Fold Change vs. WT DMSO) |
| This compound | Wild-Type (WT) | Significant Increase | Significant Increase |
| This compound | AXL KO | Significant Increase | Significant Increase |
| LDC1267 (AXL-specific) | Wild-Type (WT) | No Significant Change | No Significant Change |
| LDC1267 (AXL-specific) | AXL KO | No Significant Change | No Significant Change |
Signaling Pathway
Caption: AXL-independent disruption of autophagic flux by this compound.
Experimental Protocol: Autophagy Flux Assay (Western Blot-Based)
This protocol is designed to measure changes in autophagy markers LC3 and p62.
-
Cell Culture and Treatment:
-
Plate cells (e.g., LN229 wild-type and AXL KO) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 2.5 µM), a negative control (e.g., LDC1267), and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Optional: For a more direct measure of flux, include a condition where cells are co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the main treatment. This prevents degradation of LC3-II that has reached the lysosome.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer.
-
Denature samples by boiling at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., α-Tubulin, β-actin, or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control. Compare treated samples to the vehicle control. An accumulation of both LC3-II and p62 indicates a blockage in autophagic flux.
-
Off-Target Kinase Inhibition and Anti-Proliferative Effects
Studies have demonstrated that this compound inhibits the proliferation of cancer cells, such as glioblastoma, in a manner that is independent of AXL.[3][5] This effect is not observed with AXL depletion via siRNA, suggesting that it stems from off-target activities of the compound.
Mechanism of Action
This compound's anti-proliferative effects can be attributed to its inhibition of other kinases beyond the TAM family (Tyro3, AXL, Mer).[5] For instance, at therapeutic concentrations, this compound is known to inhibit FLT3.[7] It can reduce the phosphorylation of key downstream signaling nodes like AKT and ERK1/2 at concentrations lower than those required to achieve complete inhibition of AXL phosphorylation.[5] This suggests that this compound's impact on these central pro-survival pathways is not solely mediated through AXL.
Supporting Data
Table 2: Kinase Selectivity Profile of this compound Data summarized from in vitro and cell-based assays.[8][9]
| Kinase | Type | IC₅₀ | Selectivity vs. AXL |
| AXL | TAM RTK | 14 nM | - |
| Mer | TAM RTK | ~700 nM | ~50-fold |
| Tyro3 | TAM RTK | >1400 nM | >100-fold |
| Abl | Non-receptor TK | >1400 nM | >100-fold |
| FLT3 | RTK | Inhibited at therapeutic concentrations[7] | - |
Table 3: AXL-Independent Effect on Cell Viability Conceptual summary based on findings in glioblastoma cells.[3][5]
| Treatment | Cell Line | Effect on Viability | AXL-Dependence |
| siRNA-mediated AXL depletion | Glioblastoma | No significant change | - |
| This compound | Glioblastoma | Significant decrease | No |
| Gilteritinib (FLT3/AXL inhibitor) | Glioblastoma | Significant decrease | No |
Signaling Pathway
Caption: this compound inhibits growth via on-target (AXL) and off-target pathways.
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based reagent like CellTiter-Glo®.
-
Measurement:
-
For MTT: Incubate for 2-4 hours, then solubilize the formazan crystals with DMSO or another suitable solvent. Read the absorbance at ~570 nm using a microplate reader.
-
For CellTiter-Glo®: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read luminescence using a microplate reader.
-
-
Analysis: Normalize the readings to the vehicle control wells. Plot the results as percent viability versus drug concentration and calculate the IC₅₀ value using non-linear regression analysis.
Antiviral Activity
This compound has been investigated as a host-directed therapy for several enveloped viruses, including SARS-CoV-2, Ebola, and Zika virus.[1][3] While AXL can be used as an entry receptor by some viruses through a process called "apoptotic mimicry," evidence suggests that this compound's antiviral action may not be solely dependent on AXL inhibition.[10][11][12]
AXL-Dependent vs. Independent Mechanisms
The AXL-dependent mechanism involves the virus displaying phosphatidylserine on its surface, which is bridged by the AXL ligand GAS6 to the AXL receptor, facilitating viral entry.[10] However, an AXL-independent mechanism has also been proposed, linked to this compound's known ability to disrupt lysosomal function.[6][13] Since many viruses rely on endo-lysosomal trafficking and acidification for successful entry and replication, this off-target effect could contribute significantly to the drug's antiviral properties. This is supported by findings that a this compound analog, WYS-633, which is inactive against AXL kinase, still potently inhibits SARS-CoV-2 infection.[13]
Supporting Data: COVID-19 Clinical Trials
Table 4: Summary of Efficacy Data from Phase II COVID-19 Trials (BGBC020 & ACCORD2) Combined and individual trial data for hospitalized patients receiving this compound + Standard of Care (SoC) vs. SoC alone.[14][15][16]
| Endpoint | This compound + SoC | SoC Alone | Trial / Note |
| Survival to Day 29 | 96.5% | 91.0% | Combined Analysis[14] |
| Mortality within 29 Days | 3.4% (3/88) | 8.8% (8/91) | Combined Analysis[14] |
| Clinical Response by Day 29 | 90% (26/29) | 69% (22/32) | ACCORD2[16] |
| Median Time to Response | 7.0 days | 9.5 days | ACCORD2[16] |
Supporting Data: Preclinical Antiviral Activity
Table 5: In Vitro Anti-SARS-CoV-2 Activity of this compound Data from cell-based assays.[13]
| Assay | Cell Line | Virus | IC₅₀ |
| Viral Infection Assay | A549-hACE2 | SARS-CoV-2 | 0.070 µM |
| Pseudovirus Entry Assay | HEK293-hACE2 | VSV-SARS-CoV-2pp | 5.7 µM |
Experimental Workflow
Caption: General workflow for in vitro antiviral efficacy testing.
Experimental Protocol: Pseudovirus Neutralization Assay
-
Pseudovirus Production:
-
Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding the viral envelope protein of interest (e.g., SARS-CoV-2 Spike) and a plasmid for a replication-deficient viral core that contains a reporter gene (e.g., VSV-ΔG-Luciferase).
-
After 48-72 hours, harvest the supernatant, clarify by centrifugation, and filter.
-
Titer the pseudovirus stock on susceptible target cells.
-
-
Neutralization Assay:
-
Seed target cells susceptible to the virus (e.g., HEK293-hACE2) in a 96-well white, clear-bottom plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
In a separate plate, mix the diluted compound with a fixed amount of pseudovirus and incubate for 1 hour at 37°C to allow for binding/inhibition.
-
Remove the medium from the target cells and add the virus-compound mixture.
-
Include "cells only" (no virus) and "virus only" (no compound) controls.
-
-
Incubation and Readout:
-
Incubate the plates for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., add a luciferase substrate and measure luminescence) using a plate reader.
-
-
Analysis:
-
Subtract the background signal from the "cells only" control.
-
Normalize the data to the "virus only" control (representing 100% infection).
-
Plot the percent neutralization against the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Conclusion and Implications
The biological activities of this compound extend well beyond its primary function as an AXL kinase inhibitor. Its profound, AXL-independent effects on core cellular processes such as autophagy and its ability to inhibit other pro-survival kinases are crucial aspects of its pharmacological profile. These off-target actions may contribute significantly to its therapeutic efficacy in both oncology and infectious diseases.[3][13] However, they may also be responsible for certain observed toxicities.[4] Acknowledging and understanding these AXL-independent mechanisms is therefore essential for the rational design of combination therapies, the interpretation of clinical trial outcomes, and the development of biomarker strategies to identify patient populations most likely to benefit from this compound treatment.
References
- 1. This compound - BerGenBio/Rigel Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound and Gilteritinib Inhibit Cell Growth and Impair the Endo-Lysosomal and Autophagy Systems in an AXL-Independent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The AXL inhibitor this compound overcomes microenvironment‐mediated resistance to pioglitazone in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. files.bergenbio.com [files.bergenbio.com]
- 11. BerGenBio Announces Top Line Data from Phase II Trial Assessing this compound in Hospitalised COVID-19 Patients [prnewswire.com]
- 12. news.cision.com [news.cision.com]
- 13. biorxiv.org [biorxiv.org]
- 14. BerGenBio Presents Encouraging Combined Data for this compound from Two Phase II COVID-19 Studies at ECCMID - BioSpace [biospace.com]
- 15. BERGENBIO ANNOUNCES COMPLETE DATA ANALYSIS OF ACCORD2 PHASE II this compound STUDY IN HOSPITALIZED COVID-19 PATIENTS - PRIMARY EFFICACY ENDPOINT MET [prnewswire.com]
- 16. fiercebiotech.com [fiercebiotech.com]
Bemcentinib's Pivotal Role in Modulating Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The epithelial-mesenchymal transition (EMT) is a critical cellular program implicated in cancer progression, metastasis, and the development of therapeutic resistance. A key driver of this process is the receptor tyrosine kinase AXL. Bemcentinib (formerly BGB324), a first-in-class, selective, and orally bioavailable AXL inhibitor, has emerged as a promising therapeutic agent that targets the core of EMT-driven malignancies. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key signaling pathways, and the experimental evidence supporting its role in reversing the mesenchymal phenotype. Quantitative data from preclinical and clinical studies are presented, along with detailed protocols for key experimental assays.
Introduction to Epithelial-Mesenchymal Transition (EMT)
EMT is a complex, reversible biological process wherein epithelial cells lose their characteristic cell-cell adhesion and polarity, acquiring a mesenchymal phenotype with enhanced migratory and invasive capabilities.[1] This transition is characterized by the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers such as N-cadherin, Vimentin, and key transcription factors including Snail, Slug, and Twist.[1][2] In the context of oncology, EMT is strongly associated with tumor invasion, dissemination to distant sites (metastasis), and resistance to a wide array of cancer therapies.[1][3]
This compound: A Selective AXL Kinase Inhibitor
This compound is a small molecule inhibitor that selectively targets the AXL receptor tyrosine kinase.[4] AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptors, and its ligand, growth arrest-specific 6 (GAS6), play a crucial role in cell survival, proliferation, migration, and invasion.[4] Overexpression and activation of the AXL/GAS6 signaling axis are frequently observed in a variety of cancers and are strongly correlated with a poor prognosis and an aggressive, mesenchymal tumor phenotype.[4] this compound binds to the ATP-binding pocket within the intracellular kinase domain of AXL, effectively blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[4]
Mechanism of Action: this compound's Impact on EMT Signaling
The primary mechanism by which this compound counteracts EMT is through the direct inhibition of the AXL signaling cascade. The binding of GAS6 to the AXL receptor triggers a series of downstream events that collectively promote the mesenchymal state. This compound's intervention disrupts these pathways, leading to a reversal of the EMT phenotype, a process known as mesenchymal-epithelial transition (MET).
The AXL/GAS6 Signaling Pathway
The activation of AXL by GAS6 initiates multiple downstream signaling pathways critical for the induction and maintenance of EMT. These include:
-
PI3K/AKT Pathway: This pathway is central to cell survival, proliferation, and growth. Its activation downstream of AXL contributes to the resistance to apoptosis often seen in mesenchymal-like cancer cells.
-
MAPK/ERK Pathway: This cascade is heavily involved in cell proliferation, differentiation, and migration. AXL-mediated activation of this pathway promotes the invasive characteristics of mesenchymal cells.
-
NF-κB Pathway: This pathway is a key regulator of inflammation and cell survival. Its activation by AXL can contribute to the creation of a pro-tumorigenic microenvironment and further drive EMT.
-
STAT Pathway: Signal transducers and activators of transcription (STATs) are involved in gene expression that governs cell growth and survival.
By inhibiting the initial phosphorylation of AXL, this compound effectively cuts off the signal transduction through these critical pathways, thereby suppressing the molecular machinery that drives EMT.
Figure 1: this compound's inhibition of the AXL signaling pathway.
Quantitative Data on this compound's Activity
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AXL (Cell-free assay) | - | 14 | [5] |
| BaF3 | Leukemia | 117.2 | [6] |
| 4T1 | Breast Cancer | 940 | [6] |
| H1299 | Non-Small Cell Lung Cancer | ~4000 | [5] |
Table 2: Preclinical Effects of this compound on EMT and Cell Viability
| Cell Line/Model | Cancer Type | Effect | Quantitative Change | Reference |
| Rh41 | Rhabdomyosarcoma | Increased apoptosis with vincristine | Significant increase in apoptotic cells | [7] |
| 393P_AZDR1 (selumetinib-resistant) | Non-Small Cell Lung Cancer | Increased sensitivity to this compound | ~2.5-fold decrease in IC50 compared to control | [1] |
| AML cell lines (KG-1a, MOLM-14, OCI-AML3) | Acute Myeloid Leukemia | Reduced cell growth | Significant reduction in cell counts | [8] |
| AML cell lines (KG-1a, MOLM-14, OCI-AML3) | Acute Myeloid Leukemia | Reduced clonogenic potential | 30-59% reduction in colony forming cells | [8] |
Table 3: Clinical Trial Outcomes with this compound
| Trial Phase | Cancer Type | Combination Therapy | Patient Population | Key Finding | Reference |
| Phase II | Non-Small Cell Lung Cancer | Pembrolizumab | AXL-positive | ORR: 33% (vs. 7% in AXL-negative) | [9] |
| Phase II | Non-Small Cell Lung Cancer | Pembrolizumab | AXL-positive | Median PFS: 8.4 months (vs. 2.9 months in AXL-negative) | [9] |
| Phase II | Non-Small Cell Lung Cancer | Docetaxel | Previously treated, advanced | ORR: 35% | [10] |
| Phase II | Non-Small Cell Lung Cancer | Docetaxel | Previously treated, advanced | Stable Disease: 47% | [10] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effect of this compound on EMT.
Western Blotting for EMT Marker Expression
This protocol is used to determine the protein levels of epithelial and mesenchymal markers.
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, Slug, Twist, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ.
-
Quantitative Real-Time PCR (qPCR) for EMT Gene Expression
This protocol measures the mRNA levels of EMT-related genes.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells as described above.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, SYBR Green Master Mix, and gene-specific primers for CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), SNAI1 (Snail), SNAI2 (Slug), TWIST1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.[11]
-
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the collective migration of a cell monolayer.[12]
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.[13]
-
-
Creating the "Wound":
-
Using a sterile p200 pipette tip, create a straight scratch across the center of the monolayer.[12]
-
Gently wash with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh media containing this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-8 hours) until the gap is closed in the control group.[13]
-
-
Analysis:
-
Measure the area of the cell-free gap at each time point using ImageJ or similar software.
-
Calculate the percentage of wound closure relative to the initial area.
-
Transwell Migration and Invasion Assay
This assay evaluates the chemotactic migration and invasion of individual cells.[14]
-
Chamber Preparation:
-
For invasion assays, coat the top of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify.[15] For migration assays, no coating is needed.
-
-
Cell Seeding:
-
Resuspend cells in serum-free media and seed them into the upper chamber of the Transwell insert.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Include this compound or vehicle control in both the upper and lower chambers.
-
-
Incubation:
-
Incubate the plate for a period that allows for cell migration/invasion (typically 12-48 hours).
-
-
Staining and Quantification:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane with crystal violet.
-
Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields.
-
Figure 2: Workflow for assessing this compound's effect on EMT.
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy with the potential to significantly impact the treatment of cancers characterized by an aggressive, mesenchymal phenotype. By selectively inhibiting the AXL receptor tyrosine kinase, this compound effectively disrupts the core signaling pathways that drive the epithelial-mesenchymal transition. The preclinical and clinical data gathered to date strongly support its role in reversing EMT, thereby reducing cancer cell migration and invasion, and potentially overcoming therapeutic resistance.
Future research should continue to focus on identifying robust biomarkers, such as AXL expression levels, to select patients most likely to benefit from this compound therapy.[16] Furthermore, exploring rational combination strategies, particularly with immunotherapies and other targeted agents, will be crucial to maximizing the clinical potential of AXL inhibition in the fight against metastatic and drug-resistant cancers.[3]
References
- 1. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the mechanism of epithelial-mesenchymal transition in human ovarian cancer stem cells transfected with a WW domain-containing oxidoreductase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Therapies Modulating Mesenchymal–Epithelial Transition-Linked Oncogenic Signaling in the Tumor Microenvironment: Comparative Profiling of Capmatinib, this compound, and Galunisertib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor this compound (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The AXL inhibitor this compound overcomes microenvironment‐mediated resistance to pioglitazone in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Wound healing assay - Wikipedia [en.wikipedia.org]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Transwell migration and invasion assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 15. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 16. Identification of predictive and pharmacodynamic biomarkers associated with the first-in-class selective axl inhibitor this compound across multiple phase II clinical trials. - ASCO [asco.org]
Investigating Bemcentinib in Metastatic Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of bemcentinib, a selective AXL inhibitor, in the context of metastatic pancreatic cancer. This document synthesizes preclinical rationale and clinical trial data, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
Introduction to this compound and its Target, AXL
This compound (formerly BGB324) is an orally bioavailable, first-in-class, and selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its activation is associated with poor prognosis in pancreatic ductal adenocarcinoma (PDAC).[3][4] The primary ligand for AXL is the growth arrest-specific gene 6 (Gas6) protein.[3]
The AXL signaling pathway plays a crucial role in cancer progression by promoting:
-
Epithelial-to-Mesenchymal Transition (EMT): A process that allows cancer cells to become more motile and invasive.[2]
-
Drug Resistance: AXL overexpression is linked to resistance to conventional chemotherapies.[2][3]
-
Immune Evasion: The AXL pathway contributes to an immunosuppressive tumor microenvironment.[2][3]
By inhibiting AXL, this compound aims to reverse these effects, thereby sensitizing pancreatic cancer cells to chemotherapy and inhibiting metastatic progression.[3][5]
Preclinical and Clinical Investigations of this compound in Pancreatic Cancer
This compound has been evaluated in both preclinical models and clinical trials for pancreatic cancer, demonstrating promising anti-tumor activity, particularly in combination with standard-of-care chemotherapy.
Summary of Preclinical and Clinical Data
While specific quantitative data from recently completed clinical trials are not yet fully published, the available information from preclinical studies and clinical trial designs are summarized below.
| Study Type | Model/Population | Intervention | Key Findings/Endpoints | Reference |
| Preclinical | Multiple murine models of pancreatic cancer | This compound in combination with gemcitabine | Improved survival compared to gemcitabine alone.[2] | [2] |
| Preclinical | In vitro and in vivo models of PDAC | This compound (BGB324) | Effective inhibition of Axl activation and downstream signaling. Reduced colony formation and migration of PDAC cells. Enhanced efficacy of gemcitabine.[3] | [3] |
| Phase Ib/II Clinical Trial (NCT03649321) | Patients with metastatic or recurrent pancreatic adenocarcinoma | This compound in combination with nab-paclitaxel, gemcitababine, and cisplatin | Primary Objective: Determine the Overall Response Rate (ORR). Secondary Objectives: Determine Complete Response Rate (CRR), Partial Response (PR), Stable Disease (SD), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[1][6][7] | [1][6][7] |
Clinical Trial Design: NCT03649321
The NCT03649321 trial is a significant study evaluating the efficacy and safety of this compound in combination with a triple chemotherapy regimen.
| Parameter | Details | Reference |
| Official Title | A phase1b/2 Clinical Trial of Chemotherapy and the AXL-inhibitor this compound for Patients With Metastatic Pancreatic Cancer | [6] |
| Phase | Phase Ib/II | [6] |
| Study Design | Multicenter, randomized (Phase II part) | [7] |
| Patient Population | Patients with metastatic or recurrent pancreatic adenocarcinoma with no prior systemic therapy for metastatic disease. | [6] |
| Interventions | Phase Ib: this compound (100 or 200 mg daily) + nab-paclitaxel (125 mg/m²), gemcitabine (1000 mg/m²), and cisplatin (25 mg/m²) on days 1 and 8 of a 21-day cycle. Phase II: this compound (200 mg daily) + nab-paclitaxel (125 mg/m²) and gemcitabine (1000 mg/m²) on days 1, 8, and 15 of a 28-day cycle. | [1][7] |
| Status | Administratively complete | [1] |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the investigation of this compound in pancreatic cancer.
Cell Proliferation Assay (CCK-8 Assay)
This protocol describes a common method to assess the effect of this compound on the proliferation of pancreatic cancer cells in vitro.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Model
This protocol details the establishment of a pancreatic cancer xenograft model in mice to evaluate the in vivo efficacy of this compound.
Objective: To assess the effect of this compound, alone or in combination with chemotherapy, on tumor growth in a murine model of pancreatic cancer.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Pancreatic cancer cells (e.g., PANC-1)
-
Matrigel
-
This compound formulation for oral gavage
-
Chemotherapeutic agent (e.g., gemcitabine) for intraperitoneal injection
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest exponentially growing pancreatic cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, gemcitabine alone, this compound + gemcitabine).
-
Drug Administration: Administer this compound daily via oral gavage and gemcitabine via intraperitoneal injection according to the established dosing schedule.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Data Collection and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Compare the tumor weights and volumes between the different treatment groups to determine the efficacy of the treatments.
Biomarker Analysis by Immunohistochemistry
This protocol describes the use of immunohistochemistry (IHC) to analyze the expression of AXL and other relevant biomarkers in tumor tissues.
Objective: To evaluate the effect of this compound treatment on the expression and phosphorylation of AXL and downstream signaling proteins in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues from the xenograft study
-
Primary antibodies (e.g., anti-AXL, anti-phospho-AXL, anti-E-cadherin, anti-vimentin)
-
Secondary antibodies (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Tissue Sectioning: Cut 4-5 µm sections from the FFPE tumor blocks and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Image Analysis: Examine the slides under a microscope and score the intensity and percentage of positive staining for each biomarker.
Signaling Pathways and Experimental Workflows
Visual representations of the AXL signaling pathway, the mechanism of action of this compound, and a typical experimental workflow are provided below using the DOT language for Graphviz.
References
Methodological & Application
Application Notes and Protocols: Bemcentinib in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bemcentinib, also known as R428 or BGB324, is a potent and selective, orally available small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] The AXL kinase is a member of the TAM (TYRO3, AXL, MER) family of receptors and plays a critical role in tumor progression, metastasis, drug resistance, and immune evasion.[2][3][4] Overexpression of AXL is associated with a poor prognosis in numerous cancers.[2] this compound functions by binding to the intracellular catalytic domain of AXL, thereby blocking its phosphorylation and downstream signaling.[2][5] This inhibition can suppress cancer cell proliferation, survival, migration, and invasion, and may also enhance the efficacy of chemotherapy and immunotherapy.[3][5] These application notes provide detailed protocols for the preparation and use of this compound in a research laboratory setting for cell culture experiments.
Mechanism of Action: AXL Signaling Pathway
AXL is activated by its ligand, Growth Arrest-Specific 6 (Gas6). Upon binding, AXL dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways activated by AXL include PI3K/AKT/mTOR and RAF/MEK/ERK, which are crucial for promoting cell proliferation, survival, and migration.[6] this compound selectively inhibits the AXL kinase, preventing this signal transduction.
Reagent Preparation and Storage
Proper preparation and storage of this compound are critical for ensuring its stability and activity in cell culture experiments.
Materials Required:
-
This compound powder (e.g., Selleck Chemicals S2841, MedChemExpress HY-15764)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Reconstitution of this compound Powder (Stock Solution)
This compound is insoluble in water and ethanol but is soluble in DMSO.[1][7] It is crucial to use high-quality, anhydrous DMSO, as moisture can significantly reduce solubility.[1]
-
Safety First: Perform all steps in a chemical fume hood or a biological safety cabinet. Wear appropriate PPE.
-
Calculate Volume: Determine the required volume of DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM). The molecular weight of this compound is 506.64 g/mol .
-
Formula: Volume (µL) = [Weight (mg) / 506.64 ( g/mol )] * [1 / Concentration (mol/L)] * 1,000,000
-
Example for 10 mg of this compound to make a 10 mM stock: Volume (µL) = [10 / 506.64] * [1 / 0.010] * 1,000,000 ≈ 3947.6 µL of DMSO.
-
-
Dissolution: Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming in a 50°C water bath or brief sonication can be applied.[1][8] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1]
Protocol 2: Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution directly into the complete cell culture medium to achieve the final desired experimental concentrations.
-
Vortex: Gently vortex the diluted solution before adding it to the cell culture plates.
-
DMSO Control: It is imperative to maintain a consistent final concentration of DMSO across all experimental conditions, including a "vehicle control" group. The final DMSO concentration should be kept as low as possible, typically below 0.1% or 0.5%, to avoid solvent-induced cytotoxicity.
Storage and Stability
-
Powder: Store the lyophilized powder at -20°C for up to 3 years.[8]
-
Stock Solution: Store the DMSO stock solution aliquots at -80°C for up to one year.[8] Avoid repeated freeze-thaw cycles.
Experimental Design and Protocols
The effective concentration of this compound is highly dependent on the cell line. Therefore, it is essential to first determine the half-maximal inhibitory concentration (IC50) for your specific cell model.
Protocol 3: Cell Viability/Proliferation Assay Workflow
This protocol outlines a general workflow for determining the dose-dependent effect of this compound on cell viability using a reagent like MTT or an ATP-based assay (e.g., CellTiter-Glo).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include wells for an untreated control and a vehicle (DMSO) control. A typical concentration range for an initial screen might be 0.01 µM to 20 µM.
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[1][9]
-
Viability Assessment: Add the chosen viability reagent according to the manufacturer's protocol and measure the output signal (e.g., absorbance or luminescence).
-
Data Analysis: Normalize the data to the vehicle control wells and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.
Quantitative Data Summary
The IC50 values for this compound can vary significantly across different cancer cell lines, reflecting diverse dependencies on AXL signaling.
| Cell Line | Cancer Type | Assay Duration | IC50 Value | Citation(s) |
| Cell-free | N/A | N/A | 14 nM | [1][7][10] |
| H1299 | Non-Small Cell Lung Cancer | 48 hours | ~4 µM | [1] |
| Primary CLL B cells | Chronic Lymphocytic Leukemia | 24 hours | ~2.0 µM | [1][7] |
| 4T1 | Mouse Breast Cancer | 72 hours | 0.94 µM | [10] |
| IC-pPDX-104 | Rhabdomyosarcoma (FP-RMS) | N/A | 1.2 ± 0.1 µM | [11] |
| BaF3 | Pro-B Cell Line | N/A | 117.2 nM | [10] |
Troubleshooting
-
Precipitation in Media: If the compound precipitates upon dilution in culture medium, this may be due to exceeding its solubility limit. Try preparing intermediate dilutions in a serum-free medium before adding to the final culture medium. Ensure the final DMSO concentration is not excessively high.
-
Poor Solubility of Powder: If the powder does not dissolve completely in DMSO, ensure you are using fresh, anhydrous DMSO.[1] Gentle warming (50°C) or sonication can also be beneficial.[1][8]
-
High Vehicle Control Toxicity: If cells in the vehicle control group show significant death, the final DMSO concentration is likely too high. Reduce the concentration of the stock solution to allow for a greater dilution factor, thereby lowering the final DMSO percentage in the culture.
-
AXL-Independent Effects: Be aware that at higher concentrations, this compound may exhibit off-target or AXL-independent effects, such as impairing the endo-lysosomal and autophagy systems. These effects should be considered when interpreting results, especially if they do not correlate with AXL expression levels.[11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. onclive.com [onclive.com]
- 5. This compound | C30H34N8 | CID 46215462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound (R428) | Axl Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 9. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor this compound (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
Bemcentinib's Potency Across Cancer Cell Lines: A Detailed Look at IC50 Values and Protocols
For Immediate Release
[City, State] – November 10, 2025 – A new application note released today provides researchers, scientists, and drug development professionals with a comprehensive overview of the half-maximal inhibitory concentration (IC50) of Bemcentinib, a first-in-class selective AXL inhibitor, across various cancer cell lines. This document compiles critical data into easily digestible formats, details experimental protocols for IC50 determination, and visualizes the underlying molecular pathways, offering a vital resource for oncology research and drug development.
This compound (also known as BGB324 or R428) is an orally available small molecule that selectively targets and inhibits the AXL receptor tyrosine kinase.[1][2] AXL is a key player in tumor progression, metastasis, and the development of drug resistance, making it a promising therapeutic target in various cancers.[1][3] Overexpression of AXL is often associated with a poor prognosis in numerous malignancies, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), breast cancer, and glioblastoma.[1][4] By blocking the AXL signaling pathway, this compound can inhibit tumor cell proliferation, migration, and invasion, and may enhance the efficacy of other cancer therapies.[1][5]
Quantitative Analysis of this compound IC50
The following table summarizes the reported IC50 values of this compound in a range of cancer cell lines, providing a comparative look at its potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| H1299 | Non-Small Cell Lung Cancer | ~ 4 | [6] |
| Primary CLL B Cells | Chronic Lymphocytic Leukemia | ~ 2.0 | [6] |
| 4T1 | Mouse Breast Cancer | 0.94 | [7] |
| BaF3 | Mouse Pro-B Cells | 0.1172 | [7] |
| Rhabdomyosarcoma (RMS) PDX Culture | Rhabdomyosarcoma | 1.2 ± 0.1 | [8] |
| 393P (epithelial) | Non-Small Cell Lung Cancer | >10 | [9] |
| 344SQ (mesenchymal) | Non-Small Cell Lung Cancer | 1.6 ± 0.1 | [9] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, incubation time, and the viability assay used.
The AXL Signaling Pathway and this compound's Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the AXL receptor tyrosine kinase. The binding of its ligand, Gas6, to the extracellular domain of AXL induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the PI3K/AKT and RAF/MEK/ERK pathways, which promote cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT). This compound binds to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.
Experimental Protocols
Determination of IC50 using a Cell Viability Assay (e.g., MTT or AlamarBlue)
This protocol provides a general framework for determining the IC50 of this compound in adherent cancer cell lines.
1. Cell Seeding:
-
Culture cancer cells of interest to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well in 100 µL of medium) and allow them to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.[10][11]
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of desired concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and wells with medium only (blank).
3. Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.[6][7]
4. Cell Viability Assessment:
-
For MTT Assay:
-
Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4-6 hours.[10]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate for 10 minutes at a low speed.[10]
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
-
For AlamarBlue™ Assay:
5. Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control wells (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[12]
This application note serves as a valuable tool for researchers investigating the therapeutic potential of this compound. The provided data and protocols will aid in the design of future preclinical and clinical studies aimed at leveraging AXL inhibition for the treatment of various cancers.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | C30H34N8 | CID 46215462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor this compound (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. BioRender App [app.biorender.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for In vivo Dosing and Administration of Bemcentinib in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Bemcentinib (also known as BGB324 or R428), a selective AXL receptor tyrosine kinase inhibitor, in various mouse models. The protocols and data presented are compiled from preclinical studies and are intended to assist in the design and execution of in vivo experiments.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its increased expression and activation have been linked to tumor progression, metastasis, drug resistance, and immune evasion.[][4] Upon binding of its ligand, growth arrest-specific protein 6 (GAS6), AXL dimerizes and autophosphorylates, activating downstream signaling pathways crucial for cell survival, proliferation, migration, and invasion.[5][6] These pathways include the phosphoinositide 3-kinase (PI3K)/Akt, MAP kinase (ERK), signal transducer and activator of transcription (STAT), and nuclear factor-kappa B (NF-κB) signaling cascades.[7][8] By binding to the intracellular catalytic kinase domain of AXL, this compound blocks these downstream signaling events.[4][9][10]
Quantitative Data Summary
The following tables summarize the in vivo dosing regimens of this compound used in various mouse models as reported in preclinical literature.
Table 1: this compound Dosing and Administration in Oncology Mouse Models
| Mouse Model | Cancer Type | Dose | Administration Route | Frequency | Vehicle | Reference |
| MDA-MB-231 Intracardiac | Breast Cancer | 125 mg/kg | Oral gavage | Twice daily | Not specified | [1] |
| 4T1 Orthotopic | Breast Cancer | 125 mg/kg | Oral gavage | Twice daily for 24 days | Not specified | [8] |
| 786-0 Orthotopic | Renal Cell Carcinoma | 50 mg/kg | Oral gavage | Every 12 hours | 2% Methylcellulose | [11] |
| Patient-Derived Xenograft (PDX) | Rhabdomyosarcoma | 50 mg/kg | Oral gavage | Daily | Not specified | [12] |
| MDA-MB-231-luc-D3H2LN | Breast Cancer | 125 mg/kg | Oral gavage | Twice daily for 24 days | Not specified | [8] |
Table 2: this compound Dosing and Administration in Other Mouse Models
| Mouse Model | Disease Model | Dose | Administration Route | Frequency | Vehicle | Reference |
| Unilateral Ureter Obstruction | Kidney Fibrosis | 50 mg/kg | Oral gavage | Twice daily | 0.5% hydroxypropyl-methylcellulose in 0.1% tween 80 | [13] |
| High-Fat Diet | Obesity | 75 mg/kg/day or 25 mg/kg twice daily | Oral gavage | Daily or twice daily for 5 weeks | Not specified | [8][14] |
| 5xFAD | Alzheimer's Disease | Not specified | Oral gavage | Twice a day for 1 week | Vehicle | [15] |
Experimental Protocols
Formulation of this compound for Oral Administration
This compound is typically formulated as a suspension for oral gavage in mice. The choice of vehicle can influence the bioavailability and tolerability of the compound.
Protocol 1: Formulation in Hydroxypropylmethylcellulose (HPMC) and Tween 80 [13][14]
-
Materials:
-
This compound powder
-
0.5% (w/v) Hydroxypropylmethylcellulose (HPMC) in sterile water
-
0.1% (v/v) Tween 80 in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Prepare the vehicle by dissolving HPMC in sterile water to a final concentration of 0.5% and adding Tween 80 to a final concentration of 0.1%.
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Prepare the formulation fresh daily before administration.
-
Protocol 2: Formulation in Carboxymethylcellulose Sodium (CMC-Na) [1]
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 2% w/v in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound.
-
Prepare the CMC-Na solution at the desired concentration in sterile water.
-
Add the this compound powder to the CMC-Na solution in a sterile conical tube.
-
Vortex thoroughly until a uniform suspension is achieved.
-
Prepare fresh daily.
-
Administration by Oral Gavage
Oral gavage is the most common route for this compound administration in mouse models.[1][8][11][12][13]
-
Materials:
-
Appropriately sized mouse oral gavage needles (e.g., 20-22 gauge, flexible or rigid)
-
1 ml syringes
-
This compound suspension
-
Animal scale
-
-
Procedure:
-
Weigh each mouse to determine the correct volume of this compound suspension to administer. The typical administration volume is 10 ml/kg.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
Gently advance the needle to the predetermined depth. If resistance is met, do not force the needle.
-
Slowly dispense the suspension.
-
Carefully withdraw the needle.
-
Monitor the mouse for any signs of distress after administration.
-
Visualizations
The following diagrams illustrate the AXL signaling pathway and a typical experimental workflow for in vivo studies with this compound.
Caption: AXL Signaling Pathway and this compound's Point of Inhibition.
Caption: Typical In Vivo Experimental Workflow for this compound Studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. This compound | C30H34N8 | CID 46215462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor this compound (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Axl‐inhibitor this compound alleviates mitochondrial dysfunction in the unilateral ureter obstruction murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
- 15. Evaluate the Efficacy of the Axl inhibitor this compound in the 5xFAD mouse model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Bemcentinib with Pembrolizumab in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Bemcentinib (a selective AXL inhibitor) and pembrolizumab (a PD-1 inhibitor) represents a promising therapeutic strategy in non-small cell lung cancer (NSCLC).[1] AXL, a receptor tyrosine kinase, is implicated in tumor progression, immune evasion, and resistance to conventional therapies.[2][3] Its inhibition by this compound can sensitize tumors to immunotherapy.[1] Pembrolizumab, a humanized monoclonal antibody, blocks the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells, thereby restoring anti-tumor immunity.[4][5][6] Preclinical and clinical studies have demonstrated that this combination can lead to synergistic anti-tumor effects and improved patient outcomes, particularly in AXL-positive NSCLC.[1][7]
These application notes provide a summary of the key findings from preclinical and clinical studies, detailed protocols for relevant in vitro and in vivo experiments, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
Clinical Trial Data Summary: Phase II BGBC008 Study (NCT03184571)
The following tables summarize the clinical efficacy of this compound in combination with pembrolizumab in patients with previously treated, advanced NSCLC.
Table 1: Overall Efficacy in the Total Evaluable Population
| Endpoint | Result | 95% Confidence Interval |
| Median Overall Survival (mOS) | 13.0 months | 10.1, 16.7 |
| Median Progression-Free Survival (mPFS) | 6.2 months | 4.6, 9.8 |
| Disease Control Rate (DCR) | 51.1% | 40.3, 61.8 |
| Overall Response Rate (ORR) | 11.1% | 6.2, 18.1 |
Data from a 2023 press release on the BGBC008 study.
Table 2: Efficacy in Checkpoint Inhibitor (CPI)-Naïve Patients (Cohort A) by AXL Status
| Endpoint | AXL-Positive (n=15) | AXL-Negative (n=15) |
| Overall Response Rate (ORR) | 33% | 7% |
| Clinical Benefit Rate (CBR) | 73% | 40% |
Data from the IASLC 2020 World Conference on Lung Cancer presentation of the BGBC008 study.
Table 3: Efficacy in Patients Progressing on Prior CPI Therapy (Cohort B) by AXL Status
| Endpoint | AXL-Positive (n=7) | AXL-Negative (n=7) |
| Overall Response Rate (ORR) | 14% | 0% |
| Clinical Benefit Rate (CBR) | 84% | 29% |
Data from the IASLC 2020 World Conference on Lung Cancer presentation of the BGBC008 study.
Signaling Pathways and Mechanisms of Action
AXL Signaling Pathway in Cancer
AXL, a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases, plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[8] Its activation can lead to the epithelial-mesenchymal transition (EMT) and is associated with drug resistance and a poor prognosis.[8]
Caption: AXL signaling pathway and the inhibitory action of this compound.
PD-1/PD-L1 Immune Checkpoint Pathway
Pembrolizumab functions by blocking the PD-1 receptor on T-cells, which prevents its interaction with PD-L1 and PD-L2 on tumor cells. This action releases the brakes on the T-cell, allowing it to recognize and attack the cancer cell.[4][6]
Caption: PD-1/PD-L1 checkpoint and the blocking effect of pembrolizumab.
Experimental Protocols
In Vitro Cell Viability Assay for Drug Combination Synergy
This protocol is designed to assess the synergistic cytotoxic effects of this compound and pembrolizumab on NSCLC cell lines.
1. Materials:
-
NSCLC cell lines (e.g., A549, H460, or patient-derived cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Pembrolizumab (clinical grade or research equivalent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (luminometer)
2. Procedure:
-
Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and pembrolizumab in complete medium.
-
Drug Treatment: Treat the cells with a matrix of drug concentrations, including single-agent and combination treatments. A typical 6x6 matrix could be used. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: After incubation, allow the plates to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Analyze the drug combination data for synergy using a suitable model, such as the Bliss independence or Chou-Talalay method.
Caption: Workflow for the in vitro cell viability and synergy assay.
In Vivo NSCLC Xenograft Model
This protocol describes the establishment of a subcutaneous NSCLC xenograft model in mice to evaluate the in vivo efficacy of the this compound and pembrolizumab combination.
1. Materials:
-
NSCLC cell line (e.g., LLC1 for syngeneic models in C57BL/6 mice, or A549 for xenografts in immunodeficient mice like NOD-SCID)
-
6-8 week old female mice
-
Matrigel
-
This compound (formulated for oral gavage)
-
Pembrolizumab (or anti-mouse PD-1 antibody for syngeneic models, formulated for intraperitoneal injection)
-
Calipers for tumor measurement
2. Procedure:
-
Cell Preparation: Harvest NSCLC cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Pembrolizumab alone, this compound + Pembrolizumab).
-
Drug Administration:
-
Administer this compound via oral gavage daily at a predetermined dose.
-
Administer pembrolizumab (or anti-mouse PD-1) via intraperitoneal injection twice a week.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and harvest the tumors for further analysis.
Caption: Workflow for the in vivo NSCLC xenograft model.
Flow Cytometry for Immune Profiling of the Tumor Microenvironment
This protocol outlines the procedure for analyzing the immune cell composition of tumors from the in vivo xenograft study.
1. Materials:
-
Freshly harvested tumors
-
Tumor dissociation kit
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-mouse CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11b, Gr-1, PD-1, TIM-3)
-
Live/dead stain
-
Flow cytometer
2. Procedure:
-
Tumor Dissociation: Dissociate the harvested tumors into a single-cell suspension using a tumor dissociation kit and gentle mechanical disruption.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.
-
Cell Staining:
-
Stain the cells with a live/dead marker to exclude non-viable cells.
-
Block Fc receptors with Fc block to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies against the desired immune cell markers.
-
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the proportions of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells, macrophages) within the tumor microenvironment.
Caption: Workflow for flow cytometry analysis of the tumor microenvironment.
Conclusion
The combination of this compound and pembrolizumab is a promising therapeutic approach for NSCLC, with a strong mechanistic rationale and encouraging clinical data. The protocols provided herein offer a framework for researchers to further investigate the synergistic effects of this combination in preclinical lung cancer models. These studies are crucial for optimizing treatment strategies and identifying biomarkers to predict patient response.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 3. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. PD-L1 immunohistochemistry in non-small-cell lung cancer: unraveling differences in staining concordance and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell Viability Assay with Bemcentinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemcentinib (formerly BGB324 or R428) is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] The AXL kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its increased expression and activation have been implicated in tumor cell proliferation, survival, invasion, and metastasis.[3][4] Overexpression of AXL is associated with poor prognosis and drug resistance in various cancers, making it a compelling target for therapeutic intervention.[2][3] this compound binds to the intracellular catalytic kinase domain of AXL, inhibiting its activity and blocking downstream signaling pathways.[1][3] This application note provides a detailed protocol for assessing the effect of this compound on cell viability in cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the AXL receptor tyrosine kinase.[5] The primary ligand for AXL is the growth arrest-specific 6 (Gas6) protein.[6] Upon Gas6 binding, AXL dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell proliferation and survival.[4][7] By blocking the kinase activity of AXL, this compound effectively abrogates these downstream signals, leading to an inhibition of tumor cell growth and viability.[3] Interestingly, some studies suggest that this compound may also induce cell death through AXL-independent mechanisms by impairing the endo-lysosomal and autophagy systems.[8][9]
Signaling Pathway
Caption: AXL Signaling Pathway Inhibition by this compound.
Experimental Protocols
This section details a general protocol for determining the effect of this compound on the viability of adherent cancer cell lines using a colorimetric tetrazolium reduction assay (MTT) or a luminescent ATP-based assay (CellTiter-Glo®).
Materials and Reagents
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder or stock solution in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
For MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
-
For CellTiter-Glo® Assay:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
-
Multichannel pipette
-
Microplate reader (absorbance or luminescence)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. This compound | C30H34N8 | CID 46215462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound and Gilteritinib Inhibit Cell Growth and Impair the Endo-Lysosomal and Autophagy Systems in an AXL-Independent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetics of Oral Bemcentinib Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemcentinib (formerly BGB324) is an orally bioavailable and highly selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (TYRO3, AXL, and MER) family of receptor tyrosine kinases and its overexpression is associated with poor prognosis, metastasis, and the development of therapeutic resistance in various cancers.[2][3] By targeting the intracellular catalytic kinase domain of AXL, this compound blocks downstream signaling pathways, including PI3K/AKT/mTOR, MAPK, and JAK/STAT, thereby inhibiting tumor cell proliferation, survival, and migration.[4][5] These application notes provide a comprehensive overview of the pharmacokinetics of orally administered this compound, compiling data from preclinical and clinical studies to support further research and development.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound has been evaluated in both preclinical species and human clinical trials. The following tables summarize the key pharmacokinetic parameters observed after oral administration.
Clinical Pharmacokinetics
This compound has been investigated in several Phase I and II clinical trials, both as a monotherapy and in combination with other agents.[1][6] Dosing regimens typically involve a loading dose followed by a daily maintenance dose.[7][8]
Table 1: Pharmacokinetic Parameters of this compound in Adult Patients
| Parameter | Value | Study Population / Dose | Citation |
| Geometric Mean Plasma Trough Concentration | 46.72 - 52.97 ng/mL | Advanced NSCLC patients receiving 200 mg loading dose for 3 days, followed by 100 mg maintenance dose (in combination with docetaxel) | [9] |
| Mean AUC (0-24h) at Steady State | 2824 ± 420 ng·h/mL | Advanced NSCLC patients receiving 200 mg loading dose for 3 days, followed by 100 mg maintenance dose (in combination with docetaxel) | [9] |
| Mean AUC (0-24h) at Steady State (Monotherapy Reference) | 3100 ± 1370 ng·h/mL | Monotherapy data for this compound | [9] |
| Maximum Tolerated Dose (in combination) | 200 mg daily (with 400 mg loading dose for 3 days) | Advanced NSCLC patients (in combination with docetaxel 60 mg/m²) | [8] |
| Selected Dose (Monotherapy) | 400 mg loading dose / 200 mg maintenance dose | Acute Myeloid Leukemia patients | [1] |
Note: Pharmacokinetic parameters such as Cmax, Tmax, and half-life from a dedicated monotherapy dose-escalation study are pending publication of full results. A Phase 1 study in healthy male subjects is designed to determine AUC0-∞, AUC0-tlast, Cmax, tmax, and t1/2 following a single oral dose.[10]
Preclinical Pharmacokinetics
Preclinical studies in various animal models have demonstrated good oral bioavailability and extensive tissue distribution of this compound.[10]
Table 2: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Mouse | Rat | Dog | Monkey | Citation |
| Bioavailability | High | High | High | High | [10] |
| Plasma Protein Binding | 91.8% | ~90% | ~90% | ~90% | [10] |
| Volume of Distribution (Vss) | - | 30-32 L/kg | 30-32 L/kg | 30-32 L/kg | [10] |
| Clearance | - | Moderate to High (19-43 mL/min/kg) | Moderate to High (19-43 mL/min/kg) | Moderate to High (19-43 mL/min/kg) | [10] |
| Tmax | - | 8.9 - 13.3 hours | 14.0 - 18.0 hours | 6.7 - 28 hours | [10] |
| Half-life (t1/2) | 11 - 14 hours (tissue) | - | - | - | [10] |
Experimental Protocols
Clinical Pharmacokinetic Study Protocol
The following protocol outlines a typical design for a clinical study to evaluate the pharmacokinetics of oral this compound.
Objective: To determine the pharmacokinetic profile of this compound in plasma following single and multiple oral doses.
Patient Population: Adult patients with advanced solid tumors for whom this compound treatment is indicated.
Dosing Regimen:
-
Loading Dose: 400 mg this compound administered orally once daily for the first 3 days.
-
Maintenance Dose: 200 mg this compound administered orally once daily from day 4 onwards.[7]
Blood Sampling Schedule:
-
Cycle 1, Day 1: Pre-dose, and at 2, 4, 6, and 8 hours post-dose.
-
Cycle 1, Days 2, 4, 8, and 15: Pre-dose.
-
Cycles 2 and 3: Pre-dose on Day 1 of each cycle.[7]
Sample Collection and Handling:
-
Collect whole blood samples (approximately 5 mL) into lithium heparin-containing tubes.[7]
-
Centrifuge the samples at 1500 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma into appropriately labeled cryovials.
-
Store plasma samples at -80°C until bioanalysis.
Pharmacokinetic Analysis:
-
Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞, t1/2, CL/F, Vz/F) will be calculated using non-compartmental analysis with software such as Phoenix WinNonlin.[7]
References
- 1. This compound as monotherapy and in combination with low-dose cytarabine in acute myeloid leukemia patients unfit for intensive chemotherapy: a phase 1b/2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL signaling in cancer: from molecular insights to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Akt-mTORC1 pathway mediates Axl receptor tyrosine kinase-induced mesangial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.bergenbio.com [files.bergenbio.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for In Vivo Research Using Bemcentinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and in vivo application of Bemcentinib (also known as R428 and BGB324), a selective inhibitor of the AXL receptor tyrosine kinase. The following sections detail this compound's mechanism of action, provide key quantitative data for its use, and offer detailed protocols for its formulation, administration, and subsequent analysis in preclinical research models.
Mechanism of Action
This compound is an orally available small molecule that selectively targets and inhibits the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases and its overexpression is implicated in tumor proliferation, survival, invasion, and metastasis.[1] The binding of the ligand, growth arrest-specific protein 6 (GAS6), to AXL induces receptor dimerization and autophosphorylation, activating downstream signaling pathways such as PI3K/AKT, MAPK/ERK, and NF-κB.[2] this compound binds to the intracellular catalytic kinase domain of AXL, preventing its activation and blocking these downstream signaling events.[1][3] This inhibition can suppress tumor growth, enhance sensitivity to chemotherapy, and modulate the tumor microenvironment.[1][4]
Data Presentation
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 30 mg/mL (59.21 mM) | Solubility can be affected by moisture. Use of fresh DMSO is recommended. Warming and ultrasonication can aid dissolution.[5] |
| Water | Insoluble | [5] |
| Ethanol | Insoluble | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 1.25 mg/mL (2.47 mM) | Provides a clear solution.[2] |
| 5% DMSO in Corn Oil | Formulation with 12 mg/mL or 20 mg/mL DMSO stock is possible. | The mixed solution should be used immediately.[5] |
| 0.5% Hydroxypropylmethylcellulose (HPMC) + 0.1% Tween 80 | Formulation for in vivo studies has been reported.[6] | Forms a suspension. |
| Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL | Forms a homogeneous suspension.[5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Animal Model | Dosing Regimen | Efficacy |
| Breast Cancer (MDA-MB-231 intracardiac) | Mouse | 125 mg/kg, oral, twice daily | Reduced metastatic burden and extended survival.[5] |
| Breast Cancer (4T1 orthotopic) | Mouse | 125 mg/kg, oral, twice daily | Reduced metastatic burden and extended survival (median survival >80 days vs. 52 days).[5] |
| Renal Cell Carcinoma (786-0-Luc orthotopic) | Athymic BALB/c nude mice | 50 mg/kg, oral gavage, every 12 hours | Significantly inhibited tumor progression.[1] |
| Non-Small Cell Lung Cancer (KPL syngeneic) | C57BL/6J mice | 50 mg/kg, twice daily | In combination with anti-PD-1, significantly repressed tumor growth.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Clear Solution)
This protocol describes the preparation of a clear solution of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), fresh and anhydrous
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the formulation vehicle.
-
In a sterile tube, combine the required volumes of PEG300, Tween-80, and Saline. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the volumetric ratios should be 1:4:0.5:4.5.
-
-
Prepare the final this compound formulation.
-
Add the this compound stock solution (10% of the final volume) to the PEG300 and mix thoroughly until the solution is clear.[2]
-
Add the Tween-80 (5% of the final volume) to the mixture and mix until clear.[2]
-
Finally, add the Saline (45% of the final volume) and mix to achieve a homogeneous solution.[2]
-
Note: It is recommended to prepare this formulation fresh on the day of use.[2]
-
Protocol 2: Administration of this compound by Oral Gavage in Mice
This protocol outlines the standard procedure for administering the prepared this compound formulation to mice via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the correct dosing volume based on its body weight and the desired dose (mg/kg).
-
The maximum recommended volume for oral gavage in mice is 10 mL/kg.[8]
-
-
Restraint:
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing.
-
Protocol 3: Pharmacokinetic Analysis of this compound in Plasma by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound in mouse plasma. Method validation according to regulatory guidelines is essential for robust results.
Materials:
-
Mouse plasma samples
-
This compound analytical standard
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile
-
Formic acid
-
HPLC-grade water
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL plasma sample, add 150 µL of acetonitrile containing the internal standard.[6] This will precipitate the plasma proteins.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 column. The mobile phase can consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The specific precursor and product ion transitions for this compound and the IS will need to be optimized.
-
-
Data Analysis:
-
Construct a calibration curve using the analytical standard in blank plasma.
-
Quantify the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.
-
Protocol 4: Pharmacodynamic Analysis of AXL Phosphorylation in Tumor Tissue by Western Blot
This protocol describes the detection of phosphorylated AXL (pAXL) and total AXL in tumor lysates to assess the pharmacodynamic effects of this compound.
Materials:
-
Tumor tissue samples (snap-frozen in liquid nitrogen or fresh)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-pAXL (e.g., Tyr702) and rabbit or goat anti-total AXL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tumor Lysate Preparation:
-
Homogenize the tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tumor lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pAXL overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To determine total AXL levels, the membrane can be stripped and re-probed with an antibody against total AXL, or a parallel blot can be run. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.
-
Visualizations
Caption: AXL signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Transwell Invasion Assay Using Bemcentinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemcentinib (formerly R428) is a potent and selective, first-in-class small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] The AXL signaling pathway is a critical driver of cancer progression, contributing to increased cell survival, migration, invasion, and resistance to therapies.[1][2] Overexpression of AXL is correlated with poor prognosis in numerous cancers.[1][2] this compound effectively blocks the catalytic activity of AXL, thereby inhibiting downstream signaling and reducing the invasive potential of cancer cells.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a Transwell invasion assay to assess its anti-invasive properties.
Mechanism of Action: Inhibition of the GAS6/AXL Signaling Pathway
This compound exerts its anti-invasive effects by targeting the GAS6/AXL signaling axis. The binding of the ligand, growth arrest-specific 6 (GAS6), to the AXL receptor triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are central to promoting cell migration and invasion. This compound, by selectively inhibiting the kinase activity of AXL, prevents this signal transduction, leading to a reduction in cancer cell motility and invasion.[1][2]
Data Presentation: Efficacy of this compound in Transwell Invasion Assays
The following tables summarize the quantitative data on the dose-dependent inhibitory effect of this compound on the invasion of various cancer cell lines as determined by Transwell invasion assays.
| Cell Line | This compound (R428) Concentration | Percentage of Control Invasion | Reference |
| MDA-MB-231 (Human Breast Cancer) | 0.1 µM | ~75% | [1] |
| 0.3 µM | ~50% | [1] | |
| 1.0 µM | ~25% | [1] | |
| 4T1 (Murine Breast Cancer) | 0.1 µM | ~80% | [1] |
| 0.3 µM | ~60% | [1] | |
| 1.0 µM | ~40% | [1] |
Mandatory Visualizations
AXL Signaling Pathway in Cell Invasion
Caption: AXL signaling cascade promoting cancer cell invasion and its inhibition by this compound.
Experimental Workflow for Transwell Invasion Assay
Caption: Step-by-step workflow for conducting a Transwell invasion assay using this compound.
Experimental Protocols
Materials
-
This compound (R428)
-
Cancer cell lines (e.g., MDA-MB-231, 4T1)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Calf Serum (FCS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel Basement Membrane Matrix
-
24-well Transwell plates (8-µm pore size)
-
Cotton swabs
-
Methanol or 4% formaldehyde for fixation
-
Crystal violet staining solution (e.g., 0.5% in 25% methanol)
-
Inverted microscope with a camera
-
Cell culture incubator (37°C, 5% CO2)
Protocol for Transwell Invasion Assay
This protocol is adapted from Holland SJ, et al. Cancer Res. 2010.[1]
-
Preparation of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free cell culture medium.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the plates at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation and Treatment:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 16-24 hours prior to the assay.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium to a final concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in serum-free medium.
-
Pre-incubate the cell suspension with the various concentrations of this compound or vehicle control (e.g., DMSO) for 3 hours at 37°C.
-
-
Cell Seeding and Invasion:
-
Add 500 µL of cell culture medium containing a chemoattractant (e.g., 20% FCS) to the lower chamber of the 24-well plate.
-
Carefully add 200 µL of the pre-incubated cell suspension to the upper chamber of the Matrigel-coated Transwell inserts. Ensure this compound or vehicle is present in both the upper and lower chambers to maintain the concentration throughout the experiment.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 16 to 24 hours. The incubation time may need to be optimized depending on the cell line's invasive potential.
-
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in 4% formaldehyde or ice-cold methanol for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the invaded cells by immersing the inserts in a crystal violet solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells using an inverted microscope.
-
Capture images from several random fields of view for each membrane.
-
Count the number of invaded cells per field. The average cell count from multiple fields will provide a quantitative measure of invasion.
-
Calculate the percentage of invasion inhibition relative to the vehicle-treated control.
-
Conclusion
The Transwell invasion assay is a robust method for evaluating the anti-invasive properties of this compound. By inhibiting the AXL signaling pathway, this compound demonstrates a significant, dose-dependent reduction in cancer cell invasion. These protocols and data provide a valuable resource for researchers investigating the therapeutic potential of AXL inhibition in oncology and drug development.
References
Troubleshooting & Optimization
Troubleshooting Bemcentinib Solubility: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Bemcentinib (also known as BGB324 or R428).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with good solubility in dimethyl sulfoxide (DMSO).[1][2] It is sparingly soluble in ethanol and considered insoluble in water.[1]
Q2: I am observing precipitation when adding my this compound-DMSO stock solution to aqueous cell culture media. Why is this happening and how can I prevent it?
A2: This is a common issue known as solvent-shifting precipitation. When the highly concentrated DMSO stock is introduced into the aqueous environment of the cell culture media, the solubility of this compound drastically decreases, causing it to precipitate out of solution. To mitigate this, it is crucial to ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
To prevent precipitation:
-
Use a higher-concentration stock solution: This allows you to add a smaller volume of the DMSO stock to your media, thereby keeping the final DMSO concentration low.
-
Perform serial dilutions: Instead of adding the stock solution directly to your final volume of media, perform intermediate dilution steps in media or phosphate-buffered saline (PBS).
-
Ensure rapid mixing: When adding the stock solution, gently vortex or pipette the media to ensure immediate and thorough mixing, which can help to keep the compound in solution.
Q3: My this compound powder is not dissolving well in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound powder in DMSO, consider the following:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its effectiveness as a solvent for hydrophobic compounds.[1] Always use fresh, high-quality, anhydrous DMSO.
-
Warming and sonication: Gently warming the solution in a water bath (e.g., up to 37°C) and using a sonicator can aid in the dissolution process.[1]
-
Check for impurities: Ensure the this compound powder is of high purity.
Q4: Can I prepare a stock solution of this compound in a solvent other than DMSO for my in vitro experiments?
A4: While DMSO is the most common solvent, for certain cell lines sensitive to DMSO, other organic solvents like ethanol can be used. However, the solubility in ethanol is significantly lower than in DMSO.[3] If using ethanol, you will likely need to prepare a lower concentration stock solution. Always perform a vehicle control in your experiments to account for any effects of the solvent on the cells.
Data Presentation: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | Up to 30 mg/mL | Up to 59.21 mM | Fresh, anhydrous DMSO is recommended. Warming and sonication can aid dissolution.[1] |
| DMSO | 15.71 mg/mL | 31.01 mM | - |
| Ethanol | ~0.2 mg/mL | ~0.39 mM | Sparingly soluble.[3] |
| Water | Insoluble | - | - |
| DMF | ~25 mg/mL | ~49.34 mM | -[3] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | ~0.49 mM | For aqueous buffer solutions, first dissolve in DMF then dilute.[3] |
Molecular Weight of this compound: 506.64 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 5.066 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Formulation of this compound for In Vivo Oral Administration
For in vivo studies, this compound is often administered as a suspension. A common formulation strategy for poorly water-soluble drugs involves the use of a vehicle containing a suspending agent and a surfactant.[4][5]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or sterile water
-
Sterile tubes
-
Vortex mixer
Procedure (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline): [1]
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 to the this compound-DMSO solution and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix well.
-
Finally, add the saline or sterile water to the mixture and vortex until a homogenous suspension is formed.
-
This formulation should be prepared fresh before each administration. The stability of the suspension should be visually monitored.
Visualizations
AXL Signaling Pathway
This compound is a selective inhibitor of the AXL receptor tyrosine kinase.[6] Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways that promote cell survival, proliferation, migration, and invasion.[6][7][8][9][10] Key downstream effectors include the PI3K/AKT, MAPK/ERK, and STAT pathways.[6][8][9]
Caption: AXL signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to diagnose and resolve common solubility problems with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Axl as a downstream effector of TGF-β1 via PI3K/Akt-PAK1 signaling pathway promotes tumor invasion and chemoresistance in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bemcentinib Concentration for In-Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bemcentinib in in-vitro settings. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as BGB324 or R428, is an experimental, orally available small molecule that functions as a potent and selective inhibitor of the AXL receptor tyrosine kinase.[1][2] Its primary mechanism involves targeting and binding to the intracellular catalytic kinase domain of AXL, thereby preventing its activation and blocking downstream signal transduction pathways.[1][2][3] This inhibition can disrupt processes crucial for tumor cell proliferation, survival, migration, and invasion.[2]
Q2: What is the AXL signaling pathway?
A2: AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[2] The primary ligand for AXL is the growth arrest-specific protein 6 (GAS6).[4] Binding of GAS6 to AXL induces receptor dimerization and autophosphorylation, which in turn activates several downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB pathways.[4][5] These pathways are integral in regulating cellular processes like survival, growth, migration, and immune responses.[4][5]
Q3: What is the typical in-vitro concentration range for this compound?
A3: The effective concentration of this compound in in-vitro experiments is highly dependent on the cell line and the specific assay being performed. However, a general range can be inferred from published data. For inhibiting AXL phosphorylation and downstream signaling, concentrations in the low nanomolar to low micromolar range are often effective. For example, the IC50 for AXL inhibition in a cell-free assay is 14 nM.[6][7] In cell-based assays, concentrations from 50 nM to 2.5 µM have been used to observe effects on cell migration, viability, and signaling.[7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound selective for AXL?
A4: this compound exhibits high selectivity for AXL. It is over 100-fold more selective for AXL compared to Abl and 50- to 100-fold more selective than other TAM family members, Mer and Tyro3.[6][7]
Q5: Are there any known off-target effects of this compound?
A5: While highly selective, some studies suggest potential AXL-independent effects of this compound, particularly at higher concentrations. These can include impacts on the endo-lysosomal system and autophagy.[1][9] One study noted that at a therapeutic dosage of 0.4 µM, this compound might also target FLT3.[10] Therefore, it is important to use the lowest effective concentration to minimize potential off-target effects and to validate findings using genetic approaches like siRNA or CRISPR-Cas9-mediated AXL knockout where possible.[1][9]
Q6: How should I prepare and store this compound for in-vitro use?
A6: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8] For in-vitro experiments, the DMSO stock solution is further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.1%. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Data Summary: this compound In-Vitro Concentrations
The following table summarizes key quantitative data for this compound from various in-vitro experiments.
| Parameter | Value | Cell Line / System | Assay Type | Reference |
| IC50 (AXL) | 14 nM | Cell-free | Kinase Assay | [6][7] |
| IC50 (Growth) | ~2.0 µM | Primary CLL B cells | Cell Viability | [11] |
| IC50 (Growth) | ~4 µM | H1299 | Growth Inhibition | [6] |
| IC50 (Growth) | 0.94 µM | 4T1 | Antiproliferative (MTT) | [7] |
| IC50 (Growth) | 117.2 nM | BaF3 (TEL-AXL) | Antiproliferative | [7] |
| IC50 (Growth) | > 60 µM | GES1, MCF-10A | Cytotoxicity (MTT) | [7] |
| Effective Conc. | 1 µM | Bel7404 | Autophagy Assay | [6] |
| Effective Conc. | 2 µM | Axl-positive melanoma | Migration/Invasion | [8] |
| Effective Conc. | 50 nM - 1 µM | Preadipocytes | Differentiation | [7] |
| Effective Conc. | 50 nM | AML cell lines | AXL Inhibition | [10] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a colorimetric cell viability assay (e.g., MTT or WST-1).
Materials:
-
This compound powder
-
DMSO
-
Complete cell culture medium
-
Cell line of interest
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, WST-1)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells (perform in triplicate).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Caption: AXL Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Dose-Response Assay.
Caption: Troubleshooting Logic for this compound Experiments.
Troubleshooting Guide
Q: My cells are showing high levels of death even at very low concentrations of this compound. What could be the cause?
A:
-
High DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not exceeding a non-toxic level, which is typically less than 0.1%. Prepare a vehicle control with the highest concentration of DMSO used in your experiment to verify its lack of toxicity.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to AXL inhibition or may be susceptible to off-target effects of the drug. Consider performing a broader dose-response curve starting from very low nanomolar concentrations.
-
Incorrect Stock Concentration: Double-check the calculations for your stock solution and dilutions to ensure you are not using a higher concentration of this compound than intended.
Q: I am not observing any effect of this compound, even at high concentrations. What should I do?
A:
-
AXL Expression: Verify that your cell line of interest expresses AXL at a sufficient level. You can check this by Western blot, flow cytometry, or by consulting literature or cell line databases. This compound's primary efficacy is dependent on the presence of its target.
-
Drug Activity: Ensure that your this compound stock solution has not degraded. It is recommended to use freshly prepared stock solutions or aliquots that have not been subjected to multiple freeze-thaw cycles.
-
Assay Endpoint and Duration: The chosen experimental endpoint and duration may not be optimal for observing the effects of AXL inhibition in your specific cell line. For example, effects on cell migration might be apparent earlier than effects on cell viability. Consider a time-course experiment to determine the optimal treatment duration.
-
Insufficient Concentration: While unlikely if you have tested up to the high micromolar range, it is possible that your cell line is particularly resistant. However, be mindful that at very high concentrations, off-target effects become more probable.
Q: I am seeing high variability between my experimental replicates. How can I improve the consistency of my results?
A:
-
Consistent Cell Seeding: Ensure that you have a homogenous single-cell suspension before seeding your plates. Inconsistent cell numbers per well is a common source of variability.
-
Pipetting Accuracy: Use calibrated pipettes and be mindful of your pipetting technique to ensure accurate and consistent delivery of cells, media, and drug solutions. The use of a multichannel pipette can help reduce variability across a plate.
-
Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can affect cell growth and drug concentration. To minimize "edge effects," consider not using the outermost wells for experimental conditions and instead filling them with sterile PBS or media.
-
Assay Timing: Ensure that the timing of reagent addition and plate reading is consistent across all plates and experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axl as a downstream effector of TGF-β1 via PI3K/Akt-PAK1 signaling pathway promotes tumor invasion and chemoresistance in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound and Gilteritinib Inhibit Cell Growth and Impair the Endo-Lysosomal and Autophagy Systems in an AXL-Independent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The AXL inhibitor this compound overcomes microenvironment‐mediated resistance to pioglitazone in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
Technical Support Center: Interpreting Bemcentinib Assay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret experimental results and understand the potential off-target effects of Bemcentinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its known selectivity?
This compound is a potent and selective, orally available small molecule inhibitor of AXL receptor tyrosine kinase.[1][2][3] It binds to the intracellular catalytic kinase domain of AXL, thereby inhibiting its activity and blocking downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[2][3]
This compound exhibits selectivity for AXL over other kinases. For instance, it is over 100-fold more selective for AXL than for Abl and has 50- to 100-fold greater selectivity over the other TAM family kinases, Mer and Tyro3.[4]
| Target Kinase | IC50 (nM) | Selectivity vs. AXL |
| AXL | 14 | 1x |
| Abl | >1400 | >100x |
| Mer | ~700-1400 | ~50x-100x |
| Tyro3 | >1400 | >100x |
| InsR, EGFR, HER2, PDGFRβ | >1400 | >100x |
Table 1: In vitro kinase selectivity of this compound.[4]
Q2: My cells show a phenotypic effect (e.g., reduced viability) with this compound treatment, but I'm not sure if it's an on-target AXL effect. How can I verify this?
Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. Here are several experimental approaches to validate that the observed phenotype is AXL-dependent:
-
Genetic Knockdown/Knockout of AXL: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate AXL expression in your cell line. If the phenotypic effect of this compound is diminished or absent in AXL-deficient cells compared to control cells, it strongly suggests an on-target effect.[5][6]
-
Rescue Experiment: In AXL knockout or knockdown cells, introduce a form of AXL that is resistant to this compound but retains its kinase activity. If the resistant AXL restores the phenotype in the presence of the drug, it confirms the on-target activity.
-
Use of a Structurally Unrelated AXL Inhibitor: Treat your cells with a different, structurally distinct AXL inhibitor (e.g., LDC1267).[5][6] If this second inhibitor phenocopies the effects of this compound, it provides further evidence for an on-target mechanism.
-
Western Blot Analysis: Assess the phosphorylation status of AXL and its key downstream effectors, such as AKT and ERK.[5][6] An on-target effect should correlate with a dose-dependent decrease in AXL phosphorylation, followed by reduced phosphorylation of its downstream targets.
Q3: I've observed cellular vacuolization and effects on autophagy after this compound treatment. Are these known off-target effects?
Yes, recent studies have indicated that this compound can induce cellular vacuolization and impair the endo-lysosomal and autophagy systems in an AXL-independent manner.[5][6] This suggests that at certain concentrations, these effects may be off-target.
| Phenotype | Observed with this compound | Observed with AXL Knockout | Observed with LDC1267 (another AXL inhibitor) | Conclusion |
| Cellular Vacuolization | Yes | No | No | Likely Off-Target |
| Autophagy Impairment | Yes | No | No | Likely Off-Target |
Table 2: Comparison of cellular phenotypes suggesting AXL-independent effects of this compound.[5][6]
To investigate this in your system, you can use AXL knockout cells as a negative control. If this compound still induces vacuolization or autophagy defects in cells lacking AXL, this confirms an off-target mechanism.[5]
Q4: At what concentrations are off-target effects of this compound more likely to be observed?
While this compound is a potent AXL inhibitor with an IC50 of 14 nM, some off-target effects have been noted at higher concentrations. For example, inhibition of the FLT3 kinase may occur at therapeutic concentrations.[7] One study noted that a low dose of 50 nM was used to avoid off-target effects, while therapeutic dosages are higher (e.g., 0.4 µM).[7] It is important to perform dose-response experiments and correlate the phenotypic effects with the dose required for AXL inhibition in your specific cell system.
| AXL Inhibitor | IC50 for p-AXL Inhibition | IC50 for p-AKT Inhibition | IC50 for p-ERK1/2 Inhibition |
| This compound | 1.8 µM | 65 nM | 251 nM |
| LDC1267 | 26 nM | 25 nM | 48 nM |
| Gilteritinib | 53 nM | 21 nM | 36 nM |
Table 3: IC50 values for inhibition of GAS6-mediated phosphorylation of AXL and its downstream effectors in LN229 glioblastoma cells.[5] Note that in this particular cell line and assay, this compound showed a higher IC50 for direct p-AXL inhibition compared to its downstream effectors.
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell number to ensure they are in the logarithmic growth phase throughout the experiment. |
| Drug Concentration and Stability | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Assay Incubation Time | Ensure the incubation time is appropriate for your cell line and that the assay readout is within the linear range. |
| Off-Target Effects | At higher concentrations, AXL-independent effects on cell growth may occur.[5][6] Perform a dose-response curve and correlate with on-target AXL inhibition via Western blot. |
| Serum Concentration | The presence of GAS6 (the AXL ligand), often found in serum, can impact AXL activation. Consider using serum-starved conditions before GAS6 stimulation if studying ligand-dependent activation. |
Problem: No change in phosphorylation of downstream targets (p-AKT, p-ERK) despite seeing a decrease in p-AXL.
| Possible Cause | Troubleshooting Step |
| Redundant Signaling Pathways | Other receptor tyrosine kinases may be compensating and activating the PI3K/AKT or MAPK/ERK pathways. |
| Kinetics of Signaling | The timing of downstream pathway inhibition may differ from direct AXL inhibition. Perform a time-course experiment to assess p-AKT and p-ERK levels at various time points after this compound treatment. |
| Antibody Quality | Validate the specificity and sensitivity of your phospho-specific antibodies. |
| Basal Pathway Activation | The cell line may have high basal activation of these pathways independent of AXL signaling. |
Detailed Experimental Protocols
Protocol 1: Western Blot for AXL Pathway Inhibition
-
Cell Culture and Treatment: Plate cells at an appropriate density. The following day, treat with a dose range of this compound (e.g., 10 nM to 10 µM) for the desired time (e.g., 2-24 hours). Include a DMSO vehicle control. For ligand-dependent activation, serum-starve cells overnight and then stimulate with recombinant GAS6 (e.g., 200 ng/mL) for 15-30 minutes, with or without this compound pre-treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using appropriate software.
Protocol 2: Cell Viability Assay (ATPlite)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density. Allow cells to attach overnight.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include wells with DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay Procedure:
-
Allow the ATPlite assay reagent to equilibrate to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to determine the IC50 value.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C30H34N8 | CID 46215462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound and Gilteritinib Inhibit Cell Growth and Impair the Endo-Lysosomal and Autophagy Systems in an AXL-Independent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The AXL inhibitor this compound overcomes microenvironment‐mediated resistance to pioglitazone in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bemcentinib Combination Dose-Escalation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bemcentinib in combination dose-escalation studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical dose-escalation design used for this compound combination studies?
A1: A common approach for first-in-human dose-escalation studies of this compound in combination with other agents is the traditional 3+3 design.[1][2] This is a rule-based design that is simple to implement and prioritizes patient safety.[1][3]
Q2: How does the 3+3 dose-escalation design work?
A2: In a 3+3 design, cohorts of three patients are enrolled at a specific dose level. The decision to escalate to the next dose level, expand the current cohort, or stop escalation is based on the number of patients experiencing a dose-limiting toxicity (DLT).[1][2][4]
-
If 0 out of 3 patients experience a DLT: The next cohort of three patients is enrolled at the next higher dose level.[1]
-
If 1 out of 3 patients experiences a DLT: The current dose level is expanded to enroll an additional three patients.[1]
-
If 1 out of 6 patients experiences a DLT: The next cohort of three patients is enrolled at the next higher dose level.
-
If ≥2 out of 3 or ≥2 out of 6 patients experience a DLT: The dose is considered to have exceeded the Maximum Tolerated Dose (MTD). The MTD is then established as the dose level below the one that caused unacceptable toxicity.[1][5]
Q3: What is considered a Dose-Limiting Toxicity (DLT)?
A3: A Dose-Limiting Toxicity (DLT) is a treatment-related adverse event that is considered unacceptable in severity and prevents further dose escalation.[5][6] DLTs are protocol-specific and are typically defined before the trial begins, often graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[7][8]
Common examples of DLTs in oncology trials include:
-
Grade 4 neutropenia lasting for more than 7 days.[7]
-
Febrile neutropenia.
-
Grade 4 thrombocytopenia (low platelet count).[7]
-
Grade 3 or 4 non-hematologic toxicities (excluding alopecia, nausea, and vomiting that are well-managed with supportive care).[7]
Q4: What are the known signaling pathways affected by this compound?
A4: this compound is a selective inhibitor of the AXL receptor tyrosine kinase.[9] AXL activation, typically through its ligand Gas6, triggers several downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.[10][11][12] The primary pathways inhibited by this compound include:
-
PI3K/AKT Pathway: This pathway is a major driver of cell survival and proliferation.[9][11][13]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is also critical for cell proliferation and growth.[11][12]
Troubleshooting Guide
Issue 1: Higher than expected toxicity in a specific dose cohort.
| Potential Cause | Troubleshooting Steps |
| Drug-Drug Interaction: The combination of this compound with another therapeutic agent may lead to synergistic or unexpected toxicities. | 1. Review the known safety profiles of both drugs. 2. Monitor patients closely for all adverse events. 3. Consider de-escalating the dose of one or both agents in subsequent cohorts. 4. If severe toxicities are observed, the MTD may have been exceeded. |
| Patient-Specific Factors: Individual patient metabolism or underlying conditions could increase susceptibility to toxicity. | 1. Analyze patient characteristics in the affected cohort for any commonalities. 2. Ensure strict adherence to inclusion/exclusion criteria. |
| Protocol Deviation: Errors in drug administration or patient assessment can lead to inaccurate toxicity data. | 1. Conduct a thorough review of all procedures for the affected cohort. 2. Re-train staff on protocol-specific procedures if necessary. |
Issue 2: Inconsistent or unexpected results in in vitro or in vivo preclinical experiments.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects of this compound: While selective for AXL, this compound may have off-target effects, such as the inhibition of autophagy in an AXL-independent manner.[14][15] This could lead to unexpected cellular responses. | 1. To confirm the effect is AXL-mediated, use a secondary AXL inhibitor or an siRNA/shRNA knockdown of AXL as a control. 2. Investigate downstream markers of autophagy (e.g., LC3-II) to assess if this pathway is being affected. |
| Cell Line Specificity: The dependence of cells on AXL signaling can be highly variable between different cancer cell lines.[14] | 1. Confirm AXL expression and phosphorylation in your cell line model by Western blot or other methods. 2. Consider using a panel of cell lines with varying AXL expression levels. |
| Experimental Conditions: Factors such as serum concentration in cell culture media can influence AXL activation and the cellular response to its inhibition.[16] | 1. Standardize all experimental conditions, including media composition and cell density. 2. If studying ligand-dependent AXL activation, ensure the use of an appropriate concentration of Gas6. |
Issue 3: Difficulty in assessing the pharmacodynamic (PD) effects of this compound.
| Potential Cause | Troubleshooting Steps |
| Inadequate Biomarker Selection: The chosen biomarkers may not be sensitive enough to detect changes in AXL signaling. | 1. Measure the direct target engagement by assessing the phosphorylation of AXL (pAXL) in tumor tissue or surrogate samples. 2. Analyze downstream effectors of the PI3K/AKT and MAPK pathways (e.g., pAKT, pERK). |
| Suboptimal Sample Collection and Processing: Improper handling of blood or tissue samples can lead to degradation of biomarkers. | 1. Follow a standardized protocol for all sample collection, processing, and storage. 2. For plasma biomarkers, ensure rapid processing to minimize platelet contamination, which can interfere with some assays.[17] |
| Timing of Sample Collection: PD effects can be transient, and the timing of sample collection relative to drug administration is critical. | 1. Collect samples at multiple time points post-dose to capture the peak and duration of the pharmacodynamic effect. |
Data Presentation
Table 1: Example of Dose-Escalation Cohorts for this compound in Combination with Docetaxel.
| Dose Level | This compound Dose | Docetaxel Dose | Number of Patients | DLTs Observed |
| 1 | 200mg loading dose for 3 days, then 100mg daily | 75 mg/m² | 3 | 2 |
| 1 (expanded) | 200mg loading dose for 3 days, then 100mg daily | 60 mg/m² | 6 | 1 |
| 2 | 400mg loading dose for 3 days, then 200mg daily | 60 mg/m² | 6 | 1 |
Data presented is a hypothetical example based on findings from a phase 1 trial.[6]
Table 2: Common Treatment-Related Adverse Events with this compound Combinations.
| Adverse Event | Grade 1-2 (%) | Grade 3-4 (%) |
| Neutropenia | 10 | 76 |
| Diarrhea | 57 | 0 |
| Fatigue | 52 | 5 |
| Nausea | 52 | 0 |
| Elevated Transaminases | 24 | 14 |
| Asthenia | 26 | 8 |
Data compiled from studies of this compound in combination with docetaxel and pembrolizumab.[6][18][19]
Experimental Protocols
Protocol 1: Assessment of AXL Phosphorylation in Cell Lines by Western Blot
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound, the combination agent, or vehicle control for the specified duration. If investigating ligand-induced phosphorylation, serum-starve the cells before stimulating with recombinant Gas6.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated AXL (pAXL). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total AXL to normalize the pAXL signal.
Protocol 2: Measurement of Plasma Biomarkers
-
Blood Collection: Collect whole blood into EDTA-containing tubes.[17][20]
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.[20]
-
Aliquoting and Storage: Carefully collect the plasma supernatant without disturbing the buffy coat and aliquot it into cryovials. Immediately freeze the aliquots at -80°C until analysis.[17]
-
Biomarker Analysis: Analyze the plasma samples for relevant biomarkers (e.g., soluble AXL, Gas6, or downstream effectors) using a validated immunoassay, such as an ELISA or a multiplex bead-based assay.[21]
Visualizations
Caption: 3+3 Dose-Escalation Workflow.
References
- 1. premier-research.com [premier-research.com]
- 2. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. faieafrikanart.com [faieafrikanart.com]
- 7. case.edu [case.edu]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 12. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Axl as a downstream effector of TGF-β1 via PI3K/Akt-PAK1 signaling pathway promotes tumor invasion and chemoresistance in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Ensuring sample quality for blood biomarker studies in clinical trials: a multicenter international study for plasma and serum sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. ascopubs.org [ascopubs.org]
- 20. Guidelines for the standardized collection of blood-based biomarkers in psychiatry: Steps for laboratory validity - a consensus of the Biomarkers Task Force from the WFSBP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Plasma preparation to measure FDA-approved protein markers by selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bemcentinib Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with Bemcentinib in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, selective, and potent inhibitor of the AXL receptor tyrosine kinase.[1][2] It functions by binding to the intracellular catalytic kinase domain of AXL, thereby blocking its activity and downstream signaling pathways.[1][2] This inhibition can prevent tumor cell proliferation, migration, and invasion, and can also enhance sensitivity to other cancer therapies. Increased AXL activity has been linked to drug resistance and immune evasion in cancer.
Q2: In which cancer types has this compound shown activity?
This compound has been investigated in a variety of cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), glioblastoma, breast cancer, and rhabdomyosarcoma.[3][4][5][6] Its effectiveness can vary significantly between different cancer types and even between different cell lines of the same cancer type.
Q3: What are the known off-target effects of this compound?
While this compound is a selective AXL inhibitor, it can exhibit off-target effects, particularly at higher concentrations. Some studies have shown that this compound can impair the endo-lysosomal and autophagy systems in an AXL-independent manner.[4] At therapeutic concentrations, it may also inhibit other kinases such as FLT3.[7] It is crucial to use the lowest effective concentration to minimize off-target effects.
Troubleshooting Guide: Why is this compound not working in my cell line?
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not showing the expected efficacy in your cell line.
Step 1: Verify AXL Expression and Activity in Your Cell Line
The primary target of this compound is the AXL receptor tyrosine kinase. Therefore, the first and most critical step is to confirm that your cell line expresses AXL and that the kinase is active (phosphorylated).
Recommended Experiments:
-
Western Blotting: To detect total AXL and phosphorylated AXL (pAXL).
-
Immunofluorescence (IF): To visualize AXL localization within the cells.
-
Flow Cytometry: To quantify the percentage of AXL-positive cells in your population.
Experimental Protocols:
-
Western Blotting for AXL and pAXL:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AXL and pAXL overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.[8][9][10][11]
-
-
Immunofluorescence for AXL Localization:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block with a solution containing serum (e.g., 5% goat serum) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against AXL overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize using a fluorescence microscope.[12][13][14][15]
-
Step 2: Assess Cell Viability and Drug Potency
If AXL is expressed and active, the next step is to ensure that your cell viability assay is optimized and that you are using an appropriate concentration range for this compound.
Recommended Experiment:
-
Cell Viability Assay (e.g., MTT, MTS, or CellTiter-Glo): To determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line.
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[16]
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17][18][19]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[17][18][19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17][20]
-
IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using a non-linear regression analysis.[21]
Data Presentation: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4T1 | Mouse Breast Cancer | 0.94 | [1] |
| BaF3 | Murine Pro-B | 0.1172 | [1] |
| Rh41 | Rhabdomyosarcoma | ~1.2 | [3] |
| IC-pPDX-104 | Rhabdomyosarcoma | ~1.2 | [3] |
| A549 | Non-Small Cell Lung Cancer | Not specified, used at 2.5 µM | [2] |
| H1299 | Non-Small Cell Lung Cancer | Not specified, used at various conc. | [2] |
| Primary CLL B cells | Chronic Lymphocytic Leukemia | ~2.0 | [2] |
Step 3: Investigate Potential Resistance Mechanisms
If your cell line expresses active AXL and the cell viability assay is optimized, but this compound is still not effective, consider the following potential resistance mechanisms.
Possible Causes of Resistance:
-
AXL-Independent Growth: The cell line may not be dependent on AXL signaling for its survival and proliferation.[4]
-
Activation of Bypass Signaling Pathways: Other receptor tyrosine kinases (e.g., EGFR, MET) or downstream signaling molecules (e.g., PI3K/AKT, MAPK/ERK) may be activated, compensating for AXL inhibition.[22][23][24][25]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells that have undergone EMT may exhibit altered drug sensitivity.[23][26]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cells, reducing its intracellular concentration.[27][28]
-
Tumor Microenvironment Influence: In co-culture systems, stromal cells can secrete factors like GAS6 (the AXL ligand), which can counteract the inhibitory effect of this compound.[7]
Recommended Experiments:
-
Phospho-Kinase Array: To identify activated bypass signaling pathways.
-
Western Blotting: To examine the expression of EMT markers (e.g., Vimentin, E-cadherin) and drug efflux pumps (e.g., P-glycoprotein/MDR1).
-
Co-culture Experiments: To assess the influence of stromal cells on this compound efficacy.
Visualizations
AXL Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor this compound (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. The AXL inhibitor this compound overcomes microenvironment‐mediated resistance to pioglitazone in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. AXL Inhibition Represents a Novel Therapeutic Approach in BCR-ABL Negative Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 12. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 13. ptglab.com [ptglab.com]
- 14. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. bds.berkeley.edu [bds.berkeley.edu]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
Technical Support Center: Managing Hematologic Toxicity of Bemcentinib and Docetaxel Combination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address hematologic toxicity, particularly neutropenia, observed with the combination of Bemcentinib and docetaxel.
Frequently Asked Questions (FAQs)
Q1: What is the primary hematologic toxicity observed with the this compound and docetaxel combination?
A1: The primary dose-limiting hematologic toxicity observed in clinical trials of this compound combined with docetaxel is neutropenia, which is a decrease in the number of neutrophils, a type of white blood cell crucial for fighting infections.[1][2][3][4][5] Severe (Grade ≥3) neutropenia has been reported in a high percentage of patients.[1][2][3][4][5]
Q2: What is the proposed mechanism for this increased hematologic toxicity?
A2: Docetaxel is a cytotoxic agent known to cause myelosuppression by disrupting microtubule function in rapidly dividing cells, including hematopoietic progenitor cells.[6][7][8] this compound, a selective AXL inhibitor, may exacerbate this effect. The AXL receptor tyrosine kinase is expressed on hematopoietic CD34+ progenitor cells and plays a role in the survival and proliferation of myeloid lineage cells.[9][10][11] Inhibition of AXL signaling by this compound could potentially render hematopoietic progenitors more susceptible to the cytotoxic effects of docetaxel.
Q3: How can hematologic toxicity, specifically neutropenia, be managed in a research setting?
A3: In clinical trials, the primary strategy for managing neutropenia has been the prophylactic use of Granulocyte Colony-Stimulating Factor (G-CSF).[1][2][3][4][5][12] G-CSF is a growth factor that stimulates the bone marrow to produce more neutrophils.[13][14][15][16] Dose reduction of docetaxel may also be necessary if severe neutropenia persists despite G-CSF support.[12]
Troubleshooting Guide
In Vitro Experiments
Issue 1: High levels of apoptosis observed in hematopoietic progenitor cells co-treated with this compound and docetaxel in our in vitro colony-forming unit (CFU) assay.
-
Possible Cause: Synergistic cytotoxic effect of the drug combination on hematopoietic progenitors.
-
Troubleshooting Steps:
-
Titrate Drug Concentrations: Perform a dose-matrix titration of both this compound and docetaxel to identify concentrations that induce a desired level of anti-cancer effect while minimizing toxicity to hematopoietic progenitors.
-
Time-Course Experiment: Evaluate the kinetics of apoptosis induction. It's possible that shorter exposure times could mitigate toxicity.
-
Incorporate G-CSF: Assess the potential of G-CSF to rescue hematopoietic progenitors from apoptosis in your in vitro model. Co-culture the cells with clinically relevant concentrations of G-CSF.
-
Cell Source: Ensure the hematopoietic progenitor cells used in the assay are of high viability and quality.
-
Issue 2: Difficulty in interpreting CFU assay results due to altered colony morphology.
-
Possible Cause: Drug-induced effects on cellular differentiation pathways.
-
Troubleshooting Steps:
-
Detailed Morphological Analysis: Document and categorize the observed colony morphologies. This could provide insights into which hematopoietic lineages are most affected.
-
Flow Cytometry Analysis: Characterize the cell populations within the colonies using flow cytometry with markers for different hematopoietic lineages (e.g., CD34, CD38, CD45RA, CD123 for progenitor subtypes; markers for mature granulocytes, macrophages, etc.).[17][18][19][20] This will provide a quantitative measure of differentiation blockade or skewing.
-
In Vivo Experiments
Issue 3: Severe neutropenia leading to high mortality in our animal model treated with the this compound and docetaxel combination.
-
Possible Cause: The drug doses and/or scheduling are too aggressive for the animal model.
-
Troubleshooting Steps:
-
Dose Reduction: Systematically reduce the dose of docetaxel and/or this compound to establish a maximum tolerated dose (MTD) for the combination in your specific animal model.
-
Prophylactic G-CSF Administration: Administer G-CSF prophylactically, starting 24 hours after chemotherapy administration, as is done in clinical practice.[15] Titrate the dose and duration of G-CSF treatment to achieve optimal neutrophil recovery.
-
Staggered Dosing: Explore alternative dosing schedules, such as administering this compound for a shorter duration or introducing a drug-free interval.
-
Supportive Care: Ensure animals receive adequate supportive care, including a sterile environment and prophylactic antibiotics, to prevent infections during periods of severe neutropenia.
-
Quantitative Data Summary
The following tables summarize the hematologic toxicity data from a Phase 1 clinical trial of this compound in combination with docetaxel in patients with advanced non-small cell lung cancer.
Table 1: Incidence of Treatment-Related Adverse Events (n=21) [1][4]
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
| Neutropenia | 86% | 76% |
| Diarrhea | 57% | 0% |
| Fatigue | 57% | 5% |
| Nausea | 52% | 0% |
| Neutropenic Fever | 38% | 33% |
Table 2: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) [2][5]
| This compound Dose | Docetaxel Dose | G-CSF Support | DLTs | MTD |
| 100 mg daily | 75 mg/m² | No | 2 hematological DLTs | Not established at this dose |
| 200 mg daily | 60 mg/m² | Yes | Manageable | This compound 200 mg daily + Docetaxel 60 mg/m² with prophylactic G-CSF |
Experimental Protocols
Colony-Forming Unit (CFU) Assay for In Vitro Hematotoxicity
This protocol is adapted from standard methods for assessing the effect of xenobiotics on hematopoietic progenitor cells.[21][22][23][24][25]
-
Cell Preparation:
-
Isolate mononuclear cells (MNCs) from human cord blood or bone marrow using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 2% fetal bovine serum (FBS).
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and docetaxel in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the drugs in IMDM to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
-
Cell Plating:
-
Prepare the methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines to support the growth of granulocyte-macrophage colonies (CFU-GM), such as G-CSF, GM-CSF, and IL-3.
-
Add the prepared cell suspension and the drug dilutions to the methylcellulose medium.
-
Vortex the mixture thoroughly to ensure a homogenous suspension.
-
Dispense 1.1 mL of the cell-medium mixture into 35 mm culture dishes in triplicate for each condition.
-
-
Incubation:
-
Incubate the culture dishes at 37°C in a humidified atmosphere with 5% CO₂ for 14 days.
-
-
Colony Scoring:
-
After 14 days, count the number of CFU-GM colonies (defined as aggregates of ≥40 cells) using an inverted microscope.
-
Calculate the percentage of colony inhibition for each drug concentration compared to the vehicle control.
-
Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol provides a general framework for identifying and quantifying HSPC populations.[17][18][19][20][26]
-
Cell Preparation:
-
Obtain a single-cell suspension from bone marrow or peripheral blood.
-
Perform a red blood cell lysis if necessary.
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
-
Antibody Staining:
-
Resuspend the cells in the staining buffer.
-
Add a cocktail of fluorescently-labeled antibodies targeting HSPC surface markers. A typical panel might include:
-
Lineage markers (e.g., CD3, CD14, CD16, CD19, CD20, CD56) to gate out mature cells.
-
Stem/progenitor markers: CD34, CD38.
-
Markers for further sub-population identification: CD45RA, CD123, CD90 (Thy-1).
-
-
Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice to remove unbound antibodies.
-
-
Data Acquisition:
-
Resuspend the stained cells in a suitable buffer.
-
Acquire the data on a flow cytometer. Collect a sufficient number of events to accurately analyze rare populations.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the data.
-
Gate on viable, single cells.
-
Gate on the lineage-negative population.
-
Within the lineage-negative population, identify HSPCs based on CD34 and CD38 expression (e.g., Hematopoietic Stem Cells: CD34+CD38-, Multipotent Progenitors: CD34+CD38+).
-
Further delineate progenitor populations (e.g., Common Myeloid Progenitors, Granulocyte-Monocyte Progenitors) using additional markers.
-
Visualizations
Caption: Experimental workflow for assessing and managing hematologic toxicity.
Caption: Simplified signaling pathways of this compound and Docetaxel in hematopoietic cells.
References
- 1. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of axl, a transforming receptor tyrosine kinase, in normal and malignant hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. [PDF] G-CSF and GM-CSF in Neutropenia | Semantic Scholar [semanticscholar.org]
- 15. Role of granulocyte colony stimulating factor (G-CSF) in chemotherapy induced neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow Cytometry Analysis of Hematopoietic Stem/Progenitor Cells and Mature Blood Cell Subsets in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Flow Cytometry Analysis of Mouse Hematopoietic Stem and Multipotent Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. stemcell.com [stemcell.com]
- 21. dls.com [dls.com]
- 22. researchgate.net [researchgate.net]
- 23. Rat granulocyte colony-forming unit (CFU-G) assay for the assessment of drug-induced hematotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 26. karger.com [karger.com]
Bemcentinib Technical Support Center: Toxicity Management and Dose Reduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing toxicities associated with the investigational AXL inhibitor, bemcentinib, through appropriate dose reduction strategies. The information is presented in a question-and-answer format to address specific issues that may be encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound treatment?
A1: Based on clinical trial data, the most frequently reported treatment-related adverse events (TRAEs) include neutropenia, diarrhea, fatigue, and nausea.[1][2] In some combination studies, elevated liver transaminases and asthenia have also been noted.[3]
Q2: Are there established guidelines for this compound dose reduction in response to toxicity?
A2: Yes, dose modification protocols have been implemented in clinical trials to manage treatment-related toxicities. These guidelines are typically based on the severity of the adverse event, as graded by the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The general principle involves interrupting treatment until the toxicity resolves to a tolerable level (Grade 1 or baseline) and then resuming at the same or a reduced dose.[4]
Q3: How should I manage Grade 2 toxicities?
A3: For a first or second occurrence of an intolerable Grade 2 adverse event, treatment with this compound should be interrupted until the toxicity improves to Grade 1 or baseline. Dosing can then be resumed at the same level. If the same Grade 2 toxicity reoccurs for a third time, treatment should be interrupted, and upon resolution, the this compound dose should be reduced by 100 mg. A fourth occurrence of the same event necessitates permanent discontinuation of the drug.[4]
Q4: What is the recommended action for a Grade 3 toxicity?
A4: For the first occurrence of a Grade 3 adverse event, this compound treatment should be stopped until the toxicity resolves to Grade 1 or baseline. The dose should then be reduced by 100 mg. If a Grade 3 toxicity has already led to a dose reduction and a second Grade 3 event of the same type occurs, this compound should be permanently discontinued.[4]
Q5: What should be done in the case of a Grade 4 toxicity?
A5: Any first occurrence of a Grade 4 treatment-related toxicity requires permanent discontinuation of this compound.[4]
Troubleshooting Guides
Management of Common this compound-Related Adverse Events
This section provides a summary of common adverse events and the corresponding dose modification strategies based on clinical trial protocols.
| Adverse Event | Grade (CTCAE) | Recommended Action |
| Neutropenia | Grade ≥3 | In combination studies, dose reductions of the accompanying chemotherapeutic agent (e.g., docetaxel) and/or the addition of prophylactic myeloid growth factors (G-CSF) have been implemented.[1][2] |
| Diarrhea | Grade 2 (intolerable, 3rd occurrence) or Grade 3 (1st occurrence) | Interrupt treatment until resolution to ≤ Grade 1, then resume with a 100 mg dose reduction.[4] |
| Grade 2 (4th occurrence), Grade 3 (2nd occurrence), or Grade 4 (1st occurrence) | Permanently discontinue this compound.[4] | |
| Fatigue/Asthenia | Grade 2 (intolerable, 3rd occurrence) or Grade 3 (1st occurrence) | Interrupt treatment until resolution to ≤ Grade 1, then resume with a 100 mg dose reduction.[4] |
| Grade 2 (4th occurrence), Grade 3 (2nd occurrence), or Grade 4 (1st occurrence) | Permanently discontinue this compound.[4] | |
| Nausea | Grade 2 (intolerable, 3rd occurrence) or Grade 3 (1st occurrence) | Interrupt treatment until resolution to ≤ Grade 1, then resume with a 100 mg dose reduction. Consider supportive care with anti-emetics.[1][4] |
| Grade 2 (4th occurrence), Grade 3 (2nd occurrence), or Grade 4 (1st occurrence) | Permanently discontinue this compound.[4] | |
| Elevated Transaminases | Grade 3 | In a combination study with pembrolizumab, grade 3 elevated transaminases were observed in 14% of patients.[3] Management would typically follow the general guidelines for Grade 3 toxicities. |
Experimental Protocols
Monitoring for Toxicity:
-
Hematologic Toxicity: Complete blood counts (CBC) with differential should be monitored regularly to assess for neutropenia and other hematologic changes.
-
Hepatic Toxicity: Liver function tests (LFTs), including ALT, AST, and bilirubin, should be monitored at baseline and periodically during treatment to detect elevations in transaminases.
-
General Toxicity: Regular clinical assessment for non-hematological toxicities such as diarrhea, fatigue, and nausea is crucial. Toxicities should be graded according to the latest version of the NCI CTCAE.
Visualizations
Signaling Pathway
Caption: Simplified AXL signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Dose Reduction for Toxicity
Caption: Decision workflow for this compound dose modification based on toxicity grade.
References
- 1. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: Bemcentinib's Impact on Lysosomal Function and Autophagy
This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting guidance for experiments involving the AXL kinase inhibitor, Bemcentinib, with a specific focus on its effects on lysosomal function and autophagy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects autophagy and lysosomal function?
A1: While this compound is a known AXL kinase inhibitor, its effects on the endo-lysosomal system and autophagy are largely considered to be AXL-independent.[1][2][3][] Evidence suggests that this compound may act as a lysosomotropic agent, meaning it becomes protonated and accumulates within the acidic environment of lysosomes.[2] This accumulation is thought to alter lysosomal pH and disrupt normal function, leading to a blockade in the later stages of autophagy.[5]
Q2: Are the observed cellular vacuolization and autophagy inhibition a direct result of AXL kinase inhibition?
Q3: How does this compound treatment impact autophagic flux?
A3: this compound impedes autophagic flux by blocking the later stages of the process.[1][2] This is characterized by an accumulation of autophagosomes, indicated by an increased ratio of LC3-II to LC3-I, and a buildup of autophagic substrates like p62 due to decreased degradation in lysosomes.[1][2]
Q4: There appear to be conflicting reports on whether this compound's effect on autophagy is AXL-dependent or independent. Can you clarify?
Q5: What is the effect of this compound on the morphology of endosomes and lysosomes?
A5: Treatment with this compound leads to significant changes in the endo-lysosomal compartment. This includes a reduction in the number of early endosomes (EEA1-positive) and late endosomes/lysosomes (LAMP1-positive), which is accompanied by a significant increase in their size (area).[1][2] These effects contribute to the observed cellular vacuolization.[1]
Troubleshooting Guides
Issue 1: Extensive cytoplasmic vacuolization observed after this compound treatment.
-
Question: My cells develop large vacuoles after being treated with this compound. Is this a sign of non-specific toxicity or an expected outcome?
-
Answer: This is an expected, AXL-independent outcome of this compound treatment.[1] The vacuolization is linked to the drug's disruptive effect on the endo-lysosomal system. Studies have shown that co-treatment with an autophagy inhibitor, such as Bafilomycin A1, can prevent the cell vacuolization triggered by this compound.[1][2]
Issue 2: Inconsistent results in autophagic flux assays.
-
Question: I am seeing an increase in the LC3-II/LC3-I ratio but am unsure if this indicates autophagy induction or blockage. How can I resolve this?
Issue 3: Discrepancy between the IC50 for AXL inhibition and the concentration required to see autophagy effects.
-
Question: The concentration of this compound required to inhibit AXL phosphorylation seems different from the concentration that causes lysosomal effects. Why?
-
Answer: This is expected and highlights the off-target nature of the lysosomal and autophagic effects. This compound inhibits AXL with an IC50 of 14 nM in cell-free assays.[5] However, effects on cell viability, lysosomal morphology, and autophagy are often observed at micromolar concentrations (e.g., 2.5 µM).[1][5][6] This difference underscores that the mechanisms governing AXL inhibition and autophagy disruption are distinct.
Quantitative Data Summary
Table 1: Effect of AXL Inhibitors on Autophagy Markers in LN229 Glioblastoma Cells
| Treatment (2.5 µM for 24h) | Cell Type | Change in LC3-II/LC3-I Ratio (Fold Change vs. WT DMSO) | Change in p62 Levels (Fold Change vs. WT DMSO) |
| This compound | Wild-Type (WT) | ~2.5-fold increase | ~2.0-fold increase |
| This compound | AXL KO | ~2.5-fold increase | ~2.5-fold increase |
| LDC1267 | Wild-Type (WT) | No significant change | No significant change |
| LDC1267 | AXL KO | No significant change | No significant change |
| Gilteritinib | Wild-Type (WT) | ~3.0-fold increase | ~2.5-fold increase |
| Gilteritinib | AXL KO | ~3.5-fold increase | ~3.0-fold increase |
| (Data are estimated from graphical representations in Zdzalik-Bielecka et al., 2022 and are intended for comparative purposes)[1][6] |
Table 2: Effect of this compound and Gilteritinib on Endosome and Lysosome Morphology
| Treatment (2.5 µM) | Organelle Marker | Parameter | Change in Wild-Type (WT) Cells | Change in AXL KO Cells |
| This compound | EEA1 (Early Endosomes) | Number | Significantly Reduced | Significantly Reduced |
| Area | Significantly Increased | Significantly Increased | ||
| LAMP1 (Late Endosomes/Lysosomes) | Number | Significantly Reduced | Significantly Reduced | |
| Area | Significantly Increased | Significantly Increased | ||
| Gilteritinib | EEA1 (Early Endosomes) | Number | Significantly Reduced | Significantly Reduced |
| Area | Significantly Increased | Significantly Increased | ||
| LAMP1 (Late Endosomes/Lysosomes) | Number | Significantly Reduced | Significantly Reduced | |
| Area | Significantly Increased | Significantly Increased | ||
| (Based on qualitative and quantitative data presented in Zdzalik-Bielecka et al., 2022)[1][2] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Autophagy Markers
-
Cell Culture and Treatment: Seed cells (e.g., LN229 glioblastoma cells) at an appropriate density. Allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 2.5 µM) or vehicle control (DMSO) for 24 hours.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect LC3-I and LC3-II), p62/SQSTM1, and a loading control (e.g., α-Tubulin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.[6]
Protocol 2: Immunofluorescence Staining for Endosomes and Lysosomes
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. After adherence, treat with this compound (e.g., 2.5 µM) or vehicle control for 24 hours.[2]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies against LAMP1 (for late endosomes/lysosomes) and/or EEA1 (for early endosomes) diluted in blocking buffer for 1-2 hours.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto glass slides using a mounting medium containing DAPI to visualize nuclei.[2] Acquire images using a confocal or fluorescence microscope.
-
Image Analysis: Quantify the number and area of LAMP1-positive or EEA1-positive puncta per cell using image analysis software.
Visualizations
Caption: Off-target mechanism of this compound on autophagy.
Caption: Experimental workflow for assessing autophagic flux.
Caption: Comparison of AXL-dependent vs. off-target effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound and Gilteritinib Inhibit Cell Growth and Impair the Endo-Lysosomal and Autophagy Systems in an AXL-Independent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Addressing QTc prolongation with Bemcentinib in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bemcentinib and investigating its potential effects on QTc prolongation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (formerly BGB324 or R428) is an experimental, orally available small molecule that acts as a selective inhibitor of the AXL receptor tyrosine kinase.[1][2][3] Its primary mechanism is to target and bind to the intracellular catalytic kinase domain of AXL, thereby inhibiting its activity.[3] AXL kinase over-expression is associated with poor prognosis in various cancers, and its inhibition is being investigated as a therapeutic strategy.[4][5]
Q2: Is QTc prolongation a known risk associated with this compound?
A2: While QTc prolongation is a known class effect for many tyrosine kinase inhibitors (TKIs), recent clinical data for this compound is encouraging. A Phase 1b dose-escalation study reported that no dose-related impact on electrocardiographic changes (QTc) was observed for this compound during the study period.[6] However, as with any TKI, careful monitoring and preclinical assessment for cardiac effects are warranted.
Q3: What is the primary molecular mechanism by which some TKIs cause QTc prolongation?
A3: The most common mechanism involves the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel can delay ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). Some TKIs have also been shown to downregulate the expression of hERG channels on the cell surface, which can also contribute to arrhythmogenesis.[7][8]
Troubleshooting Guides
This section provides practical guidance for addressing common issues that may arise during the experimental evaluation of this compound's effect on cardiac repolarization.
In Vitro hERG Assay Troubleshooting
The patch-clamp assay using cells stably expressing the hERG channel is the gold standard for assessing direct channel inhibition.
Potential Issues & Troubleshooting Steps:
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in IC50 values | - Cell line instability or passage number variation.- Inconsistent compound concentration or solubility issues.- Temperature fluctuations during the experiment. | - Use a consistent and low passage number of the validated hERG stable cell line.- Prepare fresh compound dilutions for each experiment and verify solubility.- Maintain a stable recording temperature (e.g., 35-37°C) as hERG channel kinetics are temperature-sensitive. |
| "Sticky" compound effects (slow washout) | - Lipophilic nature of the TKI leading to non-specific binding to the assay system or partitioning into the cell membrane. | - Use perfusion systems with adequate flow rates to ensure complete washout.- Consider using albumin in the extracellular solution to reduce non-specific binding.- Evaluate both "trappable" and "non-trappable" inhibition kinetics.[9] |
| Voltage-clamp errors | - High series resistance, especially with perforated patch-clamp configurations.[10][11]- Large currents in over-expressing cell lines. | - Monitor and compensate for series resistance throughout the experiment.- If using automated patch-clamp systems, ensure quality control parameters for seal resistance are met.[12]- Use cell lines with optimal hERG expression levels to avoid excessively large currents. |
| Discrepancy between automated and manual patch-clamp results | - Differences in solution exchange rates and compound exposure times.- Different quality control criteria for cell health and seal resistance.[12] | - Validate findings from high-throughput automated systems with a subset of experiments on a manual patch-clamp rig.- Harmonize protocols as much as possible, including incubation times and solution compositions. |
In Vivo QTc Assessment Troubleshooting
In vivo studies, typically in conscious, telemetered non-rodent species, are essential for integrated risk assessment.[13][14][15]
Potential Issues & Troubleshooting Steps:
| Issue | Potential Cause(s) | Recommended Action(s) |
| High baseline QTc variability | - Animal stress or movement artifacts.- Diurnal variation in heart rate and QTc interval. | - Allow for adequate acclimatization of animals to the study environment.- Record baseline data over a sufficient period to capture diurnal rhythms.- Use appropriate heart rate correction formulas (e.g., Bazett's, Fridericia's, or individual correction). |
| Lack of clear dose-response relationship | - Narrow therapeutic window of the compound.- Saturation of the effect at the tested doses.- Pharmacokinetic variability between animals. | - Expand the dose range in follow-up studies, if toxicologically permissible.- Correlate QTc changes with plasma concentrations of this compound (pharmacokinetic/pharmacodynamic modeling). |
| Confounding effects on heart rate | - this compound may have direct or indirect effects on heart rate, complicating the interpretation of QTc changes. | - Use individualized heart rate correction formulas derived from baseline data.- Analyze QTc at matched heart rates if possible.- Report heart rate changes alongside QTc data. |
Quantitative Data Summary
While a specific public hERG IC50 value for this compound is not available, the following table provides key in vitro potency data for its primary target, AXL, and a placeholder for cardiac ion channel data that should be determined experimentally.
| Target | Assay Type | This compound IC50 | Reference Compound (Astemizole) IC50 |
| AXL Kinase | Biochemical Assay | 14 nM[1][2] | N/A |
| hERG Channel | Manual/Automated Patch-Clamp | To be determined | ~5-20 nM |
| Nav1.5 (Peak) | Manual/Automated Patch-Clamp | To be determined | ~1-10 µM (Lidocaine) |
| Cav1.2 | Manual/Automated Patch-Clamp | To be determined | ~100-500 nM (Verapamil) |
Experimental Protocols
In Vitro hERG Manual Patch-Clamp Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel.
Methodology:
-
Cell Culture: Use a validated cell line (e.g., HEK293) stably expressing the hERG channel. Culture cells to 70-90% confluency before the experiment.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
-
Use an appropriate intracellular solution (e.g., potassium-based) and extracellular solution.
-
Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.
-
-
Compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Make serial dilutions in the extracellular solution to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should be kept constant and low (e.g., ≤0.1%).
-
Apply each concentration to the cell for a sufficient duration (e.g., 3-5 minutes) to reach steady-state block.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current inhibition to the baseline (vehicle control).
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
In Vivo QTc Assessment in a Conscious Telemetered Canine Model
Objective: To evaluate the effect of this compound on the QTc interval in a non-rodent species.
Methodology:
-
Animal Model: Use purpose-bred beagle dogs surgically implanted with telemetry transmitters for continuous ECG and blood pressure monitoring.
-
Study Design: Employ a crossover study design where each animal receives the vehicle and multiple doses of this compound with an adequate washout period between treatments.
-
Dosing and Sample Collection:
-
Administer this compound orally at clinically relevant doses.
-
Collect continuous ECG data from a predefined period before dosing (baseline) to at least 24 hours post-dose.
-
Collect blood samples at multiple time points for pharmacokinetic analysis.
-
-
Data Analysis:
-
Analyze the ECG data to determine heart rate, PR interval, QRS duration, and QT interval.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Van de Water's or an individual animal correction).
-
Calculate the change from baseline for the corrected QT interval (ΔQTc) and compare it to the vehicle control (ΔΔQTc).
-
Correlate ΔΔQTc with the plasma concentrations of this compound.
-
Visualizations
AXL Signaling Pathway in Cardiac Cells
The AXL receptor is expressed in various cardiac cells, including cardiomyocytes and cardiac fibroblasts.[16][17] Its activation by its ligand, Gas6, can trigger downstream signaling pathways that are implicated in cardiac remodeling and fibrosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bergenbio.com [bergenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Downregulation of hERG channel expression by tyrosine kinase inhibitors nilotinib and vandetanib predominantly contributes to arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 12. A Comparison of the Performance and Application Differences Between Manual and Automated Patch-Clamp Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the in vivo QTc assay: Nonclinical concentration-QTc modeling for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. The in vivo QTc core assay: An evaluation of QTc variability, detection sensitivity and implications for the improvement of conscious dog and non-human primate telemetry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Complex Relationship Between Cardiac Fibroblasts and Cardiomyocytes in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myocyte-Fibroblast Communication in Cardiac Fibrosis and Arrhythmias: Mechanisms and Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Bemcentinib-Induced Neutropenia in Murine Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering neutropenia in mice treated with Bemcentinib.
Frequently Asked Questions (FAQs)
Q1: Is neutropenia an expected side effect of this compound treatment in mice?
A1: Yes, neutropenia is a known hematological toxicity associated with this compound. While much of the available data comes from human clinical trials where neutropenia is a common adverse event, particularly in combination with chemotherapy, preclinical observations also suggest that inhibition of the AXL kinase pathway can impact hematopoiesis.[1][2] Therefore, it is crucial to monitor for neutropenia in mice receiving this compound.
Q2: What is the mechanism by which this compound may cause neutropenia?
A2: this compound is a selective inhibitor of the AXL receptor tyrosine kinase.[3][4][] The AXL signaling pathway is involved in various cellular processes, including cell survival, proliferation, and differentiation. In the context of hematopoiesis, AXL is expressed on hematopoietic stem and progenitor cells. Inhibition of AXL signaling by this compound may disrupt the normal development and maturation of neutrophils, leading to a decrease in their numbers in peripheral blood.[6][7]
Q3: How soon after starting this compound treatment can I expect to see a drop in neutrophil counts?
A3: The onset of neutropenia can vary depending on the dose and frequency of this compound administration, as well as the specific mouse strain and experimental context. In clinical settings with daily dosing, hematologic toxicities are observed.[1][2] For preclinical studies, it is recommended to establish a baseline complete blood count (CBC) before treatment and then monitor CBCs regularly (e.g., twice weekly) for the first few weeks of treatment to determine the kinetics of neutropenia in your specific model.
Q4: What are the clinical signs of neutropenia in mice?
A4: Mice with severe neutropenia may not show obvious clinical signs until they develop a secondary infection. Signs of infection can include lethargy, ruffled fur, hunched posture, weight loss, and reduced activity. Due to their immunocompromised state, neutropenic mice are more susceptible to opportunistic infections. Therefore, careful monitoring of their overall health and housing in a clean, low-stress environment are critical.
Q5: How can I mitigate this compound-induced neutropenia in my mouse studies?
A5: Prophylactic or therapeutic administration of myeloid growth factors, such as Granulocyte-Colony Stimulating Factor (G-CSF), can be an effective strategy to manage neutropenia.[1][2] G-CSF stimulates the proliferation and differentiation of neutrophil precursors in the bone marrow, thereby increasing the number of circulating neutrophils.[8] The dose and schedule of G-CSF should be optimized for your specific experimental model. In some cases, a dose reduction of this compound may also be necessary if neutropenia is severe and recurrent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Severe Neutropenia (Absolute Neutrophil Count < 500 cells/µL) | High dose of this compound. Combination with other myelosuppressive agents. Mouse strain sensitivity. | - Temporarily interrupt this compound treatment. - Administer G-CSF until neutrophil recovery. - Consider restarting this compound at a reduced dose. - If in combination with another agent, consider dose-staggering or reducing the dose of the other agent. |
| Recurrent Neutropenia with Each Treatment Cycle | Insufficient washout period. Cumulative myelosuppressive effects. | - Increase the duration of the drug-free interval between cycles. - Implement prophylactic G-CSF administration starting 1-2 days after this compound treatment and continuing for several days. |
| Signs of Infection in Neutropenic Mice (e.g., lethargy, weight loss) | Opportunistic bacterial or fungal infection due to immunosuppression. | - Immediately consult with a veterinarian. - Administer broad-spectrum antibiotics as prescribed. - Provide supportive care (e.g., supplemental warmth, hydration, nutritional support). - Consider housing mice in a more stringent barrier facility. |
| Variability in Neutrophil Counts Between Mice | Individual differences in drug metabolism. Underlying subclinical health issues. Technical variability in blood collection or analysis. | - Ensure consistent dosing and administration techniques. - Perform a health screen of all mice before starting the experiment. - Standardize blood collection and CBC analysis procedures. |
Experimental Protocols
Protocol 1: Monitoring Neutropenia in Mice
Objective: To monitor changes in peripheral blood neutrophil counts in mice treated with this compound.
Materials:
-
Mice
-
This compound formulation
-
EDTA-coated micro-hematocrit tubes or other appropriate blood collection vials
-
Automated hematology analyzer calibrated for mouse blood or manual methods (hemocytometer and Wright-Giemsa stained blood smears)
-
Pipettes and tips
Procedure:
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (approximately 50-100 µL) from each mouse via a suitable method (e.g., saphenous vein, tail vein).
-
This compound Administration: Administer this compound according to your experimental protocol (e.g., oral gavage, intraperitoneal injection).
-
Serial Blood Collection: Collect blood samples at regular intervals throughout the study. A recommended starting frequency is twice weekly for the first three weeks, then weekly thereafter.
-
Complete Blood Count (CBC) Analysis:
-
Automated Analyzer: Follow the manufacturer's instructions for analyzing the blood samples. Ensure the analyzer is set to the correct settings for mouse blood.
-
Manual Counting:
-
Perform a total white blood cell (WBC) count using a hemocytometer.
-
Prepare a blood smear and stain with Wright-Giemsa.
-
Perform a differential count of at least 100 WBCs under a microscope to determine the percentage of neutrophils.
-
Calculate the absolute neutrophil count (ANC) by multiplying the total WBC count by the percentage of neutrophils.
-
-
-
Data Analysis: Record the ANC for each mouse at each time point. Neutropenia is typically defined as an ANC below 1,000 cells/µL, with severe neutropenia being below 500 cells/µL.
Protocol 2: Management of Neutropenia with G-CSF
Objective: To ameliorate this compound-induced neutropenia using recombinant murine G-CSF.
Materials:
-
Neutropenic mice (as identified in Protocol 1)
-
Recombinant murine G-CSF (e.g., filgrastim, pegfilgrastim)
-
Sterile saline or other appropriate vehicle for G-CSF reconstitution
-
Syringes and needles for subcutaneous injection
Procedure:
-
G-CSF Preparation: Reconstitute and dilute the G-CSF according to the manufacturer's instructions to the desired concentration. A typical dose for mice is 50-250 µg/kg.
-
G-CSF Administration:
-
Prophylactic: Begin G-CSF administration 24 hours after this compound administration and continue daily for 3-5 days.
-
Therapeutic: Once neutropenia is confirmed, administer G-CSF daily until the ANC recovers to within the normal range.
-
-
Route of Administration: Administer the G-CSF solution via subcutaneous injection.
-
Monitoring: Continue to monitor neutrophil counts as described in Protocol 1 to assess the efficacy of the G-CSF treatment.
Visualizations
Caption: AXL signaling pathway and the inhibitory action of this compound.
Caption: Workflow for managing this compound-induced neutropenia in mice.
References
- 1. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 6. AXL Inhibition Represents a Novel Therapeutic Approach in BCR-ABL Negative Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AXL inhibitor this compound overcomes microenvironment‐mediated resistance to pioglitazone in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Review: Drug-induced neutropenia--pathophysiology, clinical features, and management. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Bemcentinib Efficacy in AXL-Low Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the efficacy of Bemcentinib in tumors with low AXL expression.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less effective in AXL-low tumors?
This compound is a selective inhibitor of the AXL receptor tyrosine kinase.[1][2] Its primary mechanism of action is to block the signaling pathways downstream of AXL, which are crucial for tumor cell proliferation, survival, migration, and therapy resistance.[3][4][5] In tumors with low or absent AXL expression, the primary target of this compound is not present, leading to diminished anti-tumor activity.[3] AXL expression is often associated with a mesenchymal phenotype, which is more sensitive to AXL inhibition, whereas AXL-low tumors frequently exhibit an epithelial phenotype with different signaling dependencies.[6][7]
Q2: What are the main strategies to overcome resistance to this compound in AXL-low tumors?
There are three primary strategies to enhance this compound's efficacy in the context of low AXL expression:
-
Induce AXL Expression: Increase the levels of AXL in tumor cells to sensitize them to this compound.
-
Combination Therapy: Target alternative signaling pathways that are critical for the survival of AXL-low tumor cells.
-
Exploit AXL-Independent Effects: Leverage potential off-target effects of this compound that can contribute to anti-tumor activity regardless of AXL expression.
Troubleshooting Guides
Guide 1: Inducing AXL Expression in AXL-Low Cancer Cells
Problem: My AXL-low cell line is resistant to this compound monotherapy. How can I experimentally induce AXL expression to potentially increase sensitivity?
Solution: Several methods can be employed to upregulate AXL expression in cancer cells. This can be achieved by mimicking aspects of the tumor microenvironment or by inducing a mesenchymal-like state.
Experimental Protocols:
-
TGF-β1 Induced Epithelial-to-Mesenchymal Transition (EMT):
-
Culture AXL-low epithelial cancer cells (e.g., PC9, HCC1954) in standard media.[8]
-
Treat cells with recombinant human TGF-β1 (5-10 ng/mL) for 7-14 days.[8][9][10]
-
Monitor for morphological changes indicative of EMT (e.g., elongated, spindle-like shape).[8]
-
Confirm AXL upregulation and EMT induction by Western blot analysis of AXL, E-cadherin (downregulated), and Vimentin (upregulated).[8][10]
-
-
Hypoxia-Induced AXL Expression:
-
Culture cancer cells in a hypoxic chamber with 0.5-1% O₂ for 24-48 hours.[11][12][13]
-
As a chemical alternative, treat cells with a hypoxia-mimicking agent like cobalt chloride (CoCl₂) at a concentration of 100-150 µM for 24 hours.[11][14]
-
Assess AXL expression at the mRNA (qRT-PCR) and protein (Western blot) levels.[12][13] Hypoxia-inducible factors (HIF-1α and HIF-2α) are key regulators of AXL in hypoxic conditions.[12][13]
-
-
Chemotherapy-Induced AXL Upregulation:
-
Treat cancer cells (e.g., acute myeloid leukemia cell line U937) with sub-lethal doses of chemotherapeutic agents such as doxorubicin or cytarabine.[2][5][15]
-
After a defined period (e.g., 24-48 hours), harvest the cells and analyze AXL expression.[5]
-
This approach is based on the observation that drug-resistant cells often upregulate AXL as a survival mechanism.[2][5]
-
Expected Outcome: Successful induction of AXL expression may render the previously resistant AXL-low cells sensitive to this compound treatment.
Data Presentation:
| Induction Method | Agent/Condition | Typical Concentration/Duration | Expected AXL Fold Change (Protein) | Reference Cell Lines |
| TGF-β1 Treatment | Recombinant Human TGF-β1 | 5-10 ng/mL for 7-14 days | 2 to 5-fold | PC9, HCC1954 |
| Hypoxia | 0.5-1% O₂ or 100 µM CoCl₂ | 24-48 hours | 1.5 to 3-fold | HepG2, Hep3B, PC3 |
| Chemotherapy | Doxorubicin | 0.1 µM for 24 hours | Variable, cell-type dependent | U937 |
Logical Workflow for AXL Induction:
Guide 2: Combination Strategies for AXL-Low Tumors
Problem: Inducing AXL expression is not feasible or desirable in my experimental model. What combination therapies can I use with this compound in AXL-low tumors?
Solution: AXL-low tumors, often being more epithelial in nature, have distinct signaling dependencies that can be co-targeted with this compound.
1. Co-targeting MEK and AXL:
Rationale: Epithelial (often AXL-low) cancer cells can be more sensitive to MEK inhibitors, while mesenchymal (often AXL-high) cells are more sensitive to AXL inhibitors. A combination of a MEK inhibitor (e.g., Selumetinib) and this compound can target both cell populations within a heterogeneous tumor, preventing the emergence of resistant clones.[1][7][16]
Experimental Protocol:
-
Culture AXL-low cancer cells.
-
Treat cells with a dose-response matrix of Selumetinib and this compound for 72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
For in vivo studies, treat tumor-bearing mice with Selumetinib, this compound, or the combination and monitor tumor growth.[1]
Data Presentation:
| Cell Line (Phenotype) | Drug | IC50 (µM) - Single Agent | Combination Effect (with this compound) |
| 393P (Epithelial) | Selumetinib | ~0.1 | Synergistic |
| 344SQ (Mesenchymal) | This compound | ~1.5 | Synergistic |
Signaling Pathway for MEK/AXL Co-targeting:
2. Synthetic Lethality with PARP or ATR Inhibitors:
Rationale: AXL inhibition has been shown to impair DNA damage repair pathways, specifically homologous recombination.[17][18] This can induce a state of "BRCAness" and create a synthetic lethal interaction with inhibitors of PARP or ATR, which target alternative DNA repair pathways.[17][19][20][21][22][23] This strategy may be effective regardless of the initial AXL expression level.
Experimental Protocol:
-
Treat AXL-low cancer cells with this compound to induce a DNA repair-deficient state.
-
Co-treat with a PARP inhibitor (e.g., Olaparib) or an ATR inhibitor (e.g., AZD6738).
-
Assess for synergistic cell killing using viability assays and CI calculations.
-
Mechanistic validation can be performed by assessing markers of DNA damage (e.g., γH2AX foci) and apoptosis (e.g., cleaved PARP, cleaved caspase-3) by immunofluorescence and Western blot.
Data Presentation:
| Combination | Cell Line | Synergy (Combination Index) | Mechanism |
| This compound + Olaparib (PARPi) | MDA-MB-157 | < 1 (Synergistic) | Induction of HR deficiency |
| This compound + AZD6738 (ATRi) | NSCLC cell lines | < 1 (Synergistic) | Increased replication stress, DNA damage |
Guide 3: Investigating AXL-Independent Effects of this compound
Problem: I hypothesize that this compound has anti-tumor effects in my AXL-low model that are independent of AXL inhibition. How can I test this?
Solution: Compare the effects of this compound with genetic knockdown of AXL. If this compound elicits a stronger phenotype than AXL knockdown, this suggests AXL-independent effects.
Experimental Protocol:
-
Generate a stable AXL knockout cell line from your AXL-low parental line using CRISPR/Cas9.
-
Compare the effects of this compound on the parental (AXL-low) and AXL-knockout cell lines in various assays:
-
Cell Viability: Treat both cell lines with a dose range of this compound and compare their IC50 values. If the IC50 values are similar, the effect is likely AXL-independent.[3][4]
-
Autophagy and Lysosomal Function: Studies have suggested that this compound may impair these pathways independently of AXL.[4] Assess autophagic flux (e.g., LC3-II turnover) and lysosomal integrity in both cell lines after this compound treatment.
-
-
As a control, use a highly specific AXL inhibitor (e.g., LDC1267) that has not been reported to have similar off-target effects.[4]
Expected Outcome: If this compound reduces cell viability or impairs autophagy in both AXL-low and AXL-knockout cells to a similar extent, it points to an AXL-independent mechanism of action.[3][4]
Logical Diagram for AXL-Independent Effect Validation:
References
- 1. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor this compound (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Gilteritinib Inhibit Cell Growth and Impair the Endo-Lysosomal and Autophagy Systems in an AXL-Independent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor tyrosine kinase AXL is induced by chemotherapy drugs and overexpression of AXL confers drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. TGFβ promotes YAP-dependent AXL induction in mesenchymal-type lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hypoxia stabilizes GAS6/AXl signaling in metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct regulation of GAS6/AXL signaling by HIF promotes renal metastasis through SRC and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news.cision.com [news.cision.com]
- 20. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A synthetic lethal screen identifies ATR-inhibition as a novel therapeutic approach for POLD1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A synthetic lethal screen reveals enhanced sensitivity to ATR inhibitor treatment in mantle cell lymphoma with ATM loss-of-function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Bemcentinib Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Bemcentinib, a selective AXL inhibitor. We will explore key experimental approaches, present comparative data with other AXL inhibitors, and provide detailed protocols to assist in the design and execution of your research.
Introduction to this compound and AXL Inhibition
This compound (formerly BGB324) is an orally bioavailable, potent, and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in various aspects of cancer progression, including tumor growth, metastasis, and the development of therapeutic resistance.[3][4] The binding of this compound to the intracellular kinase domain of AXL blocks its signaling pathways, thereby inhibiting cancer cell proliferation, survival, and migration.[1] Validating that a compound like this compound reaches and interacts with its intended target within a complex cellular environment is a critical step in drug development. This guide outlines and compares key methodologies for confirming the target engagement of this compound and other AXL inhibitors in cells.
Comparison of AXL Inhibitors
The following table summarizes the in vitro and cellular potency of this compound in comparison to other known AXL inhibitors.
| Inhibitor | Assay Type | Cell Line/System | IC50/EC50 (nM) | Reference |
| This compound | AXL Kinase Assay | In vitro | 14 | [2] |
| pAXL Inhibition | Glioblastoma Cells | >1000 | [5] | |
| NanoBRET | HEK293 | 8.8 | [6] | |
| Gilteritinib | pAXL Inhibition | Glioblastoma Cells | 53 | [5] |
| Cell Viability | AML Cell Lines | 1.6 - 49 | [7] | |
| LDC1267 | pAXL Inhibition | Glioblastoma Cells | 26 | [5] |
| TAM Kinase Assay | In vitro (Tyro3/Axl/Mer) | <5 / 8 / 29 | ||
| Cabozantinib | pAXL Inhibition | HNSCC Cells | ~100-1000 | |
| Cell Viability | ESCC Cells | 4610 | [8] | |
| Foretinib | AXL Kinase Assay | In vitro | 11 | |
| NanoBRET | HEK293 | 1.9 |
Key Experimental Methodologies for Validating Target Engagement
Several robust methods can be employed to validate the direct interaction of this compound with AXL within a cellular context. This section details the protocols for three widely used assays: Western Blotting for phosphorylated AXL (pAXL), the NanoBRET™ Target Engagement Assay, and the Cellular Thermal Shift Assay (CETSA).
Western Blotting for Phosphorylated AXL (pAXL)
This is a direct method to assess the functional consequence of AXL inhibition. By measuring the levels of phosphorylated AXL (the activated form of the kinase), one can determine the extent to which an inhibitor is engaging its target and blocking its activity.
Experimental Workflow
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SET-2, BaF3-EpoR-JAK2V617F) in appropriate growth medium and allow them to adhere overnight.[1]
-
Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Treat cells with varying concentrations of this compound or other AXL inhibitors (e.g., 0.1, 1, 10, 100, 1000 nM) for 1-3 hours. Include a DMSO-treated vehicle control.
-
For ligand-stimulated phosphorylation, add recombinant human Gas6 (a ligand for AXL) to a final concentration of 100 ng/mL for the last 10 minutes of incubation.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated AXL (e.g., anti-pAXL Tyr702) overnight at 4°C with gentle agitation. A primary antibody against total AXL and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the pAXL signal to the total AXL signal and/or the loading control.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[5] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (AXL-NanoLuc®) and a fluorescently labeled tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow
Detailed Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with a vector encoding the AXL-NanoLuc® fusion protein and a carrier DNA at a 1:9 ratio using a suitable transfection reagent.[5]
-
-
Cell Seeding:
-
Twenty-four hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
-
Seed the cells into a 96-well or 384-well white assay plate at an appropriate density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and other test compounds in Opti-MEM.
-
Add the NanoBRET™ tracer (e.g., Tracer K-10) at its recommended concentration to the cells.[5]
-
Immediately add the test compounds to the wells. Include a no-compound control and a high-concentration unlabeled compound control.
-
-
Substrate Addition and Signal Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Incubate for 2 hours at 37°C and 5% CO2.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the no-compound control (0% inhibition) and the high-concentration unlabeled compound control (100% inhibition).
-
Plot the normalized BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular environment without the need for modifying the compound or the target protein. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein's melting temperature increases. This stabilization can be quantified by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and detecting the amount of soluble target protein remaining.
Experimental Workflow
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to a high confluency in a suitable culture dish.
-
Treat the cells with this compound or a vehicle control (DMSO) at a desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in a buffer such as PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).
-
-
Detection of Soluble AXL:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble AXL in each sample using a sensitive detection method such as Western blotting (as described in section 1) or an ELISA-based method (e.g., AlphaLISA®).
-
-
Data Analysis:
-
Quantify the amount of soluble AXL at each temperature for both the compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble AXL relative to the non-heated control against the temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
-
Conclusion
Validating the target engagement of AXL inhibitors like this compound is fundamental for understanding their mechanism of action and for their successful clinical development. The methodologies presented in this guide—Western blotting for pAXL, NanoBRET™ assays, and CETSA®—offer a robust toolkit for researchers. While Western blotting provides a functional readout of target inhibition, NanoBRET™ and CETSA® offer direct evidence of compound binding in a cellular context. The choice of assay will depend on the specific research question, available resources, and the desired throughput. By employing these techniques, researchers can confidently assess the cellular efficacy of this compound and other AXL inhibitors, paving the way for further preclinical and clinical investigation.
References
- 1. AXL Inhibition Represents a Novel Therapeutic Approach in BCR-ABL Negative Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.ca [promega.ca]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Bemcentinib versus other AXL inhibitors in head-to-head comparison
For Researchers, Scientists, and Drug Development Professionals
The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor proliferation, survival, metastasis, and the development of therapeutic resistance.[1][2][3] This has spurred the development of numerous AXL inhibitors, each with distinct biochemical profiles. This guide provides an objective, data-driven comparison of Bemcentinib (also known as BGB324 or R428) against other notable AXL inhibitors, focusing on their performance in preclinical studies.
Executive Summary
This compound is a potent and selective oral inhibitor of AXL kinase.[4][5] Preclinical data demonstrates its efficacy in inhibiting AXL signaling and related downstream pathways. However, head-to-head comparisons with other AXL inhibitors reveal nuances in potency and selectivity. This guide synthesizes available data to facilitate an informed assessment of this compound's standing in the current landscape of AXL-targeted therapies.
AXL Signaling Pathway
The AXL signaling pathway plays a pivotal role in cell survival, proliferation, and migration. The following diagram illustrates the canonical AXL signaling cascade upon activation by its ligand, Gas6, and the points of inhibition by AXL inhibitors.
Quantitative Comparison of AXL Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other AXL inhibitors from various preclinical studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of AXL Inhibitors (Cell-Free Assays)
| Inhibitor | AXL IC50 (nM) | Other Kinases IC50 (nM) | Selectivity Notes |
| This compound (R428) | 14 | Mer (>700), Tyro3 (>700), Abl (>1400), InsR, EGFR, HER2, PDGFRβ (>1400) | >50-to-100-fold selective for AXL over Mer and Tyro3.[6] |
| ONO-7475 | 0.7 | MER (1.0) | Potent dual AXL/MER inhibitor.[2] |
| BMS-777607 | 1.1 | c-Met (3.9), Ron (1.8), Tyro3 (4.3) | Potent inhibitor of the Met-related family.[6][7] |
| Sitravatinib (MGCD516) | 1.5 | MER (2), VEGFR1/2/3 (6, 5, 2), KIT (6), FLT3 (8), DDR1/2 (29, 0.5), TRKA/B (5, 9) | Broad-spectrum receptor tyrosine kinase inhibitor.[8] |
| INCB081776 | 0.61 | MER (3.17) | Potent AXL/MER inhibitor.[9] |
| Gilteritinib | 41 | FLT3-ITD (0.7-1.8) | Primarily a FLT3 inhibitor with secondary activity against AXL.[10] |
| UNC2025 | 1.6 | MER (<1), FLT3 (<1) | Dual MER/FLT3 inhibitor with potent AXL activity.[11] |
Table 2: Head-to-Head Comparison of AXL Inhibitor Potency in Glioblastoma Cells
This table presents data from a study directly comparing the inhibitory effects of this compound, LDC1267, and Gilteritinib on GAS6-induced phosphorylation of AXL and its downstream effectors in LN229 glioblastoma cells.[5][12]
| Inhibitor | P-AXL IC50 (nM) | P-AKT IC50 (nM) | P-ERK1/2 IC50 (nM) |
| This compound | 1800 | 65 | 251 |
| LDC1267 | 26 | 25 | 48 |
| Gilteritinib | 53 | 21 | 36 |
Data from Zdzalik-Bielecka et al., 2022.[5][12]
The data from this head-to-head comparison suggest that in this specific cellular context, LDC1267 and Gilteritinib are more potent inhibitors of AXL phosphorylation than this compound.[5][12]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
Kinase Inhibition Assays (General Protocol)
Biochemical kinase assays are fundamental for determining the direct inhibitory activity of a compound against a purified enzyme.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant AXL kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled or coupled to a detection system
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer
-
96- or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
A solution of the purified AXL kinase is prepared in the assay buffer.
-
The test inhibitor is serially diluted to create a range of concentrations.
-
The kinase solution and the inhibitor dilutions are added to the wells of the microplate and pre-incubated.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the detection reagent is added to measure the amount of product formed (or remaining substrate/ATP).
-
The signal is read using a plate reader.
-
The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell-Based AXL Phosphorylation Inhibition Assay (LN229 Glioblastoma Cells)
This protocol is based on the methodology described by Zdzalik-Bielecka et al., 2022.[5][12]
Objective: To measure the ability of an inhibitor to block the phosphorylation of AXL and its downstream targets in a cellular context.
Cell Line: LN229 human glioblastoma cells.
Materials:
-
LN229 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Serum-free medium
-
Recombinant human Gas6
-
AXL inhibitors (this compound, LDC1267, Gilteritinib)
-
Lysis buffer
-
Primary antibodies against phospho-AXL (p-AXL), total AXL, phospho-AKT (p-AKT), total AKT, phospho-ERK1/2 (p-ERK1/2), and total ERK1/2
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blot reagents and equipment
Procedure:
-
LN229 cells are cultured to a suitable confluency.
-
Cells are serum-starved for a specified period to reduce basal kinase activity.
-
The cells are then pre-treated with varying concentrations of the AXL inhibitors for a defined time.
-
Following inhibitor pre-treatment, the cells are stimulated with Gas6 to induce AXL phosphorylation.
-
After stimulation, the cells are washed and lysed to extract total protein.
-
Protein concentration is determined for each lysate.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (Western blotting).
-
The membranes are probed with primary antibodies specific for the phosphorylated and total forms of AXL, AKT, and ERK1/2.
-
After washing, the membranes are incubated with appropriate secondary antibodies.
-
The protein bands are visualized and quantified using an imaging system.
-
The ratio of phosphorylated protein to total protein is calculated for each treatment condition.
-
IC50 values for the inhibition of phosphorylation are determined from dose-response curves.
Concluding Remarks
This compound is a well-characterized, selective AXL inhibitor with demonstrated preclinical activity.[6][13] While it shows high selectivity for AXL over other TAM family members, direct comparative studies, such as the one in glioblastoma cells, indicate that other inhibitors like LDC1267 and Gilteritinib can exhibit greater potency in specific cellular contexts.[5][12] The choice of an AXL inhibitor for research or therapeutic development will likely depend on the specific cancer type, the desired selectivity profile, and the potential for combination therapies. The data and protocols presented in this guide offer a foundational resource for professionals in the field to make informed decisions regarding the use of this compound and other AXL inhibitors.
References
- 1. Anexelekto/MER tyrosine kinase inhibitor ONO-7475 arrests growth and kills FMS-like tyrosine kinase 3-internal tandem duplication mutant acute myeloid leukemia cells by diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. BMS 777607 (ASLAN002) | c-Met inhibitor | Probechem Biochemicals [probechem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Bemcentinib Efficacy: A Comparative Analysis in AXL-Positive vs. AXL-Negative Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemcentinib (formerly BGB324) is an orally bioavailable, selective, and potent small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases and its overexpression is implicated in tumor cell proliferation, survival, invasion, and metastasis.[3] Furthermore, increased AXL expression is associated with the development of resistance to conventional chemotherapies and targeted agents, as well as an immunosuppressive tumor microenvironment, leading to poor prognosis in various cancers.[3][4] this compound targets the intracellular kinase domain of AXL, thereby blocking its signaling pathways.[1] This guide provides a comparative analysis of the efficacy of this compound in AXL-positive versus AXL-negative tumors, supported by clinical trial data and detailed experimental methodologies.
Efficacy Data: AXL-Positive vs. AXL-Negative Tumors
Clinical studies have consistently demonstrated a significant improvement in clinical outcomes for patients with AXL-positive tumors treated with this compound-based regimens compared to those with AXL-negative tumors. The following tables summarize key efficacy data from clinical trials in Non-Small Cell Lung Cancer (NSCLC) and Acute Myeloid Leukemia (AML) / Myelodysplastic Syndromes (MDS).
Non-Small Cell Lung Cancer (NSCLC)
The Phase II BGBC008 trial (NCT03184571) evaluated this compound in combination with the anti-PD-1 therapy pembrolizumab in patients with previously treated, advanced non-squamous NSCLC.[4][5] A key biomarker in this study was the "composite AXL score" (cAXL), a proprietary scoring method developed by BerGenBio to assess AXL expression in both tumor and immune cells.[6][7]
Table 1: Efficacy of this compound plus Pembrolizumab in NSCLC by Composite AXL Score (BGBC008 Trial - Cohort A) [6][8][9]
| Efficacy Endpoint | cAXL-Positive | cAXL-Negative |
| Overall Response Rate (ORR) | 33% | 7% |
| Median Progression-Free Survival (mPFS) | 8.4 months | 2.9 months |
| Disease Control Rate (DCR) | 73% | 40% |
| 12-month Overall Survival (OS) Rate | 79% | 60% |
| Median Overall Survival (mOS) | 17.3 months | 12.4 months |
Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)
The Phase Ib/II BGBC003 trial (NCT02488408) assessed this compound monotherapy in patients with relapsed/refractory AML and high-risk MDS.[2][10] In this study, AXL positivity was determined by low serum levels of soluble AXL (sAXL), a biomarker candidate.[6][11]
Table 2: Efficacy of this compound Monotherapy in AML/MDS by AXL Biomarker Status (BGBC003 Trial) [2]
| Efficacy Endpoint | AXL-Positive (low sAXL) | Overall Population |
| Complete Response/Complete Response with incomplete hematologic recovery/Complete Response with incomplete platelet recovery (CR/CRi/CRp) Rate | 43% | 22% |
AXL Signaling Pathway and Mechanism of Action of this compound
AXL signaling is activated upon binding of its ligand, Growth Arrest-Specific 6 (Gas6).[3] This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating downstream signaling cascades that promote cancer progression. Key pathways activated by AXL include:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.[1][12]
-
MAPK/ERK Pathway: Involved in cell growth and differentiation.[12]
-
NF-κB Pathway: Regulates inflammation and cell survival.[1]
This compound inhibits the kinase activity of AXL, thereby blocking these downstream signaling events and mitigating their pro-tumorigenic effects.[1]
Caption: AXL Signaling Pathway and this compound Inhibition.
Experimental Protocols
Clinical Trial Methodology: BGBC008 (NSCLC)
The BGBC008 trial is a Phase II, open-label, multi-center, single-arm study evaluating the efficacy and safety of this compound in combination with pembrolizumab in patients with previously treated, advanced non-squamous NSCLC.[4]
-
Patient Population: Patients with advanced adenocarcinoma of the lung who had received a maximum of one prior line of platinum-containing chemotherapy and were immunotherapy-naïve (Cohort A), or had progressed on prior anti-PD-(L)1 therapy (Cohorts B and C).[4]
-
Treatment Regimen: this compound was administered orally at a dose of 200 mg once daily. Pembrolizumab was administered intravenously at a dose of 200 mg every 3 weeks.[9]
-
Primary Endpoint: Overall Response Rate (ORR) according to RECIST 1.1.[9]
-
Secondary Endpoints: Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[9]
-
Biomarker Analysis: A fresh tumor biopsy was required at screening for the assessment of AXL expression by immunohistochemistry (IHC) to determine the composite AXL score.[13]
AXL Expression Analysis: Composite AXL Score
The composite AXL (cAXL) score is a proprietary biomarker developed by BerGenBio. The exact scoring algorithm is not publicly disclosed, but it is based on the assessment of AXL expression in both tumor cells and tumor-associated immune cells via immunohistochemistry (IHC).[6][14]
-
Method: IHC staining for AXL is performed on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.[14]
-
Scoring:
-
Classification: Based on a proprietary algorithm that combines the tumor and immune cell scores, patients are classified as cAXL-positive or cAXL-negative.[6]
Caption: Workflow for Assessing this compound Efficacy.
Conclusion
The available clinical data strongly suggest that the efficacy of this compound is significantly greater in patients with AXL-positive tumors. The use of a composite AXL score as a predictive biomarker appears crucial for identifying patient populations most likely to benefit from AXL inhibition. Further investigation and validation of this biomarker are warranted to optimize the clinical application of this compound and improve outcomes for patients with AXL-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound (BGB324) in Combination With Pembrolizumab in Patients With Advanced Non-small Cell Lung Cancer (NSCLC) [clin.larvol.com]
- 6. files.bergenbio.com [files.bergenbio.com]
- 7. bergenbio.com [bergenbio.com]
- 8. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Paper: Phase Ib/II Study (NCT02488408 / BGBC003) of this compound Monotherapy or in Combination with Cytarabine or Decitabine in Acute Myeloid Leukemia (AML) or Myelodysplastic Syndrome (MDS): FINAL Results [ash.confex.com]
- 11. files.bergenbio.com [files.bergenbio.com]
- 12. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
A Head-to-Head Battle: Cross-Validation of Bemcentinib and AXL siRNA in Oncology Research
A Comparative Analysis of Two Key AXL-Targeting Therapeutic Strategies
In the landscape of targeted cancer therapy, the AXL receptor tyrosine kinase has emerged as a critical player in tumor progression, metastasis, and drug resistance.[1] Consequently, therapeutic strategies aimed at inhibiting AXL signaling are of significant interest to the research and drug development community. This guide provides a comprehensive comparison of two prominent methods for targeting AXL: the selective small molecule inhibitor Bemcentinib and the gene-silencing technique of siRNA-mediated AXL knockdown. By presenting experimental data, detailed protocols, and visual workflows, we aim to offer researchers an objective resource to evaluate these two approaches for their specific research needs.
Quantitative Comparison of Therapeutic Efficacy
To ascertain the relative effectiveness of this compound and AXL siRNA, we have compiled quantitative data from various preclinical studies. These data encompass key cancer cell behaviors, including viability, migration, and invasion, providing a direct comparison of the two interventions.
| Cell Line | Treatment | Concentration/ Duration | Cell Viability (% of Control) | Reference |
| Renal Cell Carcinoma (786-O) | AXL siRNA | 40 nM | Significantly Reduced | [2] |
| Melanoma (IgR3) | This compound (R428) | 1 µM | Not specified | [3] |
| Melanoma (WM852) | This compound (R428) | 1 µM | Not specified | [3] |
| Non-Small Cell Lung Cancer (344SQ) | This compound | IC50 | Mesenchymal cells more sensitive | [4] |
Table 1: Comparative Effects on Cancer Cell Viability. This table summarizes the impact of this compound and AXL siRNA on the viability of various cancer cell lines as determined by MTT assays.
| Cell Line | Treatment | Concentration/ Duration | Reduction in Migration/Invasion | Reference |
| Melanoma (IgR3) | AXL siRNA | 48h | Significant Reduction | [3][5] |
| Melanoma (WM852) | AXL siRNA | 48h | Significant Reduction | [3][5] |
| Melanoma (IgR3) | This compound (R428) | 1 µM | Significant Reduction | [3][5] |
| Melanoma (WM852) | This compound (R428) | 1 µM | Significant Reduction | [3][5] |
| Renal Cell Carcinoma (786-O) | AXL siRNA | Not specified | Significant Inhibition of Invasion | [2] |
| Oesophageal Squamous Cell Carcinoma (Kyse450) | AXL siRNA | 48h | 62% reduction in invasion | [6] |
| Oesophageal Squamous Cell Carcinoma (WHCO5) | AXL siRNA | 48h | 50% reduction in invasion | [6] |
Table 2: Comparative Effects on Cancer Cell Migration and Invasion. This table highlights the efficacy of this compound and AXL siRNA in inhibiting the migratory and invasive potential of cancer cells, typically assessed through transwell assays.
Visualizing the Mechanisms of Action
To better understand the biological context of these interventions, the following diagrams illustrate the AXL signaling pathway and a typical experimental workflow for comparing this compound and AXL siRNA.
Caption: AXL Signaling Pathway.
Caption: Experimental Workflow.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited in the comparative data.
siRNA Knockdown of AXL
This protocol outlines the transient silencing of the AXL gene in cultured cancer cells.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: For each well, dilute AXL-targeting siRNA and a non-targeting control siRNA into serum-free media. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free media.
-
Transfection: Combine the diluted siRNA and transfection reagent, and incubate at room temperature for 15-20 minutes to allow for complex formation. Add the siRNA-lipid complex to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for knockdown should be determined empirically.
-
Verification of Knockdown: Harvest the cells and assess AXL protein levels by Western blot to confirm successful knockdown.[2][7]
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or transfect with AXL siRNA as described above. Include appropriate controls.
-
MTT Addition: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Western Blotting for AXL and Downstream Effectors
This technique is used to detect and quantify specific proteins in a cell lysate.[9][10][11]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AXL, phospho-Akt, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[12]
-
Cell Preparation: Harvest cells after treatment and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Migration and Invasion (Transwell) Assay
This assay assesses the ability of cells to migrate through a porous membrane or invade through an extracellular matrix-coated membrane.[13][14]
-
Cell Seeding: Seed cells in the upper chamber of a transwell insert (with or without a Matrigel coating for invasion assays) in serum-free media.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours, allowing the cells to migrate or invade through the membrane.
-
Staining and Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet.
-
Analysis: Count the number of stained cells in several random fields under a microscope to quantify migration or invasion.
Conclusion
Both this compound and AXL siRNA have demonstrated significant efficacy in targeting AXL-driven cancer progression in preclinical models. This compound offers the advantage of a small molecule inhibitor that is readily applicable in various experimental and clinical settings.[15][16] On the other hand, AXL siRNA provides a highly specific method to study the direct consequences of AXL gene silencing, serving as a powerful research tool for target validation.[17][18] The choice between these two approaches will ultimately depend on the specific research question, experimental model, and desired application. This guide provides the foundational information for researchers to make an informed decision and to design robust experiments to further elucidate the role of AXL in cancer and evaluate the potential of AXL-targeting therapies.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. siRNA-TMEM98 inhibits the invasion and migration of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Silencing AXL by covalent siRNA-gelatin-antibody nanoconjugate inactivates mTOR/EMT pathway and stimulates p53 for TKI sensitization in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AXL Knock-Out in SNU475 Hepatocellular Carcinoma Cells Provides Evidence for Lethal Effect Associated with G2 Arrest and Polyploidization - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Research Guide to the AXL Inhibitor Bemcentinib (R428)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemcentinib, also known by its research designation R428 and BGB324, is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] AXL kinase is a critical mediator in various cellular processes that, when dysregulated, contribute to cancer progression, metastasis, and the development of therapeutic resistance.[4][5] This guide provides a comprehensive overview of this compound (R428), consolidating key research findings, quantitative data, and experimental methodologies to support ongoing and future investigations into its therapeutic potential.
Mechanism of Action
This compound primarily exerts its effects by targeting and inhibiting the intracellular catalytic kinase domain of the AXL receptor.[2] This inhibition blocks downstream signaling pathways crucial for tumor cell survival, proliferation, migration, and invasion.[6]
AXL-Dependent Signaling
The binding of the ligand, growth arrest-specific 6 (Gas6), to the AXL receptor triggers a signaling cascade that includes the activation of pathways such as PI3K-Akt, ERK, NF-κB, and STAT.[4][6] this compound effectively blocks the autophosphorylation of AXL, thereby inhibiting these downstream signaling events.[6]
Caption: AXL Signaling Pathway Inhibition by this compound (R428).
AXL-Independent Effects
Recent studies have revealed that this compound (R428) can also induce apoptosis in cancer cells through a mechanism independent of AXL inhibition.[7] This involves the disruption of lysosomal function, leading to impaired lysosomal acidification and recycling, and the accumulation of autophagosomes.[7] This alternative mechanism highlights the multifaceted anti-cancer activity of the compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound (R428).
Table 1: In Vitro Efficacy
| Parameter | Cell Line | Value | Reference |
| IC50 (AXL Kinase Activity) | - | 14 nM | [1][3] |
| IC50 (Cell Growth) | H1299 | ~4 µM | [3] |
| MDA-MB-231 | 2.84 µM | [1] | |
| Selectivity | vs. Abl | >100-fold | [1][3] |
| vs. Mer | 50-fold | [1][3] | |
| vs. Tyro3 | >100-fold | [1][3] | |
| vs. InsR, EGFR, HER2, PDGFRβ | >100-fold | [3][4] |
Table 2: In Vivo Efficacy in Preclinical Models
| Animal Model | Treatment | Key Findings | Reference |
| MDA-MB-231 Breast Cancer Metastasis | 125 mg/kg, p.o., twice daily | Significantly blocked metastasis development. | [1][6] |
| 4T1 Orthotopic Breast Cancer | - | Extended median survival from 52 days to >80 days. | [5] |
| Corneal Micropocket and Tumor Angiogenesis | - | Inhibited angiogenesis. | [5] |
Table 3: Clinical Trial Data
| Trial Phase | Cancer Type | Combination Therapy | Key Efficacy Results | Reference |
| Phase I | Advanced NSCLC | Docetaxel | Partial Response: 35%, Stable Disease: 47% | [8][9] |
| Phase II | AXL-positive NSCLC | Pembrolizumab | Overall Response Rate: 33% (vs. 7% in AXL-negative) | [10] |
| Median Progression-Free Survival: 8.4 months (vs. 2.9 months in AXL-negative) | [10] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the research of this compound (R428).
AXL Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AXL kinase activity.
Methodology:
-
Recombinant AXL kinase is incubated with a specific substrate and ATP.
-
This compound is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA or radiometric assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).[1]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Caption: Workflow for a Cell Viability (MTT) Assay.
Western Blot Analysis for AXL Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of AXL in cells.
Methodology:
-
Cells (e.g., H1299) are treated with varying concentrations of this compound for a specific time (e.g., 1 hour).[1]
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated AXL (pAXL).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system.
-
The membrane is often stripped and re-probed with an antibody for total AXL or a loading control (e.g., GAPDH) to ensure equal protein loading.
In Vivo Tumor Metastasis Model
Objective: To evaluate the efficacy of this compound in inhibiting tumor metastasis in an animal model.
Methodology:
-
Immunocompromised mice are inoculated with metastatic cancer cells (e.g., MDA-MB-231-luc-D3H2LN, which express luciferase) via intracardiac injection.[1][6]
-
Mice are randomized into control and treatment groups.
-
The treatment group receives this compound orally at a specified dose and schedule (e.g., 125 mg/kg, twice daily).[1][6]
-
Metastatic burden is monitored over time using bioluminescence imaging.
-
At the end of the study, tissues can be harvested for histological analysis to confirm metastatic lesions.
-
Survival of the animals in each group is also monitored.
Conclusion
This compound (R428) is a well-characterized AXL inhibitor with demonstrated preclinical and clinical activity against a variety of cancers. Its dual mechanism of action, targeting both AXL-dependent signaling and inducing AXL-independent lysosomal disruption, makes it a compelling candidate for further investigation, both as a monotherapy and in combination with other anti-cancer agents. The data and protocols summarized in this guide provide a valuable resource for researchers dedicated to advancing the understanding and application of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
Reproducibility of Bemcentinib's Anti-Tumor Effects: A Comparative Guide
Bemcentinib (formerly BGB324 and R428) is a first-in-class, orally bioavailable, and selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL is implicated in tumor cell survival, proliferation, migration, and invasion, and its overexpression is associated with poor prognosis and resistance to various cancer therapies.[1][2] This guide provides a comparative analysis of the anti-tumor effects of this compound against other AXL inhibitors and alternative therapies, supported by preclinical and clinical data.
Preclinical Efficacy: Head-to-Head Comparisons
Direct comparative studies in preclinical models offer insights into the relative potency and efficacy of different AXL inhibitors.
In Vitro Potency
A study in pediatric rhabdomyosarcoma (RMS) cell lines directly compared the half-maximal inhibitory concentration (IC50) of this compound with other inhibitors targeting AXL, demonstrating its superior potency in this cancer type.[2]
| Inhibitor | Target(s) | Cancer Type | IC50 (µM) |
| This compound | AXL | Rhabdomyosarcoma (RMS) | 1.2 ± 0.1 |
| Cabozantinib | AXL, MET, VEGFR, etc. | Rhabdoyosarcoma (RMS) | 27 ± 9 |
| NPS-1034 | AXL, MET | Rhabdoyosarcoma (RMS) | 23 ± 14 |
Table 1: Comparative in vitro potency of AXL inhibitors in rhabdomyosarcoma cell lines. Data extracted from Danielli et al., Molecular Cancer Therapeutics, 2024.[2]
In esophageal squamous cell carcinoma (ESCC) cells, this compound also demonstrated potent cytotoxic effects. In CE81T cells, the IC50 value for this compound was 1.98 µM after 72 hours of treatment, compared to 4.61 µM for the multi-kinase inhibitor cabozantinib.
In Vivo Tumor Growth Inhibition
In a preclinical orthotopic mouse model of renal cell carcinoma (RCC), both this compound and the anti-AXL monoclonal antibody tilvestamab effectively inhibited tumor progression. This study highlights that different modalities of AXL inhibition can achieve similar anti-tumor effects.
Clinical Reproducibility and Efficacy
The anti-tumor effects of this compound have been investigated in multiple clinical trials across various cancer indications, both as a monotherapy and in combination with other agents.
Monotherapy and Combination Therapy in Acute Myeloid Leukemia (AML)
A phase 1b/2a trial (NCT02488408) evaluated this compound as a monotherapy and in combination with low-dose cytarabine in AML patients unfit for intensive chemotherapy. The combination was found to be safe and well-tolerated.[3][4][5][6] The most common grade 3/4 treatment-related adverse events included cytopenia, febrile neutropenia, and asymptomatic QTcF prolongation.[3][5][6]
Combination Therapy in Non-Small Cell Lung Cancer (NSCLC)
This compound has shown promise in combination with immunotherapy in NSCLC. In a phase II trial with pembrolizumab for previously treated advanced NSCLC, the combination demonstrated an overall response rate (ORR) of 26% in all patients, which increased to 38% in patients with AXL-positive tumors.[1] In another phase II study, the combination of this compound and pembrolizumab in patients with advanced adenocarcinoma of the lung showed promising activity, particularly in the AXL-positive subgroup.[7] For AXL-positive patients, the ORR was 33% compared to 7% in AXL-negative patients, and the median progression-free survival (PFS) was 8.4 months versus 2.9 months, respectively.[7]
A phase 1b/2a trial (NCT05469178) is currently investigating this compound in combination with pembrolizumab and doublet chemotherapy for the first-line treatment of NSCLC with STK11 mutations.[8][9]
| Trial Identifier | Cancer Type | Combination Agent(s) | Key Findings |
| NCT02488408 | Acute Myeloid Leukemia (AML) | Low-dose cytarabine | Combination was safe and well-tolerated.[3][4][5][6] |
| Phase II | Non-Small Cell Lung Cancer (NSCLC) | Pembrolizumab | ORR of 26% overall; 38% in AXL-positive patients.[1] |
| Phase II | Non-Small Cell Lung Cancer (NSCLC), Adenocarcinoma | Pembrolizumab | ORR of 33% in AXL-positive vs. 7% in AXL-negative patients; mPFS of 8.4 vs. 2.9 months.[7] |
| NCT05469178 | Non-Small Cell Lung Cancer (NSCLC) with STK11 mutation | Pembrolizumab + Chemotherapy | Ongoing.[8][9] |
Table 2: Summary of key clinical trials investigating this compound in combination therapies.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the rationale for its use in combination therapies, it is essential to visualize the AXL signaling pathway and the design of preclinical and clinical studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of common protocols used in the evaluation of this compound's anti-tumor effects.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or other inhibitors for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Model
-
Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and administered this compound (e.g., orally), a vehicle control, or a comparator drug.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors reach a predetermined size or at a specified time point. Tumor tissues may be harvested for further analysis.
Clinical Trial Protocol for Pharmacokinetic Analysis
-
Patient Enrollment: Eligible patients with the target cancer type are enrolled in the clinical trial.
-
Drug Administration: this compound is administered orally at a specified dose and schedule.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), are calculated to assess the drug's absorption, distribution, metabolism, and excretion.
Conclusion
Preclinical data consistently demonstrates the potent anti-tumor activity of this compound, often superior to other multi-kinase inhibitors that also target AXL. Clinical studies have shown that this compound is generally well-tolerated and exhibits promising efficacy, particularly in combination with immunotherapy in biomarker-selected patient populations, such as those with AXL-positive tumors. The reproducibility of these findings across different cancer types and in combination with various therapeutic agents underscores the potential of AXL inhibition as a valuable strategy in cancer treatment. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of this compound against other AXL inhibitors and standard-of-care therapies.
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor this compound (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as monotherapy and in combination with low-dose cytarabine in acute myeloid leukemia patients unfit for intensive chemotherapy: a phase 1b/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as monotherapy and in combination with low-dose cytarabine in acute myeloid leukemia patients unfit for intensive chemotherapy: a phase 1b/2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. targetedonc.com [targetedonc.com]
- 8. targetedonc.com [targetedonc.com]
- 9. BerGenBio begins Phase IIa portion of this compound trial for NSCLC [clinicaltrialsarena.com]
Bemcentinib's Efficacy: A Comparative Analysis in CPI-Naïve vs. CPI-Refractory Cancer Models
For Immediate Release
This guide provides a detailed comparison of the efficacy of Bemcentinib, a selective AXL inhibitor, in checkpoint inhibitor (CPI)-naïve and CPI-refractory non-small cell lung cancer (NSCLC) patient populations. The data is primarily drawn from the BGBC008 Phase II clinical trial, which evaluated this compound in combination with the anti-PD-1 therapy, pembrolizumab.
Executive Summary
This compound, in combination with pembrolizumab, has demonstrated clinical activity in both CPI-naïve and CPI-refractory advanced NSCLC patients.[1] Notably, the efficacy appears more pronounced in patients with tumors expressing AXL (cAXL-positive). In CPI-refractory patients, a setting of high unmet medical need, the combination has shown the ability to reverse resistance to immunotherapy.[2] Preclinical models support these findings, indicating that AXL inhibition can enhance the efficacy of checkpoint blockade and reverse immunosuppression.[3][4]
Data Presentation: Efficacy of this compound and Pembrolizumab
The following tables summarize the key efficacy endpoints from the BGBC008 clinical trial, comparing the outcomes in CPI-naïve (Cohort A) and CPI-refractory (Cohort B) patients.
Table 1: Efficacy in CPI-Naïve Patients (Cohort A) [5]
| Biomarker Status | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| cAXL-Positive (n=15) | 33% | 73% |
| cAXL-Negative (n=15) | 7% | 40% |
Table 2: Efficacy in CPI-Refractory Patients (Cohort B) [6]
| Biomarker Status | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| cAXL-Positive (n=7) | 14% | 84% |
| cAXL-Negative (n=7) | 0% | 29% |
Experimental Protocols
Clinical Trial: BGBC008 (NCT03184571)
The BGBC008 trial is a Phase II, open-label, multi-center, single-arm study designed to evaluate the anti-tumor activity and safety of this compound in combination with pembrolizumab in patients with previously treated, advanced adenocarcinoma of the lung.[7]
-
Patient Population: The study enrolled patients with advanced NSCLC who had progressed after prior therapy. The trial was divided into cohorts based on prior treatment history:
-
Treatment Regimen:
-
Primary Endpoint: The primary endpoint of the study was the Overall Response Rate (ORR) according to RECIST 1.1 criteria.[8]
-
Biomarker Analysis: Tumor samples were analyzed for AXL expression to stratify patients as composite AXL (cAXL)-positive or cAXL-negative.[6]
Preclinical Models
Preclinical studies in mouse models of NSCLC have provided the rationale for the clinical investigation of this compound in combination with checkpoint inhibitors.[9] In these models, the inhibition of AXL by this compound has been shown to:
-
Reduce tumor-mediated immunosuppression.[7]
-
Increase the sensitivity of tumor cells to T-cell mediated killing.[10]
-
Act synergistically with anti-PD-1/PD-L1 therapies to enhance anti-tumor effects.[11]
Visualizations
AXL Signaling Pathway in Immune Evasion
Caption: AXL signaling pathway and its role in promoting cancer progression and immune evasion.
Experimental Workflow of the BGBC008 Trial
Caption: Simplified workflow of the BGBC008 Phase II clinical trial.
Logical Comparison of this compound Efficacy
References
- 1. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. bergenbio.com [bergenbio.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. targetedonc.com [targetedonc.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. targetedonc.com [targetedonc.com]
- 10. | BioWorld [bioworld.com]
- 11. jitc.bmj.com [jitc.bmj.com]
Bemcentinib in STK11-Mutated NSCLC: A Comparative Analysis of Efficacy and Therapeutic Landscape
For Immediate Release
A deep dive into the clinical efficacy of the selective AXL inhibitor, bemcentinib, for the treatment of non-small cell lung cancer (NSCLC) harboring STK11 mutations reveals a promising new therapeutic avenue. This guide provides a comprehensive comparison of this compound with current standard-of-care and emerging therapies, supported by available clinical trial data and detailed experimental protocols, to inform researchers, scientists, and drug development professionals.
Patients with STK11-mutated NSCLC represent a challenging-to-treat population with a poor prognosis, often exhibiting resistance to standard chemo-immunotherapy regimens. The STK11 gene, a tumor suppressor, plays a critical role in cellular metabolism and immune signaling. Its mutation is associated with an immune-suppressed tumor microenvironment, limiting the efficacy of checkpoint inhibitors. This compound, a first-in-class, oral, selective AXL inhibitor, has emerged as a potential strategy to overcome this resistance by targeting the AXL receptor tyrosine kinase, a key driver of immune evasion and drug resistance.
Efficacy of this compound in STK11-Mutated NSCLC
Clinical investigation of this compound in STK11-mutated NSCLC is primarily centered around two key clinical trials: the Phase II BGBC008 (NCT03184571) trial and the ongoing Phase Ib/IIa BGBC016 (NCT05469178) trial.
The BGBC008 trial evaluated this compound in combination with the anti-PD-1 antibody pembrolizumab in previously treated, advanced non-squamous NSCLC. While the trial was not exclusively for an STK11-mutated population, a notable early signal of activity was observed in this subgroup. Preliminary data indicated that three out of three evaluable patients with STK11 mutations demonstrated an objective clinical response or clinical benefit.[1] For the overall trial population, the combination of this compound and pembrolizumab showed a median overall survival (mOS) of 13.0 months and a median progression-free survival (mPFS) of 6.2 months.[2]
Building on these encouraging preliminary findings, the BGBC016 trial is a global, open-label study specifically designed to assess the safety, tolerability, and efficacy of this compound in combination with standard-of-care (pembrolizumab and platinum-doublet chemotherapy) in treatment-naïve, advanced/metastatic non-squamous NSCLC patients with STK11 mutations.[3][4] This ongoing trial is poised to provide more definitive data on the role of this compound in this specific patient population.
Comparison with Standard of Care and Alternative Therapies
The current standard of care for first-line treatment of metastatic non-squamous NSCLC without actionable driver mutations is typically a combination of a checkpoint inhibitor and platinum-based chemotherapy. The efficacy of these regimens in the STK11-mutated subgroup has been explored in retrospective analyses of several large Phase III trials.
| Treatment Regimen | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Investigational | |||||
| This compound + Pembrolizumab | BGBC008 (Phase II) | 2nd/3rd Line Advanced NSCLC (STK11-mutated subgroup) | 3 of 3 evaluable patients showed clinical benefit | Data not available | Data not available |
| Standard of Care | |||||
| Pembrolizumab + Chemotherapy | KEYNOTE-189 (Subgroup Analysis) | 1st Line Metastatic Non-Squamous NSCLC (STK11-mutated) | 30.6% | HR 0.81 (0.44–1.47) vs. Chemo alone | HR 0.75 (0.37–1.50) vs. Chemo alone |
| Nivolumab + Ipilimumab + Chemotherapy | CheckMate 9LA (Subgroup Analysis) | 1st Line Metastatic NSCLC (STK11-mutated) | Trend towards OS benefit | Trend towards PFS benefit | Trend towards OS benefit vs. Chemo alone |
| Durvalumab + Tremelimumab + Chemotherapy | POSEIDON (Subgroup Analysis) | 1st Line Metastatic Non-Squamous NSCLC (STK11-mutated) | Data not available | Data not available | 15.0 months |
| Emerging Therapies | |||||
| STK-012 + Pembrolizumab + Chemotherapy | STK-012-101 (Phase Ia/Ib) | 1st Line PD-L1-negative Non-Squamous NSCLC (includes STK11-mutated) | 60% (in patients with STK11, KEAP1, and/or SMARCA4 mutations) | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
The scientific rationale for targeting AXL in STK11-mutated NSCLC is rooted in the interplay between these two pathways. STK11 mutations are associated with an immune-suppressed or "cold" tumor microenvironment. AXL overexpression is a key mechanism of immune evasion. This compound, by inhibiting AXL, is hypothesized to reprogram the tumor microenvironment, making it more susceptible to checkpoint inhibitors.
Caption: AXL and STK11 signaling interplay in NSCLC.
The clinical trials investigating this compound follow a structured workflow to assess its safety and efficacy.
Caption: BGBC016 (NCT05469178) trial workflow.
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for the interpretation and replication of findings.
BGBC008 (NCT03184571) - Phase II Study of this compound with Pembrolizumab [5]
-
Study Design: Open-label, multi-center, single-arm study.
-
Patient Population: Patients with previously treated, advanced adenocarcinoma of the lung. The trial included cohorts of patients who had progressed on chemotherapy, immunotherapy, or both.
-
Intervention: this compound administered orally daily in combination with pembrolizumab administered intravenously every 3 weeks.
-
Primary Outcome Measures: Objective Response Rate (ORR) per RECIST v1.1.
-
Secondary Outcome Measures: Progression-Free Survival (PFS), Overall Survival (OS), and safety.
BGBC016 (NCT05469178) - Phase Ib/IIa Study of this compound with Chemoimmunotherapy [3][4][6][7]
-
Study Design: Open-label, multi-center, Phase Ib dose-escalation followed by a Phase IIa expansion.
-
Patient Population: Treatment-naïve patients with advanced or metastatic non-squamous NSCLC with an STK11 mutation.
-
Intervention: this compound administered orally daily in combination with pembrolizumab and investigator's choice of platinum-doublet chemotherapy (pemetrexed plus carboplatin or cisplatin) for 4 cycles, followed by maintenance therapy with this compound and pembrolizumab.
-
Primary Outcome Measures:
-
Phase Ib: Safety and tolerability to determine the recommended Phase II dose (RP2D).
-
Phase IIa: Objective Response Rate (ORR) at 6 and 12 months.
-
-
Secondary Outcome Measures: PFS, OS, Duration of Response (DoR), and safety.
KEYNOTE-189 (NCT02578680) - Phase III Study of Pembrolizumab with Chemotherapy [8][9][10][11][12]
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: Previously untreated metastatic nonsquamous NSCLC without sensitizing EGFR or ALK mutations.
-
Intervention: Pemetrexed and a platinum-based drug plus either pembrolizumab or placebo every 3 weeks for 4 cycles, followed by maintenance therapy with pembrolizumab or placebo plus pemetrexed.
-
Primary Outcome Measures: Overall Survival (OS) and Progression-Free Survival (PFS).
-
Subgroup Analysis: Retrospective analysis of efficacy in patients with STK11 mutations.
CheckMate 9LA (NCT03215706) - Phase III Study of Nivolumab and Ipilimumab with Chemotherapy [2][13][14][15]
-
Study Design: Randomized, open-label trial.
-
Patient Population: Treatment-naïve patients with Stage IV or recurrent NSCLC.
-
Intervention: Nivolumab plus ipilimumab combined with two cycles of histology-based chemotherapy versus chemotherapy alone for up to four cycles.
-
Primary Outcome Measures: Overall Survival (OS).
-
Subgroup Analysis: Exploratory analysis of efficacy in patients with STK11 mutations.
POSEIDON (NCT03164616) - Phase III Study of Durvalumab and Tremelimumab with Chemotherapy [16][17][18][19][20]
-
Study Design: Randomized, open-label, multi-center, global study.
-
Patient Population: Treatment-naïve patients with metastatic NSCLC without EGFR or ALK mutations.
-
Intervention: Three arms: durvalumab plus tremelimumab and chemotherapy; durvalumab plus chemotherapy; or chemotherapy alone.
-
Primary Outcome Measures: Progression-Free Survival (PFS) and Overall Survival (OS) for durvalumab plus chemotherapy versus chemotherapy.
-
Subgroup Analysis: Exploratory analysis of efficacy in patients with STK11 mutations.
Conclusion
The available data, although still emerging, suggests that this compound holds promise as a therapeutic agent for the difficult-to-treat population of patients with STK11-mutated NSCLC. The strong scientific rationale for targeting AXL in this context, coupled with early positive signals from the BGBC008 trial, has paved the way for the dedicated BGBC016 trial, which will be instrumental in defining the role of this compound in the first-line setting.
Compared to the modest efficacy of standard chemo-immunotherapy regimens in the STK11-mutated subgroup, as seen in retrospective analyses of pivotal trials, the potential for this compound to restore immune sensitivity is a significant area of investigation. Furthermore, the emergence of other novel agents targeting this population underscores the active research and development landscape aimed at improving outcomes for these patients. The results of ongoing and future clinical trials are eagerly awaited to fully elucidate the clinical utility of this compound and to establish its place in the treatment paradigm for STK11-mutated NSCLC.
References
- 1. This compound (BGB324) in Combination With Pembrolizumab in Patients With Advanced Non-small Cell Lung Cancer (NSCLC) [clin.larvol.com]
- 2. First-line nivolumab plus ipilimumab combined with two cycles of chemotherapy in patients with non-small-cell lung cancer (CheckMate 9LA): an international, randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. clinicalresearch.com [clinicalresearch.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Pembrolizumab plus Chemotherapy in Metastatic Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. cda-amc.ca [cda-amc.ca]
- 13. ajmc.com [ajmc.com]
- 14. A Study of Nivolumab and Ipilimumab Combined With Chemotherapy Compared to Chemotherapy Alone in First Line NSCLC [clin.larvol.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Study of Durvalumab + Tremelimumab With Chemotherapy or Durvalumab With Chemotherapy or Chemotherapy alone for Patients With Lung Cancer (POSEIDON). [astrazenecaclinicaltrials.com]
- 19. Durvalumab With or Without Tremelimumab in Combination With Chemotherapy as First-Line Therapy for Metastatic Non-Small-Cell Lung Cancer: The Phase III POSEIDON Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Study of Durvalumab + Tremelimumab With Chemotherapy or Durvalumab With Chemotherapy or Chemotherapy Alone for Patients With Lung Cancer (POSEIDON). [clin.larvol.com]
AXL Expression as a Predictive Biomarker for Bemcentinib Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase is a critical player in tumor progression, metastasis, and the development of therapeutic resistance.[1][2] Its overexpression is linked to poor prognosis in a variety of cancers, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and acute myeloid leukemia (AML).[3][4] Bemcentinib (formerly BGB324 or R428), a first-in-class, selective, orally bioavailable AXL inhibitor, has emerged as a promising therapeutic agent that targets this pathway.[1][5] This guide provides a comprehensive comparison of experimental data correlating AXL expression with this compound sensitivity, offering insights into its potential as a predictive biomarker.
Correlating AXL Expression with Clinical Response to this compound
Clinical studies have demonstrated a strong correlation between AXL expression in tumors and patient response to this compound, particularly when used in combination with other therapies.
In a phase II clinical trial for patients with previously treated, advanced NSCLC, the combination of this compound and the immune checkpoint inhibitor pembrolizumab showed significantly greater efficacy in patients with AXL-positive tumors.[6] The overall response rate (ORR) was 33% in patients with high AXL expression compared to just 7% in those with AXL-negative tumors.[6] Similarly, the disease control rate was 73% in the AXL-positive group versus 40% in the AXL-negative group.[6] A composite scoring method involving immunohistochemistry (IHC) on both tumor and immune cells was used to determine AXL positivity.[6]
Another study in second-line NSCLC patients treated with this compound and KEYTRUDA reported a 70% clinical benefit rate and a 40% overall response rate in patients with tumors expressing AXL, as determined by a proprietary IHC method.[7] These findings strongly suggest that AXL expression is a robust predictive biomarker for this compound efficacy.
Preclinical Evidence of AXL-Dependent this compound Sensitivity
In vitro and in vivo preclinical studies further substantiate the link between AXL expression and this compound sensitivity across various cancer types.
This compound has been shown to inhibit cancer cell migration and invasion in preclinical models of breast cancer.[4] Studies in triple-negative breast cancer (TNBC) models demonstrated that this compound could abrogate the tumor initiation capacity of TNBC cells.[4] In rhabdomyosarcoma (RMS) models, while AXL expression itself was not directly linked to chemoresistance, pharmacologic blockade with this compound augmented the efficacy of chemotherapeutics like vincristine.[8][9]
However, it is noteworthy that some studies suggest this compound may have off-target effects and that its potency as a selective AXL inhibitor can be context-dependent. One study in glioblastoma cells indicated that another AXL inhibitor, LDC1267, was a more potent and specific AXL inhibitor compared to this compound.[10] This highlights the importance of thorough preclinical evaluation and characterization of AXL inhibitors.
Quantitative Data Summary
The following tables summarize the available quantitative data correlating AXL expression with this compound sensitivity from clinical and preclinical studies.
Table 1: Clinical Response to this compound in AXL-Positive vs. AXL-Negative NSCLC Patients (this compound + Pembrolizumab) [6]
| Metric | AXL-Positive | AXL-Negative |
| Overall Response Rate (ORR) | 33% | 7% |
| Disease Control Rate (DCR) | 73% | 40% |
| Median Progression-Free Survival (PFS) | 8.4 months | 2.9 months |
Table 2: In Vitro IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | AXL Expression Status | This compound IC50 | Reference |
| Primary CLL B cells | Chronic Lymphocytic Leukemia | Not Specified | ~2.0 µM | [11] |
| H1299 | Non-Small Cell Lung Cancer | High | ~4 µM | [11] |
| MDS patient BMMNCs (low-risk) | Myelodysplastic Syndromes | Not Specified | 2.1 µM | [4] |
| MDS patient BMMNCs (high-risk) | Myelodysplastic Syndromes | Not Specified | 3.8 µM | [4] |
Alternative AXL Inhibitors
While this compound is a leading AXL inhibitor in clinical development, several other molecules are also under investigation.
Table 3: Comparison of this compound with Other AXL Inhibitors
| Inhibitor | Type | Key Findings | Reference |
| This compound (BGB324) | Small Molecule | First-in-class selective AXL inhibitor with demonstrated clinical activity correlated with AXL expression.[5][6] | [5][6] |
| LDC1267 | Small Molecule | Preclinical data in glioblastoma suggests it may be a more potent and specific AXL inhibitor than this compound.[10] | [10] |
| Gilteritinib (Xospata) | Small Molecule | A potent dual inhibitor of FLT3 and AXL, approved for FLT3-mutated AML.[12] AXL overexpression can drive resistance to FLT3 inhibitors.[12] | [12] |
| Dubermatinib (TP-0903) | Small Molecule | A selective AXL inhibitor that has shown stable disease in a phase I study of advanced solid tumors.[12] | [12] |
| Brigatinib | Small Molecule | A second-generation ALK-TKI with potent AXL inhibition activity, showing synergy with osimertinib in preclinical NSCLC models.[13] | [13] |
| Enapotamab vedotin | Antibody-Drug Conjugate | An AXL-targeting ADC with significant antitumor activity in EGFR-mutant NSCLC resistant to EGFR-TKIs in preclinical studies.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of AXL expression and this compound sensitivity.
Measuring AXL Expression
1. Immunohistochemistry (IHC)
-
Objective: To detect and quantify AXL protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[14]
-
Procedure:
-
Deparaffinize and rehydrate FFPE tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heat source.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody specific for AXL (e.g., 7E10 anti-AXL antibody).[14]
-
Incubate with a labeled secondary antibody.
-
Add substrate-chromogen solution for visualization.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Quantification: AXL expression can be quantified using an H-score, which considers both the percentage of positive cells and the staining intensity.[14][15]
2. Western Blotting
-
Objective: To detect and quantify total AXL protein in cell or tissue lysates.[16]
-
Procedure:
-
Prepare protein lysates from cells or tissues.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Transfer proteins to a nitrocellulose or PVDF membrane.[18]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against AXL.[17]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]
-
3. Flow Cytometry
-
Objective: To measure AXL expression on the surface of single cells.[16][20]
-
Procedure:
-
Harvest and wash cells to be analyzed.
-
Incubate cells with a fluorophore-conjugated primary antibody against AXL or an unconjugated primary followed by a conjugated secondary antibody.[20][21]
-
Wash cells to remove unbound antibodies.
-
Analyze the stained cells using a flow cytometer to quantify the fluorescence intensity, which is proportional to the level of AXL expression.[20]
-
Assessing this compound Sensitivity
1. Cell Viability Assays (e.g., MTT, WST-1)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).[8][22]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for a specified period (e.g., 72 hours).[8]
-
Add a tetrazolium salt (e.g., MTT) to the wells. Viable cells will metabolize the salt into a colored formazan product.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.[23]
-
2. Apoptosis Assays (e.g., Annexin V Staining)
-
Objective: To quantify the percentage of apoptotic cells following this compound treatment.[24]
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells.
-
Resuspend the cells in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and a viability dye (e.g., propidium iodide - PI).[24]
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[24]
-
Visualizations
AXL Signaling Pathway and this compound Inhibition
Caption: AXL signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Sensitivity
Caption: Workflow for correlating AXL expression with this compound sensitivity.
Logical Relationship: AXL Expression and this compound Efficacy
Caption: High AXL expression leads to increased this compound sensitivity.
Conclusion
The collective evidence from clinical trials and preclinical studies strongly supports the role of AXL expression as a predictive biomarker for sensitivity to the AXL inhibitor this compound. Patients with AXL-positive tumors, as determined by methods like IHC, demonstrate significantly better clinical outcomes when treated with this compound-containing regimens. While further research is needed to standardize AXL expression assays and to better understand potential off-target effects, the existing data provides a compelling rationale for incorporating AXL biomarker testing in the clinical development and application of this compound and other AXL-targeted therapies. This approach will be crucial for patient stratification and for maximizing the therapeutic benefit of this promising class of anti-cancer agents.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C30H34N8 | CID 46215462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of predictive and pharmacodynamic biomarkers associated with the first-in-class selective axl inhibitor this compound across multiple phase II clinical trials. - ASCO [asco.org]
- 4. Portico [access.portico.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. targetedonc.com [targetedonc.com]
- 7. news.cision.com [news.cision.com]
- 8. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor this compound (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. onclive.com [onclive.com]
- 13. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 1 trial of this compound (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AXL expression reflects tumor-immune cell dynamics impacting outcome in non-small cell lung cancer patients treated with immune checkpoint inhibitor monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. clinisciences.com [clinisciences.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Axl Monoclonal Antibody (DS7HAXL), APC (17-1087-42) [thermofisher.com]
- 22. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Bemcentinib Clinical Trial Data: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Bemcentinib, a first-in-class, selective, oral AXL kinase inhibitor. The following sections offer a detailed comparison of this compound's performance with alternative therapies in Non-Small Cell Lung Cancer (NSCLC), Acute Myeloid Leukemia (AML), and Metastatic Melanoma, supported by experimental data and detailed methodologies.
Mechanism of Action and Signaling Pathway
This compound functions by targeting and binding to the intracellular catalytic kinase domain of the AXL receptor tyrosine kinase, thereby inhibiting its activity.[1] The upregulation of AXL has been associated with poor prognosis and resistance to cancer therapies. By inhibiting AXL, this compound aims to block downstream signaling pathways crucial for tumor cell proliferation, survival, and migration, and may enhance sensitivity to other anticancer treatments.
The AXL signaling pathway, which this compound inhibits, is a complex network that influences various cellular processes. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating a cascade of downstream signaling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
